molecular formula C26H54NO6P B1263083 C18(Plasm) LPC

C18(Plasm) LPC

货号: B1263083
分子量: 507.7 g/mol
InChI 键: WBOMIOWRFSPZMC-AYICAFKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LysoPC P-18:0/0:0 is a lysophosphatidylcholine P-18:0.

属性

分子式

C26H54NO6P

分子量

507.7 g/mol

IUPAC 名称

[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1

InChI 键

WBOMIOWRFSPZMC-AYICAFKVSA-N

手性 SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

规范 SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O

物理描述

Solid

产品来源

United States

Foundational & Exploratory

The Pivotal Role of C18(Plasm) LPC in Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC. This ether-linked lysophospholipid, a member of the plasmalogen family, is emerging as a critical modulator of cell membrane dynamics and signaling. While research specifically targeting this compound is nascent, this document synthesizes current knowledge on plasmalogens and lysophosphatidylcholines to elucidate its putative functions. We explore its structural impact on membrane architecture, its role in key signaling pathways relevant to neuronal function and oncology, and provide detailed experimental protocols for its study. This guide serves as a foundational resource for professionals investigating novel therapeutic targets and cellular signaling mechanisms.

Introduction: The Significance of this compound

The cell membrane is a dynamic and complex interface crucial for cellular function, and its lipid composition is a key determinant of its biophysical properties and signaling capacity. Among the myriad of lipid species, plasmalogens, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, represent a unique class of phospholipids. This compound is a lysoplasmalogen, derived from the hydrolysis of a fatty acid at the sn-2 position of a parent plasmalogen. This structural feature imparts distinct physicochemical properties that are hypothesized to influence membrane fluidity, curvature, and the formation of specialized microdomains such as lipid rafts.[1][2] Ether lipids, including plasmalogens and their lysoderivatives, are not merely structural components but also act as signaling molecules and are implicated in various physiological and pathological processes, including cancer progression and neuronal function.[3][4][5]

Biophysical Impact of this compound on Cell Membranes

While direct quantitative data for this compound is limited, we can infer its effects on membrane biophysics from studies on related plasmalogens and lysophospholipids.

Membrane Fluidity and Order

Plasmalogen-containing membranes generally exhibit increased rigidity and order.[6] Studies on plasmalogen-deficient cells have shown higher membrane lipid mobility, as measured by lower fluorescence anisotropy.[7] The vinyl-ether linkage in plasmalogens leads to a more compressed and thicker lipid bilayer.[6] As a lysophospholipid, this compound possesses a single acyl chain, which would introduce packing defects in the bilayer. This conical shape is expected to locally increase membrane fluidity and induce positive curvature. However, the inherent ordering effect of the plasmalogen backbone may counteract this to some extent, leading to a complex modulation of local membrane dynamics.

Membrane Curvature and Stability

Lysophospholipids are known to alter bilayer curvature and packing.[8] The insertion of a cone-shaped molecule like this compound into one leaflet of the membrane would induce positive curvature, a critical aspect of processes like membrane budding, fission, and fusion.[2] However, high concentrations of lysophosphatidylcholines can destabilize bilayers, leading to the formation of micelles.[9] Cholesterol has been shown to counteract this destabilizing effect.[9]

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[10] Plasmalogens are known to be important for the organization and stability of these domains.[11] The impact of this compound on lipid rafts is likely complex; while it may be excluded from the highly ordered core of the raft, its presence at the raft boundary could modulate raft stability and the partitioning of raft-associated proteins.

Table 1: Predicted Biophysical Effects of this compound on Cell Membranes

PropertyPredicted Effect of this compoundRationale
Membrane Fluidity Local increaseIntroduction of packing defects due to single acyl chain.
Membrane Order Complex modulationPlasmalogen backbone promotes order, while the lysolipid nature promotes disorder.
Membrane Thickness Local decreaseInsertion of a single-chain lipid into the bilayer.
Membrane Curvature Induction of positive curvatureConical shape of the lysophospholipid.
Lipid Raft Stability Modulation at the boundaryPotential to alter packing and partitioning of raft components.

Role in Cellular Signaling

Ether lipids and lysophospholipids are increasingly recognized as important signaling molecules. While specific pathways for this compound are yet to be fully elucidated, related molecules suggest several potential signaling axes.

G-Protein Coupled Receptor (GPCR) Signaling

Lysophospholipids like lysophosphatidic acid (LPA) are well-known ligands for a family of GPCRs.[12][13] Ether-linked LPAs have been shown to induce diverse signaling pathways in cancer cells, often through G(i/o) proteins, leading to the activation of downstream effectors like PI3K, MAP kinase, and Rho.[13] It is plausible that this compound could act as a ligand for a yet-to-be-identified GPCR or modulate the activity of known LPA receptors.

Signaling in Neuronal Cells

In the nervous system, where plasmalogens are highly abundant, their derivatives likely play crucial roles.[1] GPCR signaling is fundamental to regulating neuronal excitability and synaptic plasticity.[14] By modulating membrane fluidity and curvature, this compound could influence the localization and activity of ion channels and receptors within synaptic membranes.

Role in Cancer Biology

Ether lipids are implicated in cancer progression, with elevated levels often associated with increased cell migration and metastasis.[3][5] The signaling pathways involved are multifaceted and can include the modulation of protein kinase C (PKC) and peroxisome proliferator-activated receptors (PPARs).[5] In ovarian cancer, ether-linked LPAs stimulate cell migration and proliferation through PI3K and Rho-dependent pathways.[13]

Below is a diagram illustrating a potential signaling pathway for this compound, synthesized from the known signaling of related ether lysophospholipids.

C18PlasmLPC_Signaling C18_Plasm_LPC This compound GPCR GPCR C18_Plasm_LPC->GPCR Binds G_protein G-Protein (Gαβγ) GPCR->G_protein Activates Neuronal_Excitability Neuronal Excitability GPCR->Neuronal_Excitability PI3K PI3K G_protein->PI3K MAPK MAPK (ERK) G_protein->MAPK Rho Rho G_protein->Rho AKT Akt PI3K->AKT Proliferation Proliferation AKT->Proliferation MAPK->Proliferation Cell_Migration Cell Migration & Metastasis Rho->Cell_Migration

Putative signaling pathway for this compound.

Experimental Protocols

Investigating the precise role of this compound requires a combination of biophysical and cell-based assays. The following are detailed methodologies adapted for this purpose.

Analysis of Membrane Fluidity using Laurdan GP Microscopy

This technique measures membrane lipid packing and fluidity based on the emission spectrum of the fluorescent probe Laurdan.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (10 mM in DMSO)

  • Cell culture medium appropriate for the cell line of interest (e.g., neuronal or cancer cell lines)

  • This compound (from a commercial supplier, prepared as a stock solution in ethanol (B145695) or DMSO)

  • Confocal microscope with spectral imaging capabilities or two emission channels (e.g., 440 nm and 490 nm)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 30 minutes to 2 hours). Include a vehicle control.

  • Laurdan Staining: Add Laurdan stock solution to the cell culture medium to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells on a confocal microscope heated to 37°C. Excite the Laurdan probe at ~350-400 nm and collect emission simultaneously in two channels: one centered at ~440 nm (for ordered membranes) and the other at ~490 nm (for disordered membranes).[15][16]

  • Data Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490) A decrease in GP value indicates an increase in membrane fluidity.[17]

Measurement of Lipid Diffusion by Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to quantify the lateral diffusion of fluorescently labeled lipids within the membrane.

Materials:

  • Fluorescent lipid analog (e.g., a fluorescently labeled phosphatidylcholine or a lipophilic dye like DiI)

  • This compound

  • Laser scanning confocal microscope with FRAP capabilities

Procedure:

  • Cell Labeling: Incubate cells with the fluorescent lipid analog according to the manufacturer's protocol.

  • This compound Treatment: Treat the labeled cells with this compound as described in section 4.1.

  • FRAP Measurement: a. Acquire a few pre-bleach images of a region of interest on the cell membrane. b. Use a high-intensity laser to photobleach a small, defined area of the membrane. c. Acquire a time-lapse series of images of the bleached region at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the area.[18][19]

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of the fluorescent probe. An increase in the diffusion coefficient indicates increased membrane fluidity.

Lipidomic Analysis by LC-MS/MS

This protocol allows for the quantitative analysis of changes in the lipid composition of cell membranes following treatment with this compound.

Materials:

  • Cell scraper

  • Solvents for lipid extraction (e.g., chloroform, methanol (B129727), methyl-tert-butyl ether (MTBE))[20][21]

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Harvesting: Treat cells in culture with this compound. After treatment, wash the cells with PBS and harvest them by scraping.

  • Lipid Extraction: Perform a lipid extraction using a method like the Folch or Matyash procedure.[20] Briefly, this involves adding a mixture of organic solvents (e.g., methanol and MTBE) to the cell pellet, followed by vortexing and phase separation induced by the addition of water.

  • Sample Preparation: Collect the organic phase containing the lipids, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with LC-MS analysis.[22]

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the different lipid species. The mass spectrometer will then be used to identify and quantify the lipids based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Analyze the data to determine changes in the abundance of various lipid species in response to this compound treatment.

The following diagram outlines a general experimental workflow for investigating the effects of this compound.

Experimental_Workflow start Start: Hypothesis on this compound effect cell_culture Cell Culture (e.g., Neuronal, Cancer cell lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment biophysical_assays Biophysical Characterization treatment->biophysical_assays biochemical_assays Biochemical Analysis treatment->biochemical_assays functional_assays Functional Assays treatment->functional_assays laurdan Laurdan GP Microscopy (Membrane Fluidity/Order) biophysical_assays->laurdan frap FRAP (Lipid Diffusion) biophysical_assays->frap data_analysis Data Analysis and Interpretation laurdan->data_analysis frap->data_analysis lipidomics Lipidomics (LC-MS/MS) (Lipid Composition) biochemical_assays->lipidomics western_blot Western Blot (Signaling Protein Activation) biochemical_assays->western_blot lipidomics->data_analysis western_blot->data_analysis migration_assay Cell Migration Assay functional_assays->migration_assay viability_assay Cell Viability Assay functional_assays->viability_assay migration_assay->data_analysis viability_assay->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

General experimental workflow.

Conclusion and Future Directions

This compound stands at the intersection of two classes of lipids with profound effects on cell membrane dynamics and signaling: plasmalogens and lysophospholipids. While direct experimental evidence remains to be fully established, the synthesis of existing knowledge strongly suggests that this compound is a potent modulator of membrane fluidity, curvature, and lipid raft organization. Its potential role in GPCR and other signaling pathways highlights it as a molecule of interest in both neuroscience and oncology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the specific functions of this compound, paving the way for a deeper understanding of its role in health and disease and the potential development of novel therapeutic strategies targeting ether lipid metabolism and signaling. Future research should focus on obtaining direct quantitative data on the biophysical effects of this compound, identifying its specific protein interactors and receptors, and elucidating its precise signaling cascades in relevant cellular models.

References

An In-depth Technical Guide to the Biosynthesis of C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biosynthesis of C18(Plasm) LPC, a lysoplasmalogen choline (B1196258) containing an O-1-(1Z-octadecenyl) chain. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. This compound is a downstream metabolite of C18 plasmalogen metabolism and is implicated in various cellular signaling pathways. Understanding its biosynthesis is crucial for research into its physiological and pathological roles, and for the development of novel therapeutic strategies.

Core Biosynthesis Pathway of C18 Plasmalogens

The de novo biosynthesis of plasmalogens is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER). The pathway culminates in the formation of plasmenyl-type phospholipids, which can then be remodeled to yield various molecular species, including the precursor to this compound.

Peroxisomal Steps:

The initial and rate-limiting steps of plasmalogen biosynthesis occur within the peroxisomes.

  • Acylation of Dihydroxyacetone Phosphate (B84403) (DHAP): The pathway begins with the acylation of DHAP at the sn-1 position by the enzyme Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetone Phosphate Acyltransferase (DHAPAT). This reaction utilizes a C18 acyl-CoA to form 1-acyl-DHAP.[1][2] The human GNPAT gene provides the instructions for making this essential enzyme.[1]

  • Formation of the Ether Bond: The acyl group of 1-acyl-DHAP is then exchanged for a C18 fatty alcohol by Alkylglycerone Phosphate Synthase (AGPS) , also known as Alkyldihydroxyacetonephosphate Synthase.[3][4] This pivotal step forms the characteristic ether linkage of plasmalogens, resulting in the formation of 1-O-alkyl-DHAP.[5][6] AGPS is a member of the FAD-binding oxidoreductase/transferase type 4 family and is localized to the inner aspect of the peroxisomal membrane.[5][6] Mutations in the AGPS gene are associated with rhizomelic chondrodysplasia punctata type 3.[4]

  • Reduction of the Keto Group: The keto group at the sn-2 position of 1-O-alkyl-DHAP is subsequently reduced by an NADPH-dependent reductase, Acyl/alkyl Dihydroxyacetone Phosphate Reductase , to form 1-O-alkyl-glycero-3-phosphate.

Endoplasmic Reticulum Steps:

The final stages of plasmalogen synthesis take place in the endoplasmic reticulum.

  • Acylation at the sn-2 Position: A fatty acid, often a polyunsaturated fatty acid (PUFA) like arachidonic acid, is attached to the sn-2 position of 1-O-alkyl-glycero-3-phosphate by an acyltransferase .

  • Phosphate Removal: The phosphate group at the sn-3 position is removed by a phosphatase , yielding 1-O-alkyl-2-acyl-sn-glycerol.

  • Head Group Attachment: A phosphocholine (B91661) head group is transferred from CDP-choline to the sn-3 position by cholinephosphotransferase , forming 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a plasmanylcholine).

  • Formation of the Vinyl-Ether Bond: The final and defining step in plasmalogen biosynthesis is the introduction of the vinyl-ether bond at the sn-1 position. This desaturation of the alkyl chain is catalyzed by the enzyme Plasmanylethanolamine Desaturase 1 (PEDS1) , also known as TMEM189.[7][8][9] This enzyme converts the plasmanylcholine into a plasmenylcholine, the direct C18 plasmalogen precursor to this compound.[10]

Generation of this compound from C18 Plasmalogens

This compound is not directly synthesized through the de novo pathway but is rather a product of the enzymatic remodeling of fully synthesized C18 plasmalogens. The primary enzyme responsible for this conversion is Phospholipase A2 (PLA2) .

PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[11][12][13] Several isoforms of PLA2 exist, and some exhibit selectivity for plasmalogen substrates.[14][15] Specifically, Ca2+-independent PLA2 (iPLA2) isoforms, such as iPLA2β and iPLA2γ, have demonstrated a preference for hydrolyzing plasmalogen phospholipids.[14] Thrombin-stimulated human platelets, for instance, show selective hydrolysis of arachidonylated plasmenylcholine, leading to the production of lysoplasmenylcholine.[14] This suggests a regulated pathway for the generation of this compound in response to specific cellular stimuli.

Quantitative Data

Quantitative data on the enzymes and intermediates of the this compound biosynthesis pathway are essential for building accurate models of lipid metabolism and for understanding the regulation of this pathway in health and disease.

ParameterEnzyme/MetaboliteValueTissue/Cell TypeReference
Enzyme Kinetics
KmHuman GNPATData not available in search results
VmaxHuman GNPATData not available in search results
KmHuman AGPSData not available in search results
VmaxHuman AGPSData not available in search results
KmHuman PEDS1 (TMEM189)Data not available in search results
VmaxHuman PEDS1 (TMEM189)Data not available in search results
Specific ActivityPhospholipase A2 (on plasmenylcholine)Variable depending on isoform and conditionsHuman Platelets[14]
Metabolite Concentrations
Total PlasmalogensBrain~20% of total phospholipidsHuman[16]
Total PlasmalogensHeartHigh levelsHuman[17]
Total PlasmalogensLiverLow levelsHuman[17]
This compoundPlasmaLevels are associated with risk for certain cancersHuman[18][19]
LPC(18:0)PlasmaElevated levels in advanced atherosclerotic plaquesMouse, Human[20]

Experimental Protocols

Lipid Extraction using the Folch Method

This method is widely used for the efficient extraction of total lipids from biological samples.[21][22][23][24]

Materials:

Procedure:

  • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 mL of solvent).[21]

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter the homogenate or centrifuge to separate the liquid phase.[21]

  • Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge the mixture at low speed to separate the two phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.[21]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.[25][26][27]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: The extracted lipid sample is reconstituted in an appropriate solvent mixture (e.g., methanol/10 mM ammonium (B1175870) formate).[25]

  • Chromatographic Separation: The lipid species are separated based on their polarity using a suitable column (e.g., a C18 reversed-phase column). A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium acetate (B1210297) is typically employed.[27]

  • Mass Spectrometric Detection: The eluting lipids are ionized by ESI and analyzed by the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the sample.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intricately linked to the overall plasmalogen metabolism and is subject to regulation at multiple steps. The availability of precursors, such as C18 fatty alcohols and acyl-CoAs, and the activity of the biosynthetic enzymes and phospholipases all contribute to the cellular levels of this lysoplasmalogen.

C18_Plasm_LPC_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_remodeling Membrane Remodeling DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT C18_Acyl_CoA C18 Acyl-CoA C18_Acyl_CoA->GNPAT Acyl_DHAP 1-Acyl-DHAP GNPAT->Acyl_DHAP AGPS AGPS Acyl_DHAP->AGPS C18_Fatty_Alcohol C18 Fatty Alcohol C18_Fatty_Alcohol->AGPS Alkyl_DHAP 1-O-Alkyl(C18)-DHAP AGPS->Alkyl_DHAP Reducer Acyl/alkyl DHAP Reductase Alkyl_DHAP->Reducer Alkyl_G3P 1-O-Alkyl(C18)-G3P Reducer->Alkyl_G3P Acyltransferase Acyltransferase Alkyl_G3P->Acyltransferase Alkyl_Acyl_G3P 1-O-Alkyl(C18)-2-acyl-G3P Acyltransferase->Alkyl_Acyl_G3P Phosphatase Phosphatase Alkyl_Acyl_G3P->Phosphatase Alkyl_Acyl_Glycerol 1-O-Alkyl(C18)-2-acyl-glycerol Phosphatase->Alkyl_Acyl_Glycerol Cholinephosphotransferase Cholinephosphotransferase Alkyl_Acyl_Glycerol->Cholinephosphotransferase Plasmanylcholine Plasmanylcholine (C18) Cholinephosphotransferase->Plasmanylcholine PEDS1 PEDS1 (TMEM189) Plasmanylcholine->PEDS1 Plasmenylcholine Plasmenylcholine (C18) PEDS1->Plasmenylcholine PLA2 Phospholipase A2 (iPLA2) Plasmenylcholine->PLA2 C18_Plasm_LPC This compound PLA2->C18_Plasm_LPC Free_Fatty_Acid Free Fatty Acid PLA2->Free_Fatty_Acid

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (e.g., Brain, Heart, Plasma) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract LC_Separation LC Separation (Reversed-Phase) Lipid_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Result This compound Concentration Data_Processing->Result

Caption: Experimental workflow for this compound analysis.

References

An In-Depth Technical Guide to C18(Plasm) LPC Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC)

1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly abbreviated as this compound or PC(P-18:0/0:0), is a specific species of lysoplasmalogen. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] Approximately 20% of all phospholipids (B1166683) in the human body are plasmalogens, with choline (B1196258) plasmalogens being particularly abundant in cardiac tissue.[1][2]

This compound is an intermediate in the metabolism of its parent compound, C18 choline plasmalogen (C18(Plasm) PC). It is generated by the enzymatic removal of the fatty acid at the sn-2 position. While often considered just a metabolic intermediate, lysophospholipids (LPLs) like this compound are increasingly recognized as potent signaling molecules involved in a multitude of physiological and pathological processes.[2][3] This guide provides a comprehensive overview of the core aspects of this compound metabolism, its biological functions, and the methodologies used for its study in mammalian cells.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms PC(P-18:1/0:0), 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine[4]
CAS Number 97802-55-6[4]
Molecular Formula C₂₆H₅₄NO₆P[4]
Molecular Weight 507.68 g/mol [4]
Lipid Type Lysoplasmalogen, Lysophospholipid[4]

Metabolism of this compound

The cellular concentration of this compound is tightly regulated through a dynamic balance of synthesis and degradation/remodeling pathways.

Biosynthesis of this compound

This compound is not synthesized de novo but is generated from the hydrolysis of its diacyl precursor, C18 plasmalogen phosphatidylcholine (C18(Plasm) PC). This reaction is catalyzed by phospholipase A₂ (PLA₂) enzymes, which specifically cleave the ester bond at the sn-2 position of the glycerol backbone, releasing a fatty acid.[2]

The biosynthesis of the C18(Plasm) PC precursor is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum. Key enzymes in the initial peroxisomal steps include glyceronephosphate O-acyltransferase (GNPAT) and alkylglyceronephosphate synthase (AGPS).[1]

The generation of this compound from C18(Plasm) PC is highly dependent on the specific PLA₂ isoforms present, as they exhibit distinct substrate preferences. Cytosolic PLA₂ (cPLA₂) shows a higher activity toward plasmalogens compared to conventional diacyl phospholipids, making it a key enzyme in generating this compound, especially when the sn-2 position is occupied by arachidonic acid.[2] In contrast, secretory PLA₂ (sPLA₂) shows a preference for diacyl phospholipids over plasmalogens.[2] Studies in canine myocardium have identified a specific plasmalogen-selective PLA₂ activity that does not require calcium.[5]

G cluster_products PC C18(Plasm) PC (1-O-(1'Z-octadecenyl)-2-acyl-sn-glycero-3-PC) LPC This compound PC->LPC Hydrolysis FA Fatty Acid (from sn-2 position) PC->FA + PLA2 Phospholipase A₂ (PLA₂) (e.g., cPLA₂) PLA2->PC PLA2->PC

Diagram 1: Biosynthesis of this compound via PLA₂-mediated hydrolysis.
Degradation and Remodeling

Once formed, this compound can undergo two primary metabolic fates: reacylation back to its parent phospholipid or complete degradation.

  • Reacylation (Lands Cycle): The most prominent pathway for this compound metabolism is its reacylation to C18(Plasm) PC. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine (B164491) acyltransferases (LPCATs), which transfer a fatty acid from an acyl-CoA donor to the free hydroxyl group at the sn-2 position.[6] This deacylation-reacylation cycle, known as the Lands cycle, is crucial for remodeling the fatty acid composition of membranes and maintaining phospholipid homeostasis.[7][8] Different LPCAT isoforms exhibit distinct specificities for both the lysophospholipid acceptor and the acyl-CoA donor, allowing for fine-tuned control over membrane lipid diversity.[7][9]

  • Degradation: this compound can also be further degraded by other phospholipases. For instance, lysophospholipase D (also known as autotaxin) can cleave the phosphocholine (B91661) headgroup, producing 1-O-(1'Z-octadecenyl)-sn-glycerol-3-phosphate, a lysophosphatidic acid (LPA) analog.[6]

Table 2: Relative Activity and Selectivity of Key Enzymes in this compound Metabolism

Enzyme FamilySpecific Isoform/TypePreferred Substrate/ReactionKey FindingsReference(s)
Phospholipase A₂ (PLA₂) Cytosolic PLA₂ (GIVA cPLA₂)Plasmalogen-PC > Diacyl-PCShows higher activity towards plasmalogens, especially with arachidonic acid at sn-2.[2]
Secretory PLA₂ (GV sPLA₂)Diacyl-PC > Plasmalogen-PCShows a high preference for conventional ester phospholipids over plasmalogens.[2]
Canine Myocardial PLA₂Plasmenylcholine (B1250302)A Ca²⁺-independent, plasmalogen-selective PLA₂ was identified. Vmax for plasmenylcholine was 5 nmol/mg/h vs. 1 nmol/mg/h for phosphatidylcholine.[5]
LPC Acyltransferase (LPCAT) LPLAT7 (LPGAT1)sn-1 acylation of LPC/LPEIdentified as an sn-1 specific LPLAT with a preference for incorporating stearic acid (C18:0).[1]
LPCAT1Generates saturated PCsPreferentially produces fully saturated phospholipids, thereby remodeling membrane composition.[8]

Signaling and Biological Functions

Lysophospholipids are not merely metabolic intermediates; they are active signaling molecules that can exert profound effects on cellular behavior. LPCs can act on G protein-coupled receptors (GPCRs) and modulate the activity of intracellular enzymes like protein kinase C (PKC).[2][3] The signaling effects of LPC can be concentration-dependent; for example, low micromolar concentrations of LPC have been shown to activate PKC, while higher concentrations are inhibitory.[3]

LPC has been implicated in a wide range of cellular responses, including:

  • Cell proliferation and differentiation[3]

  • Monocyte chemotaxis and T-lymphocyte activation[3]

  • Modulation of platelet aggregation[3]

  • Induction of pro-inflammatory cytokines, an effect that can be dependent on the platelet-activating factor (PAF) receptor[10]

G cluster_membrane Plasma Membrane LPC This compound (Extracellular) GPCR GPCR / PAF Receptor LPC->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PKC Protein Kinase C (PKC) G_Protein->PKC Modulates Downstream Downstream Signaling (e.g., Cytokine Release, Cell Proliferation) PKC->Downstream Phosphorylates & Activates Membrane Plasma Membrane

Diagram 2: Simplified signaling pathway for this compound.

This compound in Health and Disease

Alterations in plasmalogen and LPC metabolism are associated with numerous human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

  • Neurodegenerative Diseases: Lower levels of LPCs have been reported in the plasma, cerebrospinal fluid, and brain tissue of patients with Alzheimer's disease (AD).[11] Specifically, LPCs containing long-chain fatty acids tend to be lower in the plasma of AD patients.[12] However, other studies have reported higher levels of certain LPC species (e.g., lysoPC a C18:1 and lysoPC a C18:2) in AD and Mild Cognitive Impairment (MCI), suggesting a complex and perhaps stage-dependent dysregulation.[3][13]

  • Cardiovascular Disease: An altered phospholipid metabolism is a hallmark of atherosclerosis.[14] Studies using mass spectrometry imaging have found that while many lysolipids accumulate in atherosclerotic plaques, the plasma levels of specific species like LPC(18:0) are significantly reduced in patients with high cardiovascular risk, suggesting a complex relationship between tissue and circulating lipid pools.[14][15]

  • Cancer: Cancer cells often exhibit altered phospholipid metabolism, including increased PC turnover.[16] This can lead to decreased concentrations of LPC in the plasma of cancer patients, which has been found to correlate with weight loss and inflammatory status.[16]

Table 3: Reported Alterations of LPC Species in Disease

DiseaseMatrixLPC SpeciesDirection of ChangeReference(s)
Alzheimer's Disease Plasma, CSF, BrainTotal LPCsDecreased[11]
PlasmalysoPC a C18:1, lysoPC a C18:2Increased[3]
PlasmaTotal LPCsIncreased post-diagnosis[13]
Atherosclerosis Arterial PlaqueLPC(18:0)Increased[14][15]
Plasma (CV Risk Group)LPC(18:0)Decreased[14][15]
Cancer PlasmaTotal LPCsDecreased[16]

Methodologies for Studying this compound

The accurate quantification and characterization of this compound require sophisticated analytical techniques, primarily revolving around liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow

A typical workflow for the analysis of this compound from biological samples involves lipid extraction, chromatographic separation, and mass spectrometric detection.

G Sample 1. Sample Collection (Cells, Tissue, Plasma) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or MTBE Method) + Internal Standard Spike Sample->Extraction LC 3. LC Separation (Reversed-Phase C18 Column) Extraction->LC MS 4. MS/MS Detection (Q-TOF or Triple Quadrupole) LC->MS Data 5. Data Analysis (Peak Integration, Normalization, Quantification) MS->Data

References

An In-depth Technical Guide to the Physiological Concentration and Analysis of C18(Plasm) LPC in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC or PC(P-18:1/0:0). This lysoplasmalogen is an ether-linked lysophosphatidylcholine (B164491) characterized by a vinyl-ether bond at the sn-1 position, which imparts unique chemical properties, including increased resistance to oxidation compared to its acyl-ester counterparts.[] this compound is involved in various biological processes, including membrane dynamics and lipid signaling, making it a molecule of interest in diverse research fields.[][2]

Due to the complexity of the human lipidome and the relatively low abundance of specific lysophospholipid species, precise physiological concentrations for this compound are not widely reported in publicly available literature. This guide, therefore, presents concentration data for closely related and parent lipid classes to provide a quantitative context, details the rigorous analytical methods required for its quantification, and explores its role in metabolic and signaling pathways.

Quantitative Data on LPCs and Related Lipids in Human Plasma

Lipid Class / SpeciesMean Concentration (μM)NotesSource(s)
Total LPCs 155.74 ± 19.72Measured in normal-weight adolescents.[3]
LPC 18:1 (acyl) Concentration is negatively associated with obesity.A specific acyl-LPC, not a plasmalogen.[3]
LPC 18:2 (acyl) Concentration is negatively associated with obesity.A specific acyl-LPC, not a plasmalogen.[3][4]
PC(P-18:0/18:0) 0.753 ± 0.026A parent plasmalogen PC, not a lyso- form.

Note: The nomenclature "P" or "p" denotes a plasmenyl (vinyl-ether) linkage at the sn-1 position, while "a" or no prefix typically indicates an acyl (ester) linkage. The data for acyl-LPCs and parent PCs are provided to contextualize the expected low micromolar to nanomolar range for individual lysoplasmalogen species.

Experimental Protocol: Quantification of this compound

The accurate quantification of this compound and other lysolipids from complex biological matrices like human plasma requires a robust analytical workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol below is a synthesized methodology based on established lipidomics practices.

Proper sample handling is critical to prevent the artificial generation or degradation of lysophospholipids.

  • Blood Collection : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation : Centrifuge the blood sample promptly at a low speed (e.g., 1,500 x g for 15 minutes at 4°C) to separate plasma from blood cells.

  • Storage : Immediately freeze the resulting plasma and store it at -80°C until analysis to minimize enzymatic activity.

The goal of extraction is to efficiently isolate lipids while removing interfering substances like proteins. An optimized method for lysolipids is recommended to ensure quantitative recovery.[5]

  • Solvent Preparation : Prepare a cold biphasic solvent system, such as methanol, methyl tert-butyl ether (MTBE), and water.[5]

  • Internal Standards : Spike the plasma sample with a known amount of a suitable internal standard, such as a deuterated version of the analyte (e.g., this compound-d9), to correct for extraction losses and matrix effects.

  • Extraction Procedure :

    • To a 10 µL plasma sample, add 570 µL of an isopropanol:ethyl acetate (B1210297) mixture (8:2 v/v) containing the internal standard.[5]

    • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm for 2 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the lipid extract for analysis.

Chromatographic separation is crucial for resolving isomeric and isobaric lipid species, including separating this compound from other LPCs and preventing in-source fragmentation of parent lipids.[6]

  • Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase column, such as a C18, is commonly used for separating lipids based on acyl/alkenyl chain length and saturation.[5][6]

  • Mobile Phases :

  • Gradient : A gradient elution is employed, starting with a higher concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B to elute lipids of increasing hydrophobicity.

  • Mass Spectrometer : A tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) is used for its high sensitivity and selectivity.[6]

  • Ionization Mode : Alkenyl-lysophosphatidylcholines (P-LPC) and other lysolipids are typically ionized in negative mode.[5][6]

  • Detection : Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, ensuring high specificity.

  • Peak Integration : Integrate the chromatographic peak areas for the specific MRM transitions of both the endogenous this compound and the deuterated internal standard.

  • Ratio Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantification : Determine the absolute concentration of this compound in the plasma sample by comparing the calculated area ratio to a standard curve generated from authentic standards of known concentrations.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Deuterated Internal Standard Plasma->Spike Extract Biphasic Solvent Extraction (e.g., MTBE/Methanol) Spike->Extract Centrifuge Centrifugation to Remove Proteins Extract->Centrifuge Supernatant Collect Lipid-Containing Supernatant Centrifuge->Supernatant LC UHPLC Separation (Reversed-Phase C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (Negative Ion Mode, MRM) LC->MS ESI Integrate Peak Integration (Analyte & Standard) MS->Integrate Ratio Calculate Area Ratio (Analyte / Standard) Integrate->Ratio Quantify Quantification using Standard Curve Ratio->Quantify Result Final Concentration (μM) Quantify->Result

Fig 1. Experimental workflow for this compound quantification.

Signaling and Metabolic Pathways

This compound is not merely a structural component but an active participant in lipid metabolism and signaling. Its lifecycle is tightly regulated by specific enzymes and influences several downstream cellular processes.

Lysoplasmalogens like this compound are central intermediates in the remodeling of plasmalogens. The parent plasmalogen, PC(P-18:1/FA), where 'FA' is typically a polyunsaturated fatty acid (PUFA) like arachidonic acid, is hydrolyzed by phospholipase A₂ (PLA₂).[2][7] This reaction releases the PUFA from the sn-2 position, which can then serve as a precursor for the synthesis of potent inflammatory mediators such as eicosanoids.[2] The resulting this compound can then be either re-acylated with a different fatty acid to form a new plasmalogen species (lipid remodeling) or be degraded.

The defining vinyl-ether bond of this compound can be hydrolytically cleaved by the enzyme lysoplasmalogenase.[2][8] This degradation yields a fatty aldehyde and glycerophosphocholine. Interestingly, lysophosphatidic acid (LPA), a well-known signaling lipid, acts as a competitive inhibitor of lysoplasmalogenase.[8] This suggests a potential feedback mechanism where LPA signaling may promote the conservation of lysoplasmalogens, possibly to make them available for the remodeling pathway required for cell growth and proliferation.[8]

While direct receptor-mediated signaling by this compound is not fully elucidated, related ether lipids are known to influence key signaling cascades. For instance, alkenyl-LPA, a structurally similar molecule, can activate LPA receptors, leading to the phosphorylation of critical proteins like ERK and AKT, which are involved in cell growth and survival.[9]

G PCP Parent Plasmalogen PC(P-18:1/PUFA) LPC This compound PCP->LPC Hydrolysis PUFA Arachidonic Acid (or other PUFA) PCP->PUFA Release Degradation Fatty Aldehyde + Glycerophosphocholine LPC->Degradation Hydrolysis Remodeling Lipid Remodeling (Re-acylation) LPC->Remodeling Signaling Downstream Signaling (e.g., modulation of ERK, AKT pathways) LPC->Signaling ? Eicosanoids Eicosanoids (Pro-inflammatory mediators) PUFA->Eicosanoids Synthesis Lysoplasm Lysoplasmalogenase Lysoplasm->LPC PLA2 Phospholipase A₂ PLA2->PCP LPA LPA LPA->Lysoplasm Inhibition

Fig 2. Metabolic and signaling pathways involving this compound.

References

C18(Plasm) LPC: A Technical Guide to its Role in Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC, is a lysoplasmalogen, a specific type of ether lipid that is increasingly recognized for its role in cellular signaling. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, this molecule possesses unique physicochemical properties that distinguish it from its acyl-ester counterparts. These properties, including increased resistance to oxidative stress and distinct effects on membrane dynamics, position this compound as a potential key player in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its putative role in lipid signaling pathways, methodologies for its study, and its potential as a therapeutic target.

Introduction to this compound

This compound belongs to the family of ether lipids, which constitute a significant portion of the phospholipids (B1166683) in mammalian cells, particularly in the brain, heart, and immune cells.[1] The defining feature of plasmalogens is the vinyl-ether linkage at the sn-1 position, which is more resistant to cleavage by certain phospholipases and reactive oxygen species compared to the ester bonds found in diacyl phospholipids. This compound is formed through the action of phospholipase A2 (PLA2) on its parent plasmalogen, PC(18:1p/X:X), where X:X represents a fatty acid at the sn-2 position.

The unique structure of this compound suggests several biological functions:

  • Membrane Modulation: Like other lysophospholipids, this compound can influence the curvature and fluidity of cell membranes, which can, in turn, affect the function of membrane-bound proteins.

  • Signaling Molecule: There is growing evidence that lysoplasmalogens can act as signaling molecules, either directly by binding to specific receptors or indirectly by serving as precursors for other bioactive lipids.[2]

  • Antioxidant Properties: The vinyl-ether bond is susceptible to oxidation, allowing plasmalogens to act as endogenous antioxidants, protecting other lipids and proteins from oxidative damage.

Quantitative Data

While comprehensive quantitative data for this compound across various human tissues is still an active area of research, data for total and other specific lysophosphatidylcholine (B164491) (LPC) species in human plasma provide a valuable reference. It is important to note that the concentrations of individual lipid species can vary significantly based on the tissue, physiological state, and analytical methodology.

Table 1: Representative Concentrations of Lysophosphatidylcholines in Human Plasma

Lipid SpeciesConcentration Range (µM)Analytical MethodReference
Total LPCs100 - 300LC-MS/MS[3]
LPC 16:0Not specifiedLC-MS/MS[4]
LPC 18:0Not specifiedLC-MS/MS[4]
LPC 18:1Not specifiedLC-MS/MS[4]
LPC 18:2Not specifiedLC-MS/MS[4]

Note: Specific concentration data for this compound is not yet well-established in the literature. The data presented here are for common acyl and alkyl LPCs to provide context.

Role in Lipid Signaling Pathways

The signaling roles of this compound are not fully elucidated; however, based on the activities of other lysophospholipids and plasmalogens, several putative pathways can be proposed. It is hypothesized that this compound may exert its effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream kinase cascades.[2]

Putative GPCR-Mediated Signaling

Several orphan GPCRs have been identified as potential receptors for lysophospholipids.[2] For instance, GPR35 has been shown to be activated by lysophosphatidic acid (LPA).[5][6] It is plausible that this compound could interact with a similar subset of GPCRs. Upon binding, it would trigger a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C18_Plasm_LPC This compound GPCR GPCR (e.g., Orphan GPCR) C18_Plasm_LPC->GPCR G_protein Gαβγ GPCR->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Putative GPCR-mediated signaling cascade for this compound.

Activation of MAPK/ERK and PI3K/Akt Pathways

Studies on other LPC species have demonstrated their ability to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[7] These pathways are central to cell proliferation, survival, and inflammation. It is plausible that this compound, through GPCR activation or other membrane-level perturbations, could initiate these cascades.

Kinase_Cascades cluster_upstream Upstream Events cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway C18_Plasm_LPC This compound GPCR_activation GPCR Activation C18_Plasm_LPC->GPCR_activation Ras Ras GPCR_activation->Ras PI3K PI3K GPCR_activation->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival, Inflammation) ERK->Cellular_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Akt->Cellular_Response

Caption: Potential activation of MAPK/ERK and PI3K/Akt pathways by this compound.

Modulation of NF-κB Signaling

Lysophosphatidylcholine has been shown to activate the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[8] This activation can be mediated through Toll-like receptors (TLRs). Given the structural similarities, this compound may also modulate NF-κB signaling, contributing to its potential role in inflammatory conditions.

Experimental Protocols

Investigating the signaling properties of this compound requires a combination of lipidomics to quantify its levels and cell-based assays to determine its biological activity.

Lipid Extraction and Quantification by LC-MS/MS

This protocol is adapted from standard methods for lipid extraction and analysis.[9][10][11]

Objective: To extract and quantify this compound from biological samples (plasma or cultured cells).

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells)

  • Internal standard (e.g., this compound-d9)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a glass vial, add the biological sample. Spike with a known amount of this compound-d9 internal standard.

  • Solvent Addition: Add 1.5 mL of a 2:1 (v/v) mixture of Methanol:MTBE.

  • Extraction: Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic phase containing the lipids into a new glass vial.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol/toluene).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized.

Lipid_Extraction_Workflow Start Start: Biological Sample Spike Spike with Internal Standard Start->Spike Add_Solvent Add Methanol/MTBE Spike->Add_Solvent Vortex Vortex (10 min, 4°C) Add_Solvent->Vortex Phase_Separation Add Water & Centrifuge Vortex->Phase_Separation Collect_Organic Collect Upper Organic Phase Phase_Separation->Collect_Organic Dry_Down Evaporate with N₂ Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for lipid extraction and quantification.

Cell-Based Signaling Assay: ERK Phosphorylation

This protocol describes a method to assess the ability of this compound to activate the MAPK/ERK signaling pathway in cultured cells.

Objective: To measure the phosphorylation of ERK1/2 in response to this compound stimulation.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or a relevant cell line)

  • This compound

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Conclusion and Future Directions

This compound is an intriguing lipid molecule with the potential to be a significant player in cellular signaling. Its unique vinyl-ether bond confers properties that set it apart from more well-studied lysophospholipids. While direct evidence for its signaling pathways is still emerging, the existing knowledge of related lipids provides a strong framework for future research.

Key areas for future investigation include:

  • Receptor Identification: Identifying and characterizing the specific GPCRs or other receptors that bind to this compound is a critical next step.

  • Pathway Elucidation: Detailed mapping of the downstream signaling cascades activated by this compound in various cell types is needed.

  • Physiological and Pathological Relevance: Understanding how this compound levels and signaling are altered in diseases such as neurodegenerative disorders, cardiovascular disease, and cancer will be crucial for evaluating its therapeutic potential.

The development of more specific analytical tools and biological probes will undoubtedly accelerate our understanding of this fascinating and important lipid mediator.

References

Unraveling the Enigma: An In-depth Technical Guide to the Intracellular Localization of C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding and methodologies for investigating the intracellular localization of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine), a unique ether-linked lysophosphatidylcholine. While specific quantitative data on the subcellular distribution of this compound is not yet extensively documented in publicly available literature, this document outlines the established experimental protocols to determine its localization and discusses its potential roles in cellular signaling.

Introduction to this compound

This compound is a plasmalogen, a subclass of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers distinct physicochemical properties, including increased resistance to oxidative stress compared to their diacyl counterparts. Lysophosphatidylcholines (LPCs) in general are known to be important signaling molecules and intermediates in phospholipid metabolism. The specific functions and subcellular trafficking of the C18 plasmalogen variant are areas of active investigation. Understanding the precise intracellular localization of this compound is crucial for elucidating its biological functions in both physiological and pathological conditions.

Quantitative Analysis of Subcellular Localization

Determining the quantitative distribution of this compound across different organelles is a key step in understanding its function. This is typically achieved through a combination of subcellular fractionation and sensitive analytical techniques like mass spectrometry.

While specific data for this compound is not yet available, the following table provides a template for how such quantitative data would be presented. The values are hypothetical and for illustrative purposes only.

OrganelleThis compound (pmol/mg protein)This compound (% of total cellular)
Whole Cell Lysate150.0 ± 12.5100%
Nucleus15.2 ± 2.110.1%
Mitochondria25.8 ± 3.417.2%
Endoplasmic Reticulum45.3 ± 5.030.2%
Golgi Apparatus18.1 ± 2.512.1%
Plasma Membrane30.5 ± 4.220.3%
Cytosol5.1 ± 0.93.4%

Experimental Protocols

Subcellular Fractionation and Mass Spectrometry

This method provides a quantitative assessment of lipid distribution in different organelles.

Objective: To isolate major subcellular organelles and quantify the amount of this compound in each fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Cell Culture and Homogenization:

    • Culture cells of interest to approximately 80-90% confluency.

    • Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9) containing protease and phosphatase inhibitors.

    • Allow cells to swell on ice for 10-15 minutes.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Carefully collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and leave the cytosol in the supernatant.

  • Organelle Purity Assessment:

    • Assess the purity of each fraction by Western blotting using well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, GM130 for Golgi).

  • Lipid Extraction:

    • Perform a Bligh-Dyer or Folch extraction on each organelle fraction and the whole-cell lysate to extract total lipids.

    • Dry the lipid extracts under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the lipid extracts in an appropriate solvent for LC-MS/MS analysis.

    • Use a targeted lipidomics approach to specifically quantify this compound. This involves using a C18 column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Include an internal standard, such as a deuterated version of this compound, for accurate quantification.

  • Data Analysis:

    • Normalize the amount of this compound in each fraction to the total protein content of that fraction (pmol/mg protein).

    • Calculate the percentage of total cellular this compound present in each organelle.

Experimental_Workflow_Subcellular_Fractionation start Cell Culture homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Organelle Fractions (Nuclei, Mitochondria, ER, etc.) diff_cent->fractions purity Purity Assessment (Western Blot) fractions->purity extraction Lipid Extraction fractions->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end Subcellular Distribution Profile data_analysis->end

Caption: Workflow for Subcellular Fractionation and Mass Spectrometry.

Fluorescence Microscopy Imaging

This technique allows for the visualization of the spatial distribution of lipids within a cell.

Objective: To visualize the localization of this compound in live or fixed cells using a fluorescently labeled analog.

Protocol:

  • Synthesis of Fluorescently Labeled this compound:

    • A fluorescent probe (e.g., BODIPY, NBD) can be chemically conjugated to the head group or the sn-2 position of a this compound analog. The choice of fluorophore and labeling position should be carefully considered to minimize perturbations to the lipid's natural trafficking.

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Incubate the cells with the fluorescently labeled this compound analog at a low concentration (e.g., 1-5 µM) for a specific period (e.g., 30-60 minutes). The optimal concentration and incubation time should be determined empirically.

  • Co-localization with Organelle Markers:

    • To identify the organelles where the fluorescent lipid accumulates, co-stain the cells with organelle-specific fluorescent dyes or express fluorescently tagged organelle marker proteins (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or GFP-tagged proteins).

  • Live-Cell or Fixed-Cell Imaging:

    • Live-Cell Imaging: After labeling, wash the cells with fresh media and image immediately using a confocal or spinning-disk microscope equipped with the appropriate lasers and filters. This allows for the observation of the dynamic trafficking of the lipid.

    • Fixed-Cell Imaging: After labeling, wash the cells with PBS, fix with 4% paraformaldehyde, and then proceed with co-staining for organelle markers if necessary. Mount the coverslips and image.

  • Image Analysis:

    • Acquire images in different channels for the fluorescent lipid and the organelle markers.

    • Merge the images to visualize co-localization.

    • Quantify the degree of co-localization using image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate Pearson's or Mander's correlation coefficients.

Experimental_Workflow_Fluorescence_Microscopy start Synthesize Fluorescent This compound Analog labeling Incubate Cells with Fluorescent Lipid start->labeling cell_culture Cell Culture on Microscopy Dishes cell_culture->labeling co_staining Co-stain with Organelle Markers labeling->co_staining imaging Confocal Microscopy (Live or Fixed Cells) co_staining->imaging analysis Image Analysis (Co-localization) imaging->analysis end Visualization of Subcellular Localization analysis->end

Caption: Workflow for Fluorescence Microscopy Imaging.

Signaling Pathways of this compound

Lysophosphatidylcholines are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs). While the specific signaling pathways of this compound are still under investigation, a plausible pathway can be proposed based on the known functions of other LPCs and plasmalogens.

LPCs can act as extracellular ligands for GPCRs such as G2A, GPR4, and GPR119.[1] Upon binding, they can initiate downstream signaling cascades that influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[2][3] Plasmalogens, due to their antioxidant properties, are also implicated in protecting cells from oxidative stress.

The following diagram illustrates a proposed signaling pathway for this compound.

Signaling_Pathway_C18_Plasm_LPC cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C18_Plasm_LPC This compound GPCR GPCR (e.g., G2A, GPR4) C18_Plasm_LPC->GPCR Binding G_protein G Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (e.g., Ca2+ release, PKC, PKA activation) Second_Messenger->Downstream Response Cellular Response (e.g., Gene expression, Proliferation, Anti-apoptosis) Downstream->Response

Caption: Proposed Signaling Pathway for this compound.

Conclusion

The study of the intracellular localization of this compound is a critical frontier in lipid biology. While direct quantitative data remains to be extensively published, the methodologies outlined in this guide provide a robust framework for researchers to investigate its subcellular distribution and trafficking. Elucidating the precise location of this compound within the cell will be instrumental in unraveling its specific roles in signaling and cellular physiology, ultimately paving the way for new therapeutic strategies in diseases where plasmalogen metabolism is dysregulated.

References

An In-depth Technical Guide to the Discovery and History of Plasmalogen Lysophosphatidylcholines (LPCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their lysophosphatidylcholine (B164491) (LPC) derivatives, formed through enzymatic hydrolysis, are emerging as critical players in cellular signaling and disease pathology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to plasmalogen LPCs, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways.

Discovery and History

The journey to understanding plasmalogen LPCs began with the initial discovery of their parent compounds, plasmalogens.

Early Observations (1924): Feulgen and Voit first described plasmalogens in 1924 during histological studies. They observed that treating tissue sections with acid or mercuric chloride, as part of a nuclear staining method, led to the release of aldehydes from the cytoplasm, which then reacted with a fuchsine-sulfurous acid stain to produce colored compounds.[1] This led to the name "plasmalogens," referring to the "plasmal" or inner substance of the cell where these aldehyde-generating substances were found.[1]

Structural Elucidation: It took several decades to fully elucidate the unique α,β-unsaturated ether linkage that defines plasmalogens. This structural feature is crucial as it is the target of both enzymatic and non-enzymatic cleavage, leading to the formation of various bioactive molecules, including lysoplasmalogens.

The Emergence of Lysoplasmalogens: Lysoplasmalogens, including plasmalogen LPCs, were initially recognized as metabolic intermediates in the turnover and remodeling of plasmalogens. They are formed when a fatty acid at the sn-2 position of a plasmalogen is hydrolyzed, a reaction catalyzed by phospholipase A2 (PLA2).[2] This process not only contributes to the degradation of plasmalogens but also releases polyunsaturated fatty acids (PUFAs), which can act as precursors for inflammatory mediators.[3]

Identification of Lysoplasmalogenase: A key breakthrough in understanding the regulation of lysoplasmalogen levels was the identification and characterization of lysoplasmalogenase. This enzyme specifically catalyzes the hydrolytic cleavage of the vinyl-ether bond in lysoplasmalogens, producing a fatty aldehyde and glycerophosphocholine or glycerophosphoethanolamine (B1239297).[4][5] The gene encoding for this enzyme was identified as TMEM86B.[4] This discovery highlighted a specific pathway for the catabolism of lysoplasmalogens, suggesting a tightly regulated system to control their cellular concentrations.

Quantitative Data on Plasmalogen LPCs

The levels of plasmalogen LPCs are altered in various physiological and pathological conditions. This section summarizes key quantitative findings from different studies.

ConditionTissue/FluidPlasmalogen LPC SpeciesObservationReference
Alzheimer's Disease Prefrontal CortexTotal Choline (B1196258) PlasmalogensSignificant 73% decrease compared to non-AD controls.[2]
Alzheimer's Disease SerumVarious Plasmalogen SpeciesDecreased levels correlated with disease severity.[6]
Coronary Artery Disease (CAD) PlasmaPC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3)Significantly lower levels in CAD patients compared to healthy controls.[4]
Acute Myocardial Infarction (AMI) PlasmaPC(P-33:1), PC(P-33:2), PC(P-33:3), PC(P-35:3)Significantly lower levels in AMI patients compared to healthy controls.[4]
Peripheral Artery Disease SerumTotal Alkyl-phosphatidylcholines and Alkenylphosphatidylcholines (Plasmalogens)Inversely associated with incident myocardial infarction.[7]
Lipid-loaded Macrophages In vitroSaturated and Unsaturated LPC speciesLoading with enzymatically modified LDL (eLDL) primarily raised unsaturated LPCs (18:1, 18:2, 20:4), while oxidized LDL (oxLDL) elevated saturated LPC species.[6]

Experimental Protocols

The accurate quantification of plasmalogen LPCs is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Sample Preparation: Lipid Extraction from Brain Tissue

This protocol is adapted from methodologies described for the analysis of phospholipids (B1166683) in brain tissue.

  • Homogenization: Weigh approximately 10 mg of frozen brain tissue and homogenize in 462 µL of ice-cold methanol (B129727) containing internal standards (e.g., 133 pmol PC(d7–33:1) and 282 pmol PE(d7–33:1)).[8]

  • Lipid Extraction:

    • Add 1540 µL of methyl-tert-butyl ether (MTBE) and incubate overnight with shaking at room temperature.[9]

    • Add 128 µL of 0.15 M ammonium (B1175870) acetate (B1210297) and centrifuge at 3000 rpm for 15 minutes at 4°C.[9]

    • Collect the upper organic layer.[9]

    • Re-extract the lower aqueous layer with 411 µL of a solvent mixture (10:3:2.5 MTBE:methanol:0.15 M ammonium acetate, by volume).[9]

  • Drying and Reconstitution:

    • Combine the organic extracts and dry under a vacuum evaporator.[9]

    • Store the dried lipid extract at -80°C until analysis.[9]

    • Before LC-MS analysis, dissolve the dried extract in 667.3 µL of methanol/10 mM ammonium formate (B1220265) (9:1, by volume).[9]

LC-MS/MS Analysis of Plasmalogen LPCs

This protocol synthesizes common parameters from various validated methods for plasmalogen analysis.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) system such as a Shimadzu Nexera X2 or equivalent.[8]

    • Column: A C18 analytical column (e.g., YMC-Triart C18, 3 µm, 2.0 × 100 mm) maintained at 40°C is commonly used.[9] For separation of different phospholipid classes, a HILIC column (e.g., BEH Amide) can also be employed.[10]

    • Mobile Phase:

      • Solvent A: 10 mM ammonium formate in water.[9]

      • Solvent B: 100% methanol.[9]

      • Alternatively, a ternary system can be used: (A) 10 mM aqueous ammonium acetate, (B) isopropanol, and (C) methanol.[11]

    • Gradient Elution: A typical gradient starts with a high percentage of aqueous solvent and ramps up to a high percentage of organic solvent to elute the lipids. For example: 0 min, 80% B; 8 min, 100% B; 15 min, 100% B; 15.1 min, 80% B; and 25 min, 80% B.[8]

    • Flow Rate: 0.2 mL/min.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

    • Ionization Mode: Positive ion mode is typically used for the detection of choline-containing lipids.

    • Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification.

    • SRM Transitions:

      • For plasmalogen PCs (and LPCs), a precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup) is often used for identification.[12]

      • For quantification, specific precursor-to-product ion transitions are monitored. For Pls-PC species, the transition of the protonated molecule [M+H]+ to the product ion at m/z 184.0 is commonly used.[13]

    • Data Analysis: Peak areas of the target analytes are integrated and normalized to the peak area of an appropriate internal standard to correct for matrix effects and variations in instrument response.[8]

Signaling Pathways and Molecular Interactions

Plasmalogen LPCs are not merely breakdown products but are increasingly recognized as signaling molecules that can modulate various cellular processes.

Formation of Plasmalogen LPCs

The primary route for the formation of plasmalogen LPCs is the hydrolysis of the sn-2 fatty acid from a parent plasmalogen molecule by a plasmalogen-selective phospholipase A2.

G plasmalogen Plasmalogen (e.g., PC(P-16:0/20:4)) lpc Plasmalogen LPC (e.g., LPC(P-16:0)) plasmalogen->lpc Hydrolysis pufa Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) plasmalogen->pufa Release pla2 Plasmalogen-selective Phospholipase A2 (PLA2) pla2->plasmalogen catalyzes

Caption: Enzymatic formation of plasmalogen LPC and a free fatty acid from a plasmalogen molecule.

Degradation of Plasmalogen LPCs

Lysoplasmalogenase specifically targets the vinyl-ether bond of lysoplasmalogens, leading to their degradation.

G lpc Plasmalogen LPC aldehyde Fatty Aldehyde lpc->aldehyde Hydrolysis of vinyl-ether bond gpc Glycerophosphocholine lpc->gpc Release lysoplasmalogenase Lysoplasmalogenase (TMEM86B) lysoplasmalogenase->lpc catalyzes

Caption: Degradation of plasmalogen LPC by the enzyme lysoplasmalogenase.

Signaling via G-Protein Coupled Receptors

Lysophosphatidylcholines, including plasmalogen species, can act as ligands for several G-protein coupled receptors (GPCRs), such as G2A and GPR4, initiating downstream signaling cascades.

G cluster_membrane Cell Membrane lpc Plasmalogen LPC gpcr GPCR (e.g., G2A, GPR4) lpc->gpcr Binds to g_protein G-protein gpcr->g_protein Activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) g_protein->downstream response Cellular Response (e.g., Migration, Proliferation, Inflammation) downstream->response

Caption: Plasmalogen LPC signaling through G-protein coupled receptors.

Modulation of Protein Kinase A (PKA) Signaling

Recent evidence suggests that lysoplasmalogens can influence the Protein Kinase A (PKA) signaling pathway, which is crucial for regulating energy metabolism.

G lpc Lysoplasmalogen pde3b Phosphodiesterase 3B (PDE3B) lpc->pde3b Inhibits camp cAMP pde3b->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Targets (e.g., HSL, CREB) pka->downstream Phosphorylates response Metabolic Response (e.g., Lipolysis, Gene Expression) downstream->response

Caption: Proposed mechanism of lysoplasmalogen-mediated enhancement of PKA signaling.

Conclusion

The study of plasmalogen lysophosphatidylcholines has evolved from their initial identification as metabolic byproducts to their recognition as important signaling molecules. Their discovery and the subsequent elucidation of their metabolic pathways have provided crucial insights into lipid biology. The development of advanced analytical techniques, particularly LC-MS/MS, has enabled the precise quantification of these molecules, revealing their altered levels in various diseases, including neurodegenerative and cardiovascular disorders. Future research focused on the specific signaling roles of different plasmalogen LPC species will be critical for developing novel diagnostic and therapeutic strategies targeting these bioactive lipids.

References

C18(Plasm)-LPC: A Precursor Fueling Inflammatory and Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-(1'Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine, or C18(plasm)-LPC, is a member of the lysoplasmalogen family of lipids, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Beyond its structural role in cell membranes, C18(plasm)-LPC is increasingly recognized as a critical precursor for a variety of potent lipid mediators that play pivotal roles in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic conversion of C18(plasm)-LPC into downstream signaling molecules, the subsequent activation of intracellular signaling pathways, and the experimental methodologies used to investigate these processes.

From Precursor to Potent Mediators: The Metabolic Conversion of C18(plasm)-LPC

C18(plasm)-LPC serves as a substrate for several enzymes, leading to the generation of bioactive lipid mediators, most notably Platelet-Activating Factor (PAF) and Lysophosphatidic Acid (LPA).

The Pathway to Platelet-Activating Factor (PAF)

The conversion of C18(plasm)-LPC is a key step in the remodeling pathway of PAF synthesis, a potent pro-inflammatory mediator.[1][2] This process involves two primary enzymatic steps:

  • Lysophospholipase D (LysoPLD) Activity: Enzymes with LysoPLD activity, such as autotaxin, can hydrolyze the phosphocholine (B91661) headgroup of C18(plasm)-LPC to produce 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycerol.[3][4][5]

  • Acetylation: The resulting lysoplasmalogen is then acetylated at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT1/2), yielding PAF.[6]

Generation of Lysophosphatidic Acid (LPA)

C18(plasm)-LPC can also be converted to LPA, another critical signaling lipid involved in processes such as cell proliferation, migration, and survival.[7][8] This conversion is primarily mediated by the lysophospholipase D (lysoPLD) activity of autotaxin, which removes the choline (B1196258) headgroup.[3]

Downstream Signaling Cascades: Activating Cellular Responses

The lipid mediators derived from C18(plasm)-LPC, particularly PAF, exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular signaling events.

PAF Receptor (PAFR) Activation

PAF binds to its receptor, PAFR, which couples to Gq and Gi proteins.[9]

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gi Pathway: The Gi protein pathway, when activated, can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).

These initial signaling events converge on the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11]

Activation of NF-κB and MAPK Pathways

The activation of PAFR and subsequent signaling through G proteins leads to the phosphorylation and activation of key inflammatory and stress-response pathways:

  • NF-κB Pathway: The release of intracellular calcium and activation of PKC can lead to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[12]

  • MAPK Pathway: The signaling cascade initiated by PAFR activation also leads to the phosphorylation and activation of the MAPK family members, including ERK, JNK, and p38.[11] These kinases, in turn, phosphorylate a variety of downstream targets, including transcription factors, that regulate cellular processes like inflammation, proliferation, and apoptosis.

Quantitative Data on C18(plasm)-LPC and its Metabolites

The following tables summarize available quantitative data on the concentration and metabolism of C18(plasm)-LPC and related species. It is important to note that specific conversion rates and concentrations can vary significantly depending on the cell type, tissue, and physiological or pathological state.

ParameterCell/Tissue TypeConcentration/ValueReference
C18:0-LPC Concentration Advanced Atherosclerotic Plaques (mice)Significantly elevated (P=0.024)[13]
C18:1-LPC Concentration Trypanosoma cruzi (Intracellular amastigote)48.7 pmol/10^6 cells[14][15]
C18:1-LPC Concentration Trypanosoma cruzi (Epimastigote)1.1 pmol/10^6 cells[14][15]
Total LPC Concentration Wild-type mouse plasma~150 µM[16]
Total LPC Concentration Mfsd2a-knockout mouse plasma~250 µM[16]
ParameterEnzyme/ProcessSubstrateProductValueReference
Lysophospholipase D (LysoPLD) Activity Serum from pregnant womenLysophosphatidylcholine (B164491) (LPC)CholineProgressive increase during pregnancy[17]
LysoPLD Inhibition (EC50) PC12K cell membranesB-lyso-PCB-LPAC16-, C18-, C18:1-lyso-PCs: ~0.3 mM[18]
LysoPLD Inhibition (EC50) PC12K cell membranesB-lyso-PCB-LPAC16- and C18-lyso-PAFs: ~0.4 mM[18]
LPA Production Nerve-injured spinal dorsal horn (mice)Endogenous precursors18:1, 16:0, 18:0 LPASignificant increase at 3h post-injury[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of C18(plasm)-LPC as a precursor for other lipid mediators.

Protocol 1: Quantitative Analysis of C18(plasm)-LPC and its Metabolites by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of C18(plasm)-LPC, PAF, and LPA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Lipid Extraction):

  • Materials:

    • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

    • Internal standards (e.g., C18(Plasm) LPC-d9, PAF-d4, LPA-d4)

    • Methanol (MeOH), ice-cold

    • Methyl-tert-butyl ether (MTBE), ice-cold

    • Water (LC-MS grade)

  • Procedure:

    • To 100 µL of sample, add 10 µL of internal standard mix.

    • Add 400 µL of ice-cold MeOH and vortex thoroughly.

    • Add 1.2 mL of ice-cold MTBE and vortex for 10 minutes at 4°C.

    • Add 300 µL of water to induce phase separation and vortex briefly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase into a new tube.

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of MeOH:isopropanol 1:1, v/v) for LC-MS/MS analysis.[21]

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B is used to separate the lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example, for PAF, a transition of m/z [M+H]+ → 184.1 can be used.[2]

Protocol 2: PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.

  • Materials:

    • Cell membranes or intact cells expressing the PAF receptor (e.g., washed rabbit platelets).

    • Radiolabeled PAF (e.g., [³H]-PAF).

    • Unlabeled test compounds (e.g., C18(plasm)-LPC-derived mediators).

    • Binding buffer (e.g., Tyrode's buffer with 0.25% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a suspension of PAF receptor-expressing membranes or cells in binding buffer.

    • In a multi-well plate, add a fixed concentration of [³H]-PAF.

    • Add increasing concentrations of the unlabeled test compound.

    • Add the membrane/cell suspension to initiate the binding reaction.

    • Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of Phosphorylated NF-κB and MAPK

This protocol details the detection of phosphorylated (activated) forms of NF-κB p65 and MAPK (p38, ERK, JNK) in cell lysates following stimulation.

  • Materials:

    • Cell culture and treatment reagents.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies specific for phosphorylated and total forms of NF-κB p65, p38, ERK, and JNK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane again with TBST.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against the total forms of the proteins to normalize the data.[6][22]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways discussed in this guide.

C18_plasm_LPC C18(plasm)-LPC LysoPLD Lysophospholipase D (e.g., Autotaxin) C18_plasm_LPC->LysoPLD Lysoplasmalogen 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycerol LysoPLD->Lysoplasmalogen Hydrolysis LPA Lysophosphatidic Acid (LPA) LysoPLD->LPA Hydrolysis LPCAT LPCAT1/2 PAF Platelet-Activating Factor (PAF) LPCAT->PAF Acetylation Lysoplasmalogen->LPCAT

Caption: Metabolic conversion of C18(plasm)-LPC.

PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AdenylylCyclase->cAMP decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC activates MAPK MAPK Cascade (ERK, JNK, p38) Ca2->MAPK NFkB NF-κB Pathway Ca2->NFkB PKC->MAPK PKC->NFkB Inflammation Inflammation, Cell Proliferation, Apoptosis MAPK->Inflammation NFkB->Inflammation

Caption: PAF receptor signaling cascade.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Cells, Tissue) InternalStandards Add Internal Standards (Deuterated Lipids) BiologicalSample->InternalStandards LipidExtraction Lipid Extraction (e.g., MTBE/MeOH) InternalStandards->LipidExtraction DryAndReconstitute Dry Down & Reconstitute LipidExtraction->DryAndReconstitute LC_Separation LC Separation (C18 Column) DryAndReconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: Lipidomics workflow for C18(plasm)-LPC analysis.

Conclusion

C18(plasm)-LPC stands at a critical juncture in lipid metabolism, serving as a key precursor to the potent signaling molecules PAF and LPA. The enzymatic pathways that convert C18(plasm)-LPC initiate signaling cascades with profound implications for inflammation, cell proliferation, and other fundamental cellular processes. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex and dynamic world of plasmalogen-derived lipid mediators.

References

The Sacrificial Guardian: An In-depth Technical Guide to the Antioxidant Properties of the C18(Plasm) LPC Vinyl-Ether Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular defense against oxidative stress, a unique class of phospholipids (B1166683) known as plasmalogens plays a critical, yet often underappreciated, role. This technical guide delves into the core of their antioxidant prowess: the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, with a specific focus on 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC). This document will provide a comprehensive overview of the current understanding of the antioxidant mechanism, quantitative data on its efficacy, detailed experimental protocols for its assessment, and the signaling pathways it modulates, offering valuable insights for researchers and professionals in drug development targeting oxidative stress-related pathologies.

The Sacrificial Antioxidant Mechanism of the Vinyl-Ether Bond

The defining feature of plasmalogens, and the heart of their antioxidant capacity, is the vinyl-ether bond (C=C-O-) at the sn-1 position. This bond is significantly more susceptible to oxidation than the ester bonds found in most other phospholipids. This inherent reactivity allows plasmalogens to act as "sacrificial" antioxidants, preferentially reacting with and neutralizing a variety of reactive oxygen species (ROS).[1][2]

This sacrificial mechanism is a key line of defense for cellular membranes, particularly for the polyunsaturated fatty acids (PUFAs) often found at the sn-2 position of phospholipids. By intercepting ROS, the vinyl-ether bond of this compound and other plasmalogens prevents the propagation of lipid peroxidation, a destructive chain reaction that can lead to membrane damage, cellular dysfunction, and apoptosis.[1][2]

Crucially, the oxidation products of the vinyl-ether bond are themselves less reactive and do not contribute to the propagation of further oxidative damage. This effectively terminates the oxidative cascade, highlighting the efficiency of plasmalogens as endogenous antioxidants.[1]

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of the plasmalogen vinyl-ether bond has been quantified in various studies, demonstrating its potent ROS scavenging capabilities. While specific IC50 values for this compound in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not extensively reported in publicly available literature, the reactivity of the vinyl-ether bond with specific ROS has been determined.

ParameterValueReactive Oxygen SpeciesReference
Rate Constant (k) 106–107 M−1s−1Singlet Oxygen (1O2)[1]
Comparative Reactivity 1-2 orders of magnitude faster than diacyl-phospholipid analoguesSinglet Oxygen (1O2)[1]

Studies comparing the antioxidant potential of plasmalogens with the well-known antioxidant α-tocopherol (Vitamin E) in liposomal systems have shown that plasmalogens can be highly effective in inhibiting lipid peroxidation.[3][4] The efficiency of this inhibition can be influenced by the specific ROS initiator and the lipid environment.[4]

Experimental Protocols for Assessing Antioxidant Properties

To enable researchers to investigate the antioxidant properties of this compound and other plasmalogens, this section provides detailed methodologies for key experiments.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Protocol for Liposomes:

  • Prepare Liposomes: Prepare liposomes containing this compound and a polyunsaturated phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) with and without the plasmalogen.

  • Induce Oxidation: Induce lipid peroxidation by adding an oxidizing agent (e.g., FeSO4/ascorbate).

  • TBA Reaction:

    • To 100 µL of the liposome (B1194612) suspension, add 200 µL of 8.1% SDS.

    • Add 1.5 mL of 20% acetic acid solution (pH 3.5).

    • Add 1.5 mL of 0.8% thiobarbituric acid.

    • Incubate at 95°C for 60 minutes.

  • Extraction and Measurement:

    • Cool the samples on ice.

    • Add 1 mL of n-butanol and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper butanol layer at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

The DCFH-DA assay measures the intracellular generation of ROS.

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.

Protocol for Macrophages (e.g., RAW 264.7):

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • DCFH-DA Loading:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Induce Oxidative Stress:

    • Wash the cells with PBS.

    • Induce oxidative stress by adding an agent like H2O2 or lipopolysaccharide (LPS).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.

    • Monitor the fluorescence over time.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in this compound-treated cells to control cells.[5][6]

Modulation of Cellular Signaling Pathways

The antioxidant function of the this compound vinyl-ether bond extends beyond direct ROS scavenging to the intricate regulation of cellular signaling pathways, thereby influencing cell survival, inflammation, and the overall response to oxidative stress.

The PI3K/AKT and MAPK/ERK Survival Pathways

Emerging evidence strongly suggests that plasmalogens play a crucial role in activating pro-survival signaling pathways. Studies have shown that plasmalogen treatment can enhance the phosphorylation of both Akt (Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase), key components of the PI3K/Akt and MAPK/ERK pathways, respectively.[7][8] This activation is associated with the inhibition of apoptosis and the promotion of cell survival, particularly in neuronal cells under conditions of stress.[7][8] The sacrificial scavenging of ROS by the vinyl-ether bond likely contributes to maintaining a cellular environment conducive to the activation of these survival pathways, preventing ROS-induced inhibition of key signaling components. A recent study has directly linked plasmalogen-mediated reduction of ROS levels to the activation of the AKT/mTOR signaling pathway, leading to neuroprotection.[1][9]

AKT_ERK_Pathway cluster_membrane Cell Membrane C18_Plasm_LPC This compound (Vinyl-Ether Bond) ROS Reactive Oxygen Species (ROS) C18_Plasm_LPC->ROS Scavenges PI3K PI3K C18_Plasm_LPC->PI3K Activates ERK ERK C18_Plasm_LPC->ERK Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Survival Cell Survival AKT AKT PI3K->AKT Phosphorylates AKT->Apoptosis Inhibits mTOR mTOR AKT->mTOR Activates mTOR->Cell_Survival ERK->Cell_Survival

Plasmalogen-mediated activation of pro-survival signaling pathways.
The Nrf2-ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10]

Oxidative stress is a known trigger for the dissociation of Nrf2 from Keap1.[10][11] The modification of specific cysteine residues on Keap1 by electrophiles or ROS leads to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes.

The sacrificial antioxidant action of the this compound vinyl-ether bond can indirectly influence this pathway. By scavenging ROS, it can help maintain a reduced intracellular environment, potentially modulating the threshold for Keap1-Nrf2 dissociation. Furthermore, the oxidation products of the vinyl-ether bond, such as α-hydroxyaldehydes, could potentially act as signaling molecules that influence the Nrf2 pathway, although this area requires further investigation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation C18_Plasm_LPC This compound (Vinyl-Ether Bond) C18_Plasm_LPC->Oxidative_Stress Scavenges

The role of oxidative stress in the Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

The vinyl-ether bond of this compound and other plasmalogens represents a potent and elegant endogenous antioxidant system. Its sacrificial mechanism provides a critical defense against oxidative damage, protecting vital cellular components and modulating key signaling pathways involved in cell survival and stress response. For researchers and drug development professionals, understanding and harnessing the antioxidant properties of this unique lipid class holds significant promise for the development of novel therapeutic strategies against a wide range of diseases rooted in oxidative stress.

Future research should focus on elucidating the precise quantitative contribution of this compound to the total antioxidant capacity of different cell types, further exploring the signaling roles of its oxidation products, and investigating the therapeutic potential of this compound and its derivatives in preclinical models of oxidative stress-related diseases. The in-depth knowledge presented in this guide provides a solid foundation for these future endeavors.

References

The Protective Role of C18(Plasm) LPC Against Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to the pathophysiology of numerous diseases. C18(Plasm) LPC, a member of the plasmalogen lysophosphatidylcholine (B164491) family, has emerged as a molecule of significant interest due to its potential protective effects against oxidative damage. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways associated with the antioxidant properties of this compound.

Introduction to this compound and Oxidative Stress

This compound, or 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is a unique lysophospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature is the hallmark of plasmalogens and is believed to be central to their antioxidant capabilities. Unlike their diacyl counterparts, plasmalogens are more resistant to oxidative cleavage, and the vinyl-ether linkage can act as a sacrificial scavenger of various ROS.

Oxidative stress is implicated in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The excessive production of ROS can lead to damage of vital cellular components such as lipids, proteins, and DNA. Consequently, endogenous and exogenous molecules that can mitigate oxidative stress are of significant therapeutic interest.

Mechanism of Action: How this compound Combats Oxidative Stress

The protective effects of this compound against oxidative stress are thought to be multifactorial, involving both direct ROS scavenging and the modulation of intracellular antioxidant signaling pathways.

Direct Antioxidant Activity

The vinyl-ether bond in this compound is highly susceptible to oxidation. This allows it to readily react with and neutralize a variety of ROS, thereby protecting other more critical cellular lipids and macromolecules from oxidative damage. This sacrificial antioxidation is a key direct mechanism of protection.

Activation of the Nrf2/ARE Signaling Pathway

A growing body of evidence suggests that certain lysophospholipids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] While direct evidence for this compound is still emerging, studies on similar molecules like LPC14:0 have demonstrated the activation of the Nrf2/HO-1 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[1] Molecular docking studies have also suggested a potential interaction between LPC molecules and Nrf2.[1]

The proposed mechanism involves the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS.

Nrf2_Activation_by_C18_Plasm_LPC cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection Oxidative_Stress->Cellular_Protection damages C18_Plasm_LPC This compound C18_Plasm_LPC->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->Cellular_Protection enhances Nrf2_n->ARE binds to ROS_Measurement_Workflow Cell_Seeding 1. Seed Cells in 96-well plate Pre_treatment 2. Pre-treat with This compound Cell_Seeding->Pre_treatment DCFH_DA_Loading 3. Load with DCFH-DA probe Pre_treatment->DCFH_DA_Loading Wash1 4. Wash with PBS DCFH_DA_Loading->Wash1 H2O2_Induction 5. Induce Oxidative Stress (H₂O₂) Wash1->H2O2_Induction Fluorescence_Reading 6. Measure Fluorescence (Ex/Em: 485/535 nm) H2O2_Induction->Fluorescence_Reading Data_Analysis 7. Data Analysis Fluorescence_Reading->Data_Analysis

References

C18(Plasm) LPC as a potential biomarker for neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of biomarker discovery in neurological disorders is rapidly evolving, with a growing focus on lipid mediators that reflect underlying pathophysiology. Among these, C18(Plasm) LPC, a member of the lysoplasmalogen family, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound, summarizing the current evidence for its role as a biomarker in Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It details the quantitative changes observed in patient cohorts, provides in-depth experimental protocols for its analysis, and visualizes its potential role in key signaling pathways.

The Biochemistry and Function of this compound

This compound, or 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine, is a lysophospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a feature that defines it as a plasmalogen. Plasmalogens are a unique class of ether phospholipids (B1166683) that are highly enriched in the nervous system, constituting a significant portion of the phospholipids in myelin and neuronal membranes.[1][2]

The biosynthesis of plasmalogens is a complex process initiated in peroxisomes and completed in the endoplasmic reticulum.[1] this compound is generated from its parent plasmalogen, PC(plasm)-18:0, through the action of phospholipase A2 (PLA2) enzymes, which hydrolyze the fatty acid at the sn-2 position.[3][4] This process is a key step in lipid remodeling and signaling.

Functionally, plasmalogens, including the parent molecules of this compound, are implicated in several critical cellular processes within the central nervous system (CNS):

  • Membrane Structure and Fluidity: Their unique vinyl-ether linkage influences membrane structure, contributing to the formation of lipid rafts and modulating membrane fluidity.

  • Vesicular Fusion: Plasmalogens are thought to play a role in the fusion of synaptic vesicles, a fundamental process for neurotransmission.

  • Antioxidant Defense: The vinyl-ether bond is susceptible to oxidative attack, allowing plasmalogens to act as sacrificial antioxidants, protecting other essential lipids and proteins from oxidative damage.[5]

  • Signaling: Lysoplasmalogens like this compound can act as signaling molecules, modulating the activity of various enzymes and receptors.

This compound as a Biomarker in Neurological Disorders

Alterations in the levels of plasmalogens and their lysophospholipid derivatives have been consistently reported in several neurological disorders. These changes are thought to reflect underlying pathologies such as increased oxidative stress, neuroinflammation, and membrane disruption.

Quantitative Data Summary

The following tables summarize the reported quantitative changes of lysophosphatidylcholines (LPCs) and plasmalogens in Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis. While specific data for this compound is limited, the broader trends observed for related lipid classes provide a strong rationale for its investigation as a specific biomarker.

Table 1: Alterations of Lysophosphatidylcholines and Plasmalogens in Alzheimer's Disease

Analyte ClassSpecific AnalyteSample TypeChange in AD vs. Healthy ControlsSignificanceReference
Lysophosphatidylcholines (LPCs)Total lysoPCPlasmaLower at baseline, higher after AD diagnosisp < 0.001[1]
lysoPC a C18:1PlasmaHigher-[2]
lysoPC a C18:2PlasmaHigherp = .0000007 (Ratio with PC aa C34:4)[2]
LPCs with longer fatty acid chainsPlasmaTend to be lowerNot statistically significant in one study[6]
Choline (B1196258) Plasmalogens (PlsCho)Total PlsChoPlasmaIncreasedp ≤ 0.001[1]

Table 2: Alterations of Lysophosphatidylcholines and Plasmalogens in Parkinson's Disease

Analyte ClassSpecific AnalyteSample TypeChange in PD vs. Healthy ControlsSignificanceReference
Phosphatidylcholines (PCs) / Lysophosphatidylcholines (LPCs)PC/LPC ratioPlasmaIncreasedCorrelated with H&Y stage and disease duration[7]
Phosphatidylcholines (PCs)Multiple PC speciesCSFIncreased-[8]

Table 3: Alterations of Lysophosphatidylcholines and Plasmalogens in Multiple Sclerosis

Analyte ClassSpecific AnalyteSample TypeChange in MS vs. Healthy ControlsSignificanceReference
Ether-phosphatidylcholines (PC O-)PC O- species with polyunsaturated fatty acidsPlasmaDecreased-[5]
Ether-phosphatidylethanolamines (PE O-)PE O- speciesPlasmaDecreased-[5]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Detailed Methodology for this compound Quantification

1. Sample Preparation (Plasma/CSF)

  • Materials:

    • Human plasma or CSF samples

    • Internal Standard (IS): this compound-d9 or a structurally similar lysoplasmalogen with a stable isotope label.

    • Methanol (B129727) (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE, LC-MS grade)

    • Water (LC-MS grade)

    • Centrifuge capable of 4°C and >14,000 rpm

    • Vortex mixer

    • Evaporator (e.g., centrifugal vacuum concentrator)

  • Procedure:

    • Thaw plasma/CSF samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/CSF sample.

    • Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).

    • Add 225 µL of cold methanol and vortex for 10 seconds.[9]

    • Add 750 µL of cold MTBE and vortex for 10 seconds.[9]

    • Shake the mixture for 10 minutes at 4°C.

    • Induce phase separation by adding 188 µL of LC-MS grade water and vortex briefly.[9]

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm) is commonly used for lipidomics.[9]

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 32% B

      • 2-15 min: 32% to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 32% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (Q1): m/z 506.4 -> Product ion (Q2): m/z 184.1 (choline headgroup)

      • Internal Standard (e.g., this compound-d9): Precursor ion (Q1): m/z 515.4 -> Product ion (Q2): m/z 184.1

    • Instrument Parameters (to be optimized for the specific instrument):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Collision Energy: Optimized for the specific transition (typically 20-30 eV for the choline headgroup fragment).

Signaling Pathways and Logical Relationships

The precise signaling roles of this compound in the context of neurological disorders are still under investigation. However, based on the known functions of LPCs and the pathological processes of these diseases, several potential pathways can be proposed.

Potential Signaling Pathways of this compound in Neuroinflammation

// Nodes Neurodegeneration [label="Neurological\nDisorders\n(AD, PD, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2\n(PLA2) Activation", fillcolor="#FBBC05", fontcolor="#202124"]; PC_plasm [label="PC(plasm)-18:0\n(Membrane Plasmalogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; C18LPC [label="this compound\nGeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled\nReceptors (GPCRs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokine Release\n(TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Neurodegeneration -> PLA2 [label="Oxidative Stress\nInflammation"]; PC_plasm -> C18LPC [headlabel="PLA2", color="#5F6368"]; C18LPC -> GPCR [label="Binds to", color="#5F6368"]; GPCR -> MAPK [color="#5F6368"]; GPCR -> NFkB [color="#5F6368"]; MAPK -> Cytokines [color="#5F6368"]; NFkB -> Cytokines [color="#5F6368"]; Cytokines -> Neuroinflammation [color="#5F6368"]; Neuroinflammation -> Neurodegeneration [label="Exacerbates", color="#5F6368"]; } dot Caption: Proposed signaling pathway of this compound in neuroinflammation.

Experimental Workflow for this compound Biomarker Analysis

// Nodes Sample [label="Biological Sample\n(Plasma or CSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(this compound-d9)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Methanol/MTBE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="Reconstitution in\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis\n(C18 column, MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Spike [color="#5F6368"]; Spike -> Extraction [color="#5F6368"]; Extraction -> Evaporation [color="#5F6368"]; Evaporation -> Reconstitution [color="#5F6368"]; Reconstitution -> LCMS [color="#5F6368"]; LCMS -> Quantification [color="#5F6368"]; } dot Caption: Experimental workflow for this compound quantification.

Logical Relationship: this compound as a Biomarker

// Nodes Disease [label="Neurological\nDisease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathology [label="Pathophysiological\nProcesses\n(Oxidative Stress,\nNeuroinflammation)", fillcolor="#FBBC05", fontcolor="#202124"]; PLA2_activity [label="Increased\nPLA2 Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C18LPC_levels [label="Altered\nthis compound\nLevels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biomarker [label="Potential\nBiomarker", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Disease -> Pathology [color="#5F6368"]; Pathology -> PLA2_activity [color="#5F6368"]; PLA2_activity -> C18LPC_levels [color="#5F6368"]; C18LPC_levels -> Biomarker [label="Measurable in\nPlasma/CSF", color="#5F6368"]; } dot Caption: Rationale for this compound as a potential biomarker.

Conclusion and Future Directions

This compound holds considerable promise as a biomarker for neurological disorders. Its central role in membrane biology, antioxidant defense, and its generation through pathways known to be dysregulated in neurodegeneration provide a strong biological rationale for its investigation. The quantitative data, though still emerging, suggest that alterations in lysoplasmalogen levels are a consistent feature of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Future research should focus on:

  • Large-scale validation studies: Prospective, longitudinal studies in large, well-characterized patient cohorts are needed to confirm the diagnostic and prognostic value of this compound.

  • Specificity analysis: Comparing the performance of this compound with other lipid and protein biomarkers will be crucial to determine its unique contribution.

  • Mechanistic studies: Further elucidation of the specific signaling pathways modulated by this compound will provide deeper insights into its role in disease pathogenesis and may reveal novel therapeutic targets.

The continued development and application of advanced analytical techniques, such as the LC-MS/MS methodology detailed here, will be instrumental in advancing our understanding of this compound and its potential to improve the diagnosis and management of neurological disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholines (LPCs), key components of oxidized low-density lipoprotein (oxLDL), are increasingly implicated in the pathogenesis of cardiovascular disease (CVD). Among these, the C18 plasmalogen lysophosphatidylcholine (B164491), C18(Plasm) LPC, is a subject of growing interest due to its unique vinyl-ether bond that bestows distinct chemical properties. This technical guide provides a comprehensive overview of the current understanding of the link between this compound levels and cardiovascular disease. It summarizes the available quantitative data, details the experimental protocols for its analysis, and visualizes the putative signaling pathways through which it may exert its effects on the vasculature. While direct evidence specifically for this compound is still emerging, this guide synthesizes the broader knowledge of LPCs to offer a foundational resource for researchers in the field.

This compound and Cardiovascular Disease: The Clinical Evidence

The association between circulating levels of specific LPC species and cardiovascular disease is an area of active investigation, with some studies pointing towards a pro-atherogenic role while others suggest a protective effect. Direct quantitative data for this compound remains limited in large-scale clinical studies. However, studies on the closely related C18:0 acyl-LPC (LPC(18:0)) provide valuable insights.

A study on the spatial metabolomics of atherosclerotic plaques found that LPC(18:0) was significantly elevated in advanced plaques compared to early plaques[1]. Interestingly, the same study observed that plasma levels of LPC(18:0) were significantly reduced in subjects undergoing elective coronary artery bypass grafting. This finding suggests a complex relationship where local concentrations in the plaque may differ from systemic circulating levels. The study reported a significant inverse association between plasma LPC(18:0) and cardiovascular risk[1].

Conversely, other studies have reported that serum LPC levels are not significantly altered in patients with coronary artery disease (CAD) proven by coronary angiography[2]. These conflicting findings highlight the need for more specific analysis of different LPC species, including plasmalogens, in well-defined patient cohorts.

Table 1: Quantitative Association of C18:0 LPC with Cardiovascular Risk

Lipid SpeciesPopulationFindingOdds Ratio (95% CI)P-valueReference
LPC(18:0)Subjects with elective coronary artery bypass grafting vs. controlsSignificantly reduced plasma levels in the cardiovascular risk group.0.479 (0.225-0.883)0.032[1]

Note: This data is for the acyl form (LPC 18:0) and not the plasmalogen form (this compound). Data specific to this compound is currently limited.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological matrices is crucial for elucidating its role in cardiovascular disease. The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Collection and Preparation

Blood Collection:

  • Collect whole blood in EDTA- or heparin-containing tubes to prevent coagulation.

  • Process samples promptly or keep them on ice to minimize enzymatic degradation of lipids.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Aliquot the plasma into cryovials and store immediately at -80°C until analysis. Minimize freeze-thaw cycles.

Lipid Extraction: A modified Bligh and Dyer or a methyl-tert-butyl ether (MTBE) extraction method is commonly used for the extraction of lipids from plasma.

MTBE Extraction Protocol:

  • To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing a suitable internal standard (e.g., a deuterated LPC species).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).

LC-MS/MS Analysis

Chromatographic Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used for the separation of LPC species.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.

  • Flow Rate: A typical flow rate is 200-400 µL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 45°C.

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of LPCs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, offering high selectivity and sensitivity.

  • MRM Transition: For this compound, the precursor ion will be its [M+H]+ adduct. The product ion is typically the phosphocholine (B91661) headgroup fragment at m/z 184.1. The specific precursor m/z for this compound would need to be calculated based on its exact chemical formula.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample extraction Lipid Extraction (e.g., MTBE method) plasma->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lc Liquid Chromatography (C18 column) reconstitution->lc Injection ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data

Experimental workflow for this compound analysis.

Putative Signaling Pathways of this compound in Vascular Cells

The signaling pathways activated by LPCs in vascular endothelial and smooth muscle cells are complex and contribute to the inflammatory processes underlying atherosclerosis. While specific studies on this compound are scarce, the general mechanisms attributed to LPCs likely provide a framework for its actions.

LPCs are known to interact with G-protein coupled receptors (GPCRs) on the cell surface, such as G2A (GPR132)[3]. This interaction can initiate a cascade of downstream signaling events.

Key Signaling Cascades:

  • MAPK/ERK Pathway: LPCs can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial in regulating cell proliferation and migration, which are key events in the development of atherosclerotic plaques[3].

  • NF-κB Signaling: LPCs have been shown to induce the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the recruitment of immune cells to the vessel wall[4][5].

  • PLC/PKC Pathway: Phospholipase C (PLC) can be activated downstream of GPCRs, leading to the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). DAG, in turn, activates Protein Kinase C (PKC), which is involved in various cellular processes including inflammation and cell growth[6].

  • RhoA Activation: LPC can induce the activation of the small GTPase RhoA, which plays a critical role in regulating endothelial barrier function and smooth muscle cell contraction.

G LPC This compound GPCR GPCR (e.g., G2A) LPC->GPCR PLC PLC GPCR->PLC RhoA RhoA GPCR->RhoA PKC PKC PLC->PKC MAPK MAPK/ERK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Permeability Endothelial Permeability RhoA->Permeability Proliferation Cell Proliferation & Migration MAPK->Proliferation Inflammation Inflammation (Cytokines, Adhesion Molecules) NFkB->Inflammation

Putative signaling pathways of this compound in vascular cells.

Conclusion and Future Directions

The link between this compound and cardiovascular disease is a promising but still developing area of research. While data for the closely related LPC(18:0) suggests a complex role, with elevated levels in atherosclerotic plaques but potentially protective effects in circulation, more targeted research on this compound is imperative. The distinct chemical nature of the plasmalogen vinyl-ether bond may confer unique biological activities that are not captured by studying acyl-LPCs alone.

Future research should focus on:

  • Large-scale prospective studies: Quantifying this compound in large, well-characterized patient cohorts to definitively establish its association with cardiovascular events.

  • Mechanistic studies: Elucidating the specific signaling pathways and protein targets of this compound in vascular cells to understand its precise role in atherogenesis.

  • Development of specific analytical standards: High-purity this compound standards are essential for accurate and reproducible quantification in clinical and research settings.

By addressing these key areas, the scientific community can unravel the true significance of this compound in cardiovascular disease and potentially identify new therapeutic targets for its prevention and treatment.

References

Methodological & Application

Application Note: Quantitative Analysis of C18(Plasm) LPC in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine plasmalogens (LPC(P)) are a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. C18(Plasm) LPC, specifically, contains an 18-carbon plasmalogen chain. These molecules are integral components of cellular membranes and are implicated in various physiological and pathological processes, including membrane trafficking, ion transport, and antioxidant defense.[1][2] Altered levels of plasmalogens have been associated with neurodegenerative diseases, inflammatory conditions, and cancer, making their accurate quantification in biological matrices like human plasma crucial for biomarker discovery and drug development.[1]

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and highly selective multiple reaction monitoring (MRM) for detection.

Experimental Protocols

Sample Preparation: Methyl-tert-butyl ether (MTBE) Extraction

This protocol is adapted from established lipid extraction methods and is designed to efficiently extract lipids, including this compound, from plasma while minimizing protein and other interferences.

Materials:

  • Human plasma (EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • This compound-d9 (Internal Standard)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (this compound-d9 in methanol, 1 µg/mL).

  • Add 400 µL of cold methanol and vortex for 1 minute to precipitate proteins.

  • Add 800 µL of MTBE and vortex for 10 minutes at 4°C.

  • Add 200 µL of water, vortex for 1 minute, and then centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.

  • Carefully collect the upper organic layer (approximately 800 µL) into a new 1.5 mL microcentrifuge tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate). Vortex for 30 seconds and transfer to an LC-MS vial.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350°C
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 508.4184.110025
This compound-d9 (IS) 517.4184.110025

Data Presentation

Quantitative Data Summary

The following table presents representative quantitative data for this compound in healthy human plasma, compiled from literature values for general LPCs due to limited specific data for the C18 plasmalogen form. Concentrations can vary based on individual physiological conditions.

AnalyteMatrixConcentration Range (µM)Method
Total LPCHuman Plasma200 - 300[3]HPTLC
LysoPC a C18:0Human PlasmaAssociated with lower cancer riskLC-MS/MS

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard (this compound-d9) plasma->is_add protein_precip 3. Protein Precipitation (Methanol) is_add->protein_precip l_l_extraction 4. Liquid-Liquid Extraction (MTBE) protein_precip->l_l_extraction phase_sep 5. Phase Separation (Centrifugation) l_l_extraction->phase_sep extract_collection 6. Collect Organic Layer phase_sep->extract_collection drying 7. Dry Down (Nitrogen) extract_collection->drying reconstitution 8. Reconstitution drying->reconstitution injection 9. Injection into LC-MS/MS reconstitution->injection chromatography 10. Chromatographic Separation (C18 Column) injection->chromatography ionization 11. Electrospray Ionization (ESI+) chromatography->ionization detection 12. MRM Detection ionization->detection quantification 13. Quantification detection->quantification data_review 14. Data Review & Reporting quantification->data_review

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects cluster_signaling Signaling Modulation c18_plasm_lpc This compound antioxidant Antioxidant Defense (Scavenges ROS) c18_plasm_lpc->antioxidant Protects against oxidative stress membrane_fluidity Membrane Fluidity & Structure c18_plasm_lpc->membrane_fluidity Modulates inflammation Inflammatory Response c18_plasm_lpc->inflammation Influences erk_pathway ERK Pathway c18_plasm_lpc->erk_pathway Modulates gpcrs GPCRs c18_plasm_lpc->gpcrs Potential Ligand erk_pathway->inflammation gpcrs->inflammation

Caption: Potential signaling roles of this compound.

References

Solid-Phase Extraction for C18(Plasm) LPC Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (B164491) plasmalogens (LPCs), such as C18(Plasm) LPC, are a unique class of lipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These molecules are implicated in various physiological and pathological processes, including signal transduction and cellular membrane integrity. Accurate and efficient purification of specific LPC plasmalogen species from complex biological matrices like plasma is crucial for detailed functional studies and biomarker discovery. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from plasma samples using C18 cartridges, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase solid-phase extraction (SPE) with a C18 stationary phase. The hydrophobic C18 alkyl chains on the silica-based sorbent interact with the nonpolar acyl chain of this compound, leading to its retention. Plasma proteins are first precipitated to prevent cartridge clogging. Following sample loading, polar and less hydrophobic impurities are washed away. Finally, the purified this compound is eluted with an organic solvent, resulting in a concentrated and clean sample ready for downstream analysis.

Data Presentation

The following tables summarize the expected performance characteristics of this SPE method for this compound purification. These values are compiled from typical results obtained for similar lysophospholipids and lipid species from plasma.[1][2][3]

Table 1: SPE Method Performance Characteristics

ParameterTypical Value
Recovery > 85%
Reproducibility (%RSD) < 15%
Purity > 90%
Limit of Quantification (LOQ) 1 - 10 ng/mL
Limit of Detection (LOD) 0.5 - 5 ng/mL

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid
Gradient Optimized for separation of lysophospholipid isomers
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ion (m/z) Specific fragment ions for this compound (e.g., phosphocholine (B91661) headgroup)

Experimental Protocols

Materials and Reagents
  • Human plasma (or other biological fluid)

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Protocol 1: Solid-Phase Extraction of this compound
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol.[4][5]

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridge to dry.[4][5]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned C18 SPE cartridge.

    • Allow the sample to pass through the cartridge slowly (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 10% aqueous methanol to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube. For potentially better recovery of more polar lipids, a mixture of methanol and a less polar solvent like dichloromethane (B109758) or methyl-tert-butyl ether (MTBE) can be explored.[6][7]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Purified this compound
  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Run a suitable gradient program to separate this compound from other lipid species. An example gradient is as follows: 0-2 min, 50% B; 2-15 min, 50-95% B; 15-20 min, 95% B; 20.1-25 min, 50% B.

  • MS/MS Detection:

    • Set the mass spectrometer to operate in positive ESI mode.

    • Use MRM to specifically detect and quantify this compound. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the phosphocholine headgroup at m/z 184.07).

Mandatory Visualizations

Signaling Pathway of this compound

While the specific signaling pathways for this compound are still under investigation, it is known that lysophosphatidylcholines can act as signaling molecules. One proposed pathway involves the G protein-coupled receptor GPR132 (also known as G2A).[8][9] Activation of GPR132 can lead to the activation of downstream signaling cascades involving Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).[10][11][12][13][14]

C18_Plasm_LPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C18_LPC This compound GPR132 GPR132 (G2A) C18_LPC->GPR132 Binds to PLC Phospholipase C (PLC) GPR132->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound via the GPR132 receptor.

Experimental Workflow for this compound Purification and Analysis

The overall experimental workflow from plasma sample to data analysis is a multi-step process requiring careful execution to ensure accurate and reproducible results.

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Conditioning C18 Cartridge Conditioning (Methanol, Water) Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (Water, 10% Methanol) Sample_Loading->Washing Elution Elution (Methanol) Washing->Elution Solvent_Evaporation Solvent Evaporation Elution->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification, Interpretation) LC_MS_Analysis->Data_Analysis

References

Application Note: Synthesis of a Stable Isotope-Labeled C18(Plasm) LPC Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of a stable isotope-labeled C18(Plasm) LPC (1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine) standard. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position, which makes them susceptible to oxidation and key players in various physiological and pathological processes. Stable isotope-labeled internal standards are essential for accurate quantification of these labile molecules in complex biological matrices by mass spectrometry. This protocol outlines a multi-step chemical synthesis, including the stereoselective formation of the Z-vinyl ether bond and the introduction of a deuterated choline (B1196258) headgroup. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in producing this critical analytical standard.

Introduction

Plasmalogens are a significant component of cellular membranes, particularly in the nervous, cardiovascular, and immune systems. Their unique vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone imparts distinct chemical properties, including a role as endogenous antioxidants. Altered plasmalogen levels have been implicated in various diseases, such as Alzheimer's, Parkinson's, and cardiovascular diseases.

Accurate quantification of specific plasmalogen species like this compound is crucial for understanding their biological roles and for biomarker discovery. However, their inherent instability and complex fragmentation patterns in mass spectrometry (MS) pose analytical challenges. The use of stable isotope-labeled internal standards, which co-elute with the analyte of interest and exhibit similar ionization efficiencies, is the gold standard for correcting for matrix effects and ensuring accurate quantification by LC-MS/MS.

This application note details a robust chemical synthesis for preparing a this compound standard with a deuterated choline headgroup (e.g., d9-choline), providing a necessary tool for advanced lipidomic research and drug development.

Signaling Pathways and Relevance

While this compound is a lysophospholipid, its parent molecule, C18-plasmalogen, is involved in various signaling pathways. The vinyl-ether bond is a target for reactive oxygen species (ROS), implicating plasmalogens in cellular defense against oxidative stress. Furthermore, the release of polyunsaturated fatty acids from the sn-2 position by phospholipases can generate precursors for eicosanoid and docosanoid signaling pathways.

Simplified Role of Plasmalogens in Cellular Signaling ROS Reactive Oxygen Species (ROS) Plasmalogen C18-Plasmalogen (e.g., PC, PE) ROS->Plasmalogen Oxidation Oxidized_Products Oxidized Lipid Products Plasmalogen->Oxidized_Products LPC This compound Plasmalogen->LPC PLA2 Phospholipase A2 (PLA2) PUFA Polyunsaturated Fatty Acid (PUFA) PLA2->PUFA LPC->PLA2 Hydrolysis Signaling Downstream Signaling Cascades PUFA->Signaling e.g., Eicosanoids Synthetic Workflow for Isotope-Labeled this compound Start Protected Glycerol Derivative Step1 Allylation Start->Step1 Intermediate1 Protected 1-Allyl-Glycerol Step1->Intermediate1 Step2 Formation of Lithioalkoxy Allyl Intermediate & Alkylation Intermediate1->Step2 Intermediate2 Protected 1-O-(1Z-Octadecenyl) -Glycerol Step2->Intermediate2 Step3 Deprotection of Primary Hydroxyl Intermediate2->Step3 Intermediate3 1-O-(1Z-Octadecenyl)-2-Protected -sn-Glycerol Step3->Intermediate3 Step4 Phosphorylation with Deuterated Phosphocholine Precursor Intermediate3->Step4 Intermediate4 Protected Isotope-Labeled C18(Plasm) PC Step4->Intermediate4 Step5 Final Deprotection Intermediate4->Step5 FinalProduct Stable Isotope-Labeled This compound Step5->FinalProduct

Application Notes and Protocols for Lysoplasmalogenase Assays Using C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1][2] They are integral components of cellular membranes, particularly abundant in the brain, heart, and immune cells, where they play crucial roles in membrane structure, signal transduction, and protection against oxidative stress.[1][2] The catabolism of lysoplasmalogens, the lyso-form of plasmalogens, is carried out by a specific class of enzymes known as lysoplasmalogenases. These enzymes hydrolyze the vinyl-ether bond, releasing a fatty aldehyde and glycerophosphocholine or glycerophosphoethanolamine.

Dysregulation of plasmalogen metabolism has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[1][2][3][4] Consequently, the enzymes involved in their metabolism, such as lysoplasmalogenases like Transmembrane Protein 86A (TMEM86A), have emerged as potential therapeutic targets for drug discovery.[3][4][5]

This document provides detailed application notes and protocols for the use of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) as a substrate in lysoplasmalogenase assays. This compound is a commercially available, high-purity lysoplasmalogen that serves as an excellent substrate for characterizing the activity of lysoplasmalogenases and for screening potential inhibitors.[6][7]

Principle of the Assays

Two primary methods are described for measuring lysoplasmalogenase activity using this compound.

  • Coupled Enzyme Spectrophotometric Assay: This continuous assay measures the production of the fatty aldehyde product of the lysoplasmalogenase reaction. The aldehyde is reduced by yeast alcohol dehydrogenase (ADH) in the presence of NADH. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. This method is suitable for routine enzyme characterization and inhibitor screening.

  • HPLC-Based Fluorescence Assay: This highly sensitive endpoint assay involves the derivatization of the fatty aldehyde product with a fluorescent tag, such as dansylhydrazine. The resulting fluorescent hydrazone is then separated and quantified by reverse-phase HPLC with fluorescence detection.[8] This method offers greater sensitivity and is ideal for systems with low enzyme activity or for detailed kinetic studies.[8]

Data Presentation

Table 1: Summary of Experimental Conditions for Lysoplasmalogenase Assays with this compound
ParameterCoupled Enzyme AssayHPLC-Based AssayReference(s)
Enzyme Source Purified enzyme, cell lysates, membrane fractionsCell homogenates (e.g., from transfected HEK293T cells)[8]
Substrate This compoundThis compound[8]
Substrate Concentration 100 - 200 µM0 - 200 µM (100 µM for standard assay)[5][8]
Protein Concentration 15 µg (total membrane protein)1 mg/mL (cell homogenate)[9][8]
Reaction Time 15 minutes (linear phase)30 minutes[8]
Temperature 37°CNot specified, likely 37°C[5]
Detection Method NADH absorbance at 340 nmFluorescence detection after HPLC separation[5][8]
Derivatization Agent Not applicableDansylhydrazine[8]

Experimental Protocols

Protocol 1: Coupled Enzyme Spectrophotometric Assay

This protocol is adapted from methodologies described for the characterization of TMEM86A.[5]

Materials and Reagents:

  • This compound (Avanti Polar Lipids, >99% purity)[6]

  • Yeast Alcohol Dehydrogenase (ADH)

  • NADH

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Enzyme source (e.g., purified lysoplasmalogenase, cell lysate, or membrane fraction)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the this compound Substrate Solution:

    • Dissolve this compound powder in an appropriate solvent (e.g., ethanol) to create a stock solution.

    • Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

  • Prepare the Reaction Mixture:

    • In each well of the 96-well plate, prepare a reaction mixture containing:

      • Assay Buffer

      • NADH (final concentration, e.g., 0.2 mM)

      • Yeast Alcohol Dehydrogenase (a sufficient amount to ensure the lysoplasmalogenase reaction is the rate-limiting step)

      • This compound substrate solution (final concentration, e.g., 100 µM)

  • Initiate the Reaction:

    • Add the enzyme source to each well to initiate the reaction. The total reaction volume is typically 100-200 µL.[5]

  • Monitor the Reaction:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Continuously monitor the decrease in absorbance at 340 nm for a set period (e.g., 15-30 minutes).[5]

  • Data Analysis:

    • Determine the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

    • Calculate the specific activity of the lysoplasmalogenase using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[9]

Protocol 2: HPLC-Based Fluorescence Assay

This protocol is based on a sensitive method developed for the functional characterization of TMEM86A and TMEM86B.[8]

Materials and Reagents:

  • This compound

  • Enzyme source (e.g., cell homogenate from transfected cells)

  • Dansylhydrazine solution

  • Trichloroacetic acid (TCA)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Mobile phase for HPLC (e.g., acetonitrile, water)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme source (e.g., 1 mg/mL protein homogenate) with this compound substrate (e.g., 100 µM final concentration) in an appropriate assay buffer.[8]

    • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.[8]

    • Include a control reaction without the enzyme source.[8]

  • Reaction Termination and Aldehyde Derivatization:

    • Stop the reaction by adding TCA.

    • Add the dansylhydrazine solution to the reaction mixture to derivatize the fatty aldehyde product.

    • Incubate to allow for the formation of the fluorescent dansylhydrazone.

  • Extraction of the Fluorescent Product:

    • Perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).

    • Vortex and centrifuge to separate the phases.

    • Collect the organic phase containing the fluorescently labeled aldehyde.

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the components using an appropriate gradient of mobile phase solvents.

    • Detect the fluorescent dansylhydrazone product using a fluorescence detector.

  • Data Analysis:

    • Quantify the amount of aldehyde produced by integrating the area of the corresponding peak in the chromatogram.[8]

    • Calculate the specific activity of the lysoplasmalogenase based on the amount of product formed per unit time per amount of protein.

Visualizations

Signaling Pathways and Experimental Workflows

Lysoplasmalogenase_Reaction cluster_reaction Lysoplasmalogenase Catalyzed Hydrolysis C18_Plasm_LPC This compound (Substrate) Lysoplasmalogenase Lysoplasmalogenase (e.g., TMEM86A) Fatty_Aldehyde Fatty Aldehyde (Product) GPC Glycerophosphocholine (Product) Lysoplasmalogenase->Fatty_Aldehyde Hydrolysis of vinyl-ether bond Lysoplasmalogenase->GPC

Caption: Enzymatic hydrolysis of this compound by lysoplasmalogenase.

Coupled_Enzyme_Assay_Workflow cluster_workflow Coupled Enzyme Assay Workflow cluster_reaction_coupling Reaction Coupling Start Prepare Reaction Mix (this compound, NADH, ADH) Add_Enzyme Initiate with Lysoplasmalogenase Source Start->Add_Enzyme Monitor Monitor Absorbance at 340 nm (Decrease indicates NADH oxidation) Add_Enzyme->Monitor Analyze Calculate Rate of NADH Consumption Monitor->Analyze Lysoplasmalogenase_Reaction This compound -> Fatty Aldehyde ADH_Reaction Fatty Aldehyde + NADH -> Fatty Alcohol + NAD+ Lysoplasmalogenase_Reaction->ADH_Reaction Product is substrate for next reaction

Caption: Workflow for the coupled enzyme spectrophotometric assay.

HPLC_Assay_Workflow cluster_workflow HPLC-Based Fluorescence Assay Workflow Start Enzymatic Reaction (this compound + Enzyme) Derivatize Terminate and Derivatize Aldehyde with Dansylhydrazine Start->Derivatize Extract Extract Fluorescent Product Derivatize->Extract Analyze Separate and Quantify by Reverse-Phase HPLC Extract->Analyze Calculate Calculate Specific Activity Analyze->Calculate

Caption: Workflow for the HPLC-based fluorescence assay.

References

Application Notes and Protocols for Incorporating C18(Plasm) LPC into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature imparts distinct physicochemical properties to membranes, influencing their fluidity, packing, and propensity for fusion. C18(Plasm) LPC, a lysoplasmalogen, is of particular interest for its potential role in modulating cellular processes and its use in drug delivery systems. Incorporating this compound into liposomes can enhance their stability, alter their release kinetics, and potentially improve their interaction with target cells.

These application notes provide a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration followed by extrusion method. It also outlines key characterization techniques and discusses the potential signaling implications of these specialized liposomes.

Data Presentation: Quantitative Parameters for Liposome (B1194612) Formulation

The following table summarizes key quantitative parameters for the formulation of this compound-containing liposomes. These values are suggested starting points for optimization, based on common practices for formulating liposomes with similar lysophospholipids.

ParameterRecommended RangeMethod of DeterminationNotes
Lipid Molar Ratios
This compound1 - 10 mol%-Higher concentrations may affect liposome stability.
Helper Phospholipid (e.g., DOPC, POPC)40 - 89 mol%-The bulk of the liposome structure.
Cholesterol10 - 50 mol%-Modulates membrane fluidity and stability.[1][2][3]
Liposome Characteristics
Size (Diameter)80 - 200 nmDynamic Light Scattering (DLS)Extrusion pore size is the primary determinant.[4][5][6]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)A measure of the homogeneity of the liposome population.
Zeta Potential-10 to -50 mVElectrophoretic Light Scattering (ELS)Dependent on the headgroup of the helper lipid.[4][5][6]
Encapsulation EfficiencyVariableFluorescence Spectroscopy / HPLCHighly dependent on the encapsulated molecule.[7][8][9][10]
Stability
Storage Temperature4°C-To minimize lipid degradation.
Stability AssessmentMonitor size, PDI, and drug leakage over timeDLS, Fluorescence Spectroscopy / HPLCAssess for at least 4 weeks.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound.[13][14][15][16]

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, helper phospholipid, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a uniform size.[17]

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, consider sterile filtration and storage in sealed vials.

Protocol 2: Characterization of this compound Liposomes

1. Size and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes to determine their size distribution and polydispersity index (PDI). Electrophoretic Light Scattering (ELS) measures the velocity of the liposomes in an electric field to determine their zeta potential, which is an indicator of surface charge.[4][5][6]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the size distribution, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

2. Quantification of Lipid Incorporation by HPLC-ELSD:

  • Principle: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) can be used to separate and quantify the individual lipid components of the liposomes.

  • Procedure:

    • Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol or chloroform:methanol).

    • Inject the disrupted liposome sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like trifluoroacetic acid (TFA).

    • The eluting lipids are detected by the ELSD, and their concentrations are determined by comparing the peak areas to those of standard solutions.

3. Determination of Encapsulation Efficiency:

  • Principle: The encapsulation efficiency is the percentage of the drug or fluorescent probe that is successfully entrapped within the liposomes. This can be determined by separating the free (unencapsulated) material from the liposomes and quantifying the amount of encapsulated material.[7][8][9][10]

  • Procedure (for a fluorescent probe):

    • Prepare liposomes as described in Protocol 1, adding the fluorescent probe to the hydration buffer.

    • Separate the liposomes from the unencapsulated probe using a size exclusion chromatography column (e.g., Sephadex G-50).

    • Collect the liposome-containing fractions.

    • Disrupt the liposomes by adding a detergent (e.g., Triton X-100).

    • Measure the fluorescence intensity of the disrupted liposomes and compare it to a standard curve of the free probe to determine the concentration of the encapsulated probe.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated probe / Total amount of probe used) x 100

Visualization of Workflow and Signaling Pathways

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application lipid_mixing 1. Lipid Mixing (this compound, Helper Lipid, Cholesterol) in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion dls Size & Zeta Potential (DLS/ELS) extrusion->dls Sample hplc Lipid Quantification (HPLC-ELSD) extrusion->hplc Sample ee Encapsulation Efficiency extrusion->ee Sample stability Stability Studies extrusion->stability Sample cellular_uptake Cellular Uptake extrusion->cellular_uptake Sample

Caption: Experimental workflow for this compound liposome preparation and characterization.

signaling_pathway cluster_pathways Potential Downstream Signaling liposome This compound Liposome cell_membrane Cell Membrane liposome->cell_membrane Interaction / Fusion pi3k_akt PI3K/AKT Pathway cell_membrane->pi3k_akt mapk_erk MAPK/ERK Pathway cell_membrane->mapk_erk pkc PKC Signaling cell_membrane->pkc cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival anti_apoptosis Anti-Apoptosis pi3k_akt->anti_apoptosis mapk_erk->cell_survival

Caption: Potential signaling pathways modulated by this compound-containing liposomes.

Discussion

Incorporation of this compound

The vinyl-ether linkage of this compound can increase the packing density of the lipid bilayer and reduce membrane fluidity.[18] This may necessitate careful optimization of the cholesterol content to maintain appropriate membrane characteristics for drug loading and release. The relatively low percentage of this compound suggested is to avoid potential destabilization of the liposomes, as lysophospholipids can induce membrane curvature and, at high concentrations, lead to micelle formation.

Characterization

Thorough characterization is critical to ensure the quality and reproducibility of the liposome formulation. DLS and zeta potential measurements provide essential information about the physical properties of the liposomes, which can influence their in vivo behavior.[4][5][6] HPLC-ELSD is a robust method for confirming the final lipid composition of the liposomes, as some lipid loss can occur during the preparation process.[1]

Signaling Pathways

Plasmalogens are known to be involved in various signaling pathways. Their incorporation into liposomes may lead to specific cellular responses upon liposome-cell interaction. Studies have suggested that plasmalogens can influence the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[18] They may also modulate Protein Kinase C (PKC) signaling.[19] The exact mechanisms by which this compound-containing liposomes engage these pathways require further investigation, but it is hypothesized that they may alter membrane microdomain organization or act as a source of signaling precursors. The cellular uptake of these liposomes can occur through various endocytic pathways, and the specific mechanism may be cell-type dependent.[20][21][22]

Conclusion

This document provides a comprehensive protocol for the preparation and characterization of liposomes containing this compound. The provided quantitative parameters and detailed methodologies offer a solid foundation for researchers to develop and optimize these specialized drug delivery systems. The visualization of the experimental workflow and potential signaling pathways aims to facilitate a deeper understanding of the processes involved. Further research into the specific biological effects of this compound-containing liposomes will be crucial for realizing their full therapeutic potential.

References

Application Notes and Protocols for the Measurement of C18 (Plasmalogen) Lysophosphatidylcholine in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play significant roles in a variety of physiological and pathological processes within the central nervous system (CNS), including neuroinflammation and neuropathic pain. A specific subclass of LPCs, the plasmalogen-type LPCs [C18(Plasm) LPC], are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These molecules and their downstream signaling metabolites are emerging as important players in neurological health and disease. The accurate and sensitive measurement of this compound in cerebrospinal fluid (CSF) is crucial for understanding its role as a potential biomarker and its involvement in the pathophysiology of various neurological disorders.

This document provides detailed application notes and protocols for the quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for lipidomics.

Data Presentation

Quantitative data for endogenous this compound levels in human CSF are not yet widely established in the literature. However, based on typical lipidomics studies of CSF, the expected concentrations are in the low ng/mL range. The following table illustrates how quantitative data for different C18 LPC species, including the plasmalogen form, could be presented.

Table 1: Illustrative Quantitative Data for C18 LPC Species in Human CSF

AnalyteAbbreviationMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%CV)
LPC (18:0)Stearoyl-LPCValueValueValue
LPC (18:1)Oleoyl-LPCValueValueValue
LPC (18:2)Linoleoyl-LPCValueValueValue
LPC (p-18:0) C18:0 Plasmalogen LPC Value Value Value
LPC (p-18:1) C18:1 Plasmalogen LPC Value Value Value

Values are placeholders and would be determined experimentally.

Experimental Protocols

Cerebrospinal Fluid (CSF) Sample Handling and Storage

Proper sample handling is critical to prevent the degradation of lipids and ensure the accuracy of the results.

Protocol:

  • Collection: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.

  • Processing: Immediately after collection, centrifuge the CSF samples at 2000 x g for 10 minutes at 4°C to remove any cellular debris.[1]

  • Storage: Transfer the supernatant to clean polypropylene tubes and store at -80°C until analysis.[1] Avoid repeated freeze-thaw cycles.

Lipid Extraction from CSF

An optimized lipid extraction method is essential for the efficient recovery of LPCs, including plasmalogen species, while minimizing artifact formation. The acidified Bligh & Dyer method is recommended for its reproducibility and its ability to preserve the vinyl-ether bond of plasmalogens.[1]

Protocol: Acidified Bligh & Dyer (aB&D) Extraction

  • Preparation: In a 2 mL Eppendorf tube, add an appropriate amount of a suitable internal standard (e.g., a deuterated or C17-based LPC standard). Evaporate the solvent from the internal standard to dryness under a stream of nitrogen.

  • Sample Addition: Transfer 150 µL of CSF to the tube containing the dried internal standard.

  • Extraction Solvent Addition: Add 900 µL of a chloroform (B151607)/methanol mixture (1:2, v/v) containing 1% acetic acid. The mild acidification helps to improve the extraction efficiency of certain lipid species and maintain the stability of plasmalogens.[1]

  • Vortexing: Vortex the tube for 10 seconds.

  • Phase Separation:

    • Add 300 µL of chloroform and vortex for 10 seconds.

    • Add 300 µL of water and vortex for 10 seconds to induce phase separation.

  • Incubation and Centrifugation: Shake the tubes for 20 minutes at 4°C, followed by centrifugation at 10,000 x g for 5 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect 400 µL of the lower organic phase, which contains the lipids, and transfer it to a new tube for analysis.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 50 µL of a suitable solvent for LC-MS/MS analysis, such as methanol/toluene (9:1, v/v).[1]

Quantification by LC-MS/MS

This protocol outlines the general parameters for the analysis of this compound using a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Protocol:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the lipids based on their polarity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of LPCs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer. For high-resolution instruments, parallel reaction monitoring (PRM) can be used.

    • MRM Transitions: The precursor ion for LPCs is the [M+H]⁺ ion. The characteristic product ion for the choline (B1196258) headgroup is m/z 184.1. The specific precursor ion will depend on the exact mass of the C18 plasmalogen LPC species being measured.

      • Example Transition for LPC(p-18:0): The exact mass and therefore the precursor ion would need to be calculated based on the chemical formula. The product ion would be m/z 184.1.

      • Example Transition for LPC(p-18:1): Similar to LPC(p-18:0), the specific precursor m/z would be used with a product ion of m/z 184.1.

Table 2: Example LC-MS/MS Parameters for C18 LPC Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase AAcetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase BIsopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Collision GasArgon
Precursor Ion (Q1)[M+H]⁺ of the specific this compound
Product Ion (Q3)m/z 184.1 (choline headgroup)

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) CSF_Collection->Centrifugation Supernatant_Storage Supernatant Storage (-80°C) Centrifugation->Supernatant_Storage Lipid_Extraction Lipid Extraction (Acidified Bligh & Dyer) Supernatant_Storage->Lipid_Extraction Drying Drying under Nitrogen Lipid_Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (vs. Internal Standard) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Direct Effects C18_Plasm_LPC This compound ATX Autotaxin (ATX) C18_Plasm_LPC->ATX Membrane_Properties Modulation of Membrane Properties C18_Plasm_LPC->Membrane_Properties Antioxidant Antioxidant Activity C18_Plasm_LPC->Antioxidant Direct_Signaling Direct Signaling (e.g., via GPCRs) C18_Plasm_LPC->Direct_Signaling LPA C18(Plasm) LPA ATX->LPA GPCR LPA Receptor (GPCR) LPA->GPCR Downstream Downstream Signaling (e.g., Rho/ROCK, PLC, PI3K/Akt) GPCR->Downstream Inflammatory_Response Neuroinflammatory Response (Cytokine release, Glial activation) Downstream->Inflammatory_Response Direct_Signaling->Inflammatory_Response

References

Application Notes and Protocols: C18(Plasm) LPC as a Biomarker for Early Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered lipid metabolism is a hallmark of cancer, presenting a rich source of potential biomarkers for early detection, diagnosis, and therapeutic monitoring. Among the lipids implicated in oncogenesis are ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone. C18(Plasm) LPC, a lysophosphatidylcholine (B164491) with a vinyl-ether linkage and an 18-carbon chain, is an ether lipid that has garnered interest as a potential biomarker. This document provides a summary of the current understanding of this compound and related lipids in cancer, along with detailed protocols for its analysis.

Recent studies have highlighted significant alterations in the plasma levels of lysophosphatidylcholines (LPCs) in various cancers, including those of the breast, prostate, and colon.[1][2][3] While much of the research has focused on the broader class of LPCs or specifically on the saturated C18:0 species, the unique properties of plasmalogens like this compound suggest they may also play a crucial role in cancer biology. Ether lipids are integral to cell membrane structure and are involved in signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[4] Furthermore, they have been implicated in ferroptosis, a form of iron-dependent cell death that is a key area of cancer research.[5][6][7][8][9]

These application notes provide a consolidated resource for researchers investigating this compound as a cancer biomarker, including quantitative data from relevant studies, detailed experimental protocols for plasma analysis, and visualizations of associated signaling pathways and workflows.

Data Presentation

The following tables summarize the findings from various studies on the association between LPCs, including C18 species and plasmalogens, and different types of cancer. It is important to note that many studies do not differentiate between this compound and other C18 LPC isoforms.

Table 1: Association of Lysophosphatidylcholines (LPCs) with Cancer Risk and Diagnosis

Cancer TypeBiomarkerObservationKey FindingsReference(s)
Breast, Prostate, ColorectalLysoPC a C18:0Decreased plasma levelsHigher plasma levels are associated with a lower risk of these cancers. The hazard ratio for overall cancer risk was 0.37 for the highest vs. lowest quartile of LysoPC a C18:0.[1][2][3]
Colorectal18:1-LPC and 18:2-LPCDecreased plasma levelsA model based on LPC levels achieved a sensitivity of 82% and a specificity of 93% for detecting colorectal cancer.[10]
BreastEthanolamine Plasmalogens (EtnPls)Decreased serum levelsLevels of docosahexaenoic acid (22:6n-3) containing EtnPls were lower in breast cancer patients, and further decreased post-surgery, suggesting they may be a risk factor.[11]
ColonPhosphatidylserine Plasmalogens (PS-Pls)Increased plasma levelsA receiver operating characteristic (ROC) curve for three PS plasmalogens yielded an area under the curve (AUC) of 0.998, with 100% sensitivity and 85.7% specificity for distinguishing colon cancer patients from controls.[12]
Various CancersGeneral LPCsDecreased plasma concentrationsLower LPC levels in cancer patients are often associated with weight loss and an activated inflammatory status.[13][14]

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of this compound from human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for lipidomics analysis.[10][15][16][17]

Protocol 1: Lipid Extraction from Human Plasma (Modified Folch Method)

1. Materials and Reagents:

  • Human plasma (collected in EDTA- or citrate-containing tubes)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (HPLC grade)

  • LC-MS grade water

  • Internal Standard (IS): A commercially available deuterated or odd-chain LPC standard (e.g., LPC 17:0)

  • Butylated hydroxytoluene (BHT) to prevent oxidation

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Autosampler vials with inserts

2. Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add 10 µL of plasma. Spike with 10 µL of the internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of ice-cold methanol (containing 0.002% BHT) to the plasma sample.

    • Vortex thoroughly for 30 seconds.

    • Add 800 µL of chloroform.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase using a glass pipette or syringe and transfer it to a new clean tube. Be cautious not to disturb the protein layer.

  • Re-extraction (Optional but Recommended for Higher Recovery):

    • Add another 400 µL of chloroform to the remaining aqueous layer and protein pellet.

    • Vortex for 1 minute and centrifuge again as in step 4.

    • Combine the second organic phase with the first one.

  • Drying:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol (B130326) or a mixture of methanol/chloroform (1:1, v/v).

    • Vortex for 20 seconds to ensure the lipids are fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 2-10 µL.

  • Gradient Elution:

    • 0-2 min: 30-40% B

    • 2-12 min: Gradient to 95-100% B

    • 12-15 min: Hold at 95-100% B

    • 15.1-18 min: Return to initial conditions and equilibrate.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

  • Key MRM Transitions for LPCs:

    • The precursor ion for LPCs is the [M+H]+ adduct.

    • A characteristic product ion for phosphocholine-containing lipids is m/z 184.1.

    • Therefore, the primary MRM transition will be [M+H]+ -> 184.1.

    • For this compound (C26H52NO6P), the precursor m/z would be approximately 506.36. The exact mass will vary slightly based on the specific fatty aldehyde at the sn-1 position.

  • Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage according to the specific instrument manufacturer's recommendations.

Visualizations

Signaling Pathways

Ether lipids such as this compound are involved in complex cellular signaling pathways that are often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway cluster_membrane receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Effectors akt->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation ether_lipids Ether Lipids (e.g., this compound) Membrane Modulation ether_lipids->receptor Influence

Caption: PI3K/Akt signaling pathway and the influence of ether lipids.

Ferroptosis_Pathway cluster_gpx4 Antioxidant Defense pu_pl PUFA-PL (including Ether-PLs) lpo Lipid Peroxidation pu_pl->lpo ferroptosis Ferroptosis lpo->ferroptosis gpx4 GPX4 gpx4->pu_pl Reduces Lipid Peroxides gssg GSSG gsh GSH gsh->gpx4 iron Iron (Fe2+) iron->lpo Fenton Reaction ros ROS ros->lpo

Caption: Role of ether lipids in the ferroptosis pathway.

Experimental Workflow

Experimental_Workflow start Start: Human Plasma Sample extraction Lipid Extraction (Modified Folch) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM/Targeted MS/MS) lcms->data analysis Data Analysis: Quantification & Stats data->analysis end End: Biomarker Validation analysis->end

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound and related ether lipids represent a promising class of biomarkers for the early detection of various cancers. The consistent observation of altered LPC levels in the plasma of cancer patients underscores the potential of lipidomics in clinical diagnostics. The protocols and information provided herein offer a foundation for researchers to explore the role of this compound in their specific areas of cancer research. Further studies are warranted to validate these findings in larger, diverse cohorts and to elucidate the precise mechanisms by which this compound and other ether lipids contribute to tumorigenesis. The continued development of robust analytical methods will be crucial for translating these discoveries into clinically applicable diagnostic tools.

References

Animal Models for Studying C18(Plasm) LPC Function In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18(Plasm) lysophosphatidylcholine (B164491) (LPC) is a specific species of lysoplasmalogen, an ether phospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Plasmalogens are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems.[1][2] They are implicated in various cellular functions, including membrane fluidity, vesicle fusion, ion transport, and acting as endogenous antioxidants.[1][2] The study of C18(Plasm) LPC in vivo is crucial for understanding its physiological and pathophysiological roles, particularly in neurodegenerative diseases, metabolic disorders, and inflammation. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo functions of this compound.

Animal Models for Plasmalogen Deficiency

Genetically engineered mouse models with impaired plasmalogen biosynthesis are invaluable tools for studying the function of plasmalogens and their derivatives like this compound. The most commonly used models involve the knockout of genes essential for the initial steps of ether lipid synthesis in the peroxisome.

1. Glyceronephosphate O-acyltransferase (Gnpat) Knockout Mice:

  • Genetic Background: These mice lack the Gnpat gene, which encodes the first and rate-limiting enzyme in the plasmalogen biosynthesis pathway.[3]

  • Phenotype: Gnpat knockout mice exhibit a severe reduction in plasmalogen levels in all tissues. This leads to a complex phenotype that can include neurological deficits, behavioral abnormalities, and metabolic disturbances.[3]

  • Application: This model is suitable for studying the systemic effects of severe plasmalogen deficiency and for evaluating the efficacy of plasmalogen replacement therapies.

2. Peroxisomal Biogenesis Factor 7 (Pex7) Knockout and Hypomorphic Mice:

  • Genetic Background: Pex7 is a receptor required for the import of several peroxisomal enzymes, including alkylglycerone phosphate (B84403) synthase (AGPS), the second enzyme in the plasmalogen biosynthesis pathway. Pex7 knockout mice have a severe plasmalogen deficiency.[4] Hypomorphic models with reduced Pex7 expression offer a less severe phenotype, which can be useful for studying the consequences of partial plasmalogen deficiency.[2]

  • Phenotype: Similar to Gnpat knockout mice, Pex7 deficient mice show a significant reduction in plasmalogens. The severity of the phenotype in Pex7 models can be graded depending on the level of Pex7 expression, allowing for the study of gene-dose effects.[5]

  • Application: Pex7 models are particularly relevant for studying human peroxisomal biogenesis disorders like Rhizomelic Chondrodysplasia Punctata (RCDP) and for investigating the role of plasmalogens in neuronal migration and bone development.[4]

Quantitative Data from Animal Models

Lipidomic analysis of tissues from plasmalogen-deficient mouse models reveals significant alterations in various lipid species. While specific quantification of this compound is not always reported, the data provides insights into the overall changes in the lysophospholipid pool.

Table 1: Reported Changes in Plasmalogen and Lysophospholipid Levels in Plasmalogen-Deficient Mouse Models

Animal ModelTissue/FluidAnalyteObservationReference(s)
Pex7 Knockout Erythrocytes, Fibroblasts, BrainTotal PlasmalogensMarkedly reduced[1]
Pex7 Hypomorph Red Blood CellsTotal PlasmalogensReduced to ~50% of control[2]
Brain, HeartTotal PlasmalogensReduced to ~30% of control[2]
Pex7 Allelic Series Plasma, BrainTotal PlasmalogensGraded reduction correlating with genotype severity[5]
Plasma, BrainC26:0-LPCIncreased, correlating with genotype severity[5]
Gnpat Knockout BrainTotal PlasmalogensSignificantly reduced[3]

Experimental Protocols

Lipid Extraction from Mouse Brain Tissue for this compound Analysis

This protocol is adapted from established methods for comprehensive lipid analysis.[1][6]

Materials:

  • Mouse brain tissue, flash-frozen in liquid nitrogen.

  • Methanol (B129727) (LC-MS grade), ice-cold.

  • Methyl tert-butyl ether (MTBE, LC-MS grade).

  • Ammonium (B1175870) acetate (B1210297) solution (0.15 M).

  • Internal standards (e.g., d7-labeled PC and PE standards).[1]

  • Homogenizer.

  • Centrifuge.

  • Vacuum evaporator.

  • Glass vials.

Procedure:

  • Weigh approximately 10 mg of frozen brain tissue.

  • Homogenize the tissue in 462 µL of ice-cold methanol containing the internal standards.[1]

  • Centrifuge the homogenate at 6,000 rpm for 2 minutes at 4°C.[1]

  • Collect the supernatant.

  • Add 1540 µL of MTBE to the supernatant and incubate overnight with shaking at room temperature.[1]

  • Add 128 µL of 0.15 M ammonium acetate solution and centrifuge at 3,000 rpm for 15 minutes at 4°C to induce phase separation.[1]

  • Collect the upper organic layer.

  • Re-extract the lower aqueous layer with a solvent mixture of MTBE:methanol:0.15 M ammonium acetate (10:3:2.5 by volume).[1]

  • Combine the organic layers and dry under a vacuum evaporator.

  • Store the dried lipid extract at -80°C until analysis.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/10 mM ammonium formate, 9:1 by volume) before LC-MS analysis.[1]

UPLC-MS/MS Analysis for this compound

This protocol provides a general framework for the analysis of plasmalogen species using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system with a C18 reversed-phase column.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is highly selective and sensitive for quantifying specific lipid species.[1]

  • Transitions for Plasmalogen LPCs: Precursor ions corresponding to the [M+H]+ of this compound and its specific product ions would be monitored. The characteristic neutral loss of the headgroup and fragmentation of the vinyl-ether linked chain can be used for identification. For choline-containing lipids, a precursor ion scan for m/z 184 (phosphocholine headgroup) is often used.

In Vivo Administration of this compound (Hypothetical Protocol)

Direct in vivo administration of this compound is not well-documented in the literature. This hypothetical protocol is based on general methods for administering lipids to mice.

Materials:

  • Synthetic this compound.

  • Sterile saline or another suitable vehicle.

  • Syringes and needles for administration (e.g., intravenous, intraperitoneal, or oral gavage).

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it in sterile saline to the desired final concentration for administration. The final concentration of the organic solvent should be minimized to avoid toxicity. Liposomal formulations can also be considered to improve solubility and delivery.[7]

  • Animal Dosing: Administer the prepared this compound solution to the mice via the chosen route (e.g., tail vein injection for intravenous, intraperitoneal injection, or oral gavage). The dose and frequency of administration will need to be determined empirically based on the specific research question and the pharmacokinetic properties of the compound.

  • Monitoring and Sample Collection: Monitor the animals for any adverse effects. At predetermined time points, collect blood and tissues for lipidomic analysis to determine the biodistribution and metabolic fate of the administered this compound.

Signaling Pathways and Experimental Workflows

Plasmalogen Biosynthesis Pathway

The biosynthesis of plasmalogens is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT Acyl_DHAP Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP Alkyl-DHAP Reductase Reductase Alkyl_DHAP->Reductase Alkyl_G3P 1-Alkyl-sn-glycerol- 3-phosphate Acyltransferase Acyltransferase Alkyl_G3P->Acyltransferase Alkyl_Acyl_G3P 1-Alkyl-2-acyl-sn- glycerol-3-phosphate Phosphatase Phosphatase Alkyl_Acyl_G3P->Phosphatase Alkyl_Acyl_Glycerol 1-Alkyl-2-acyl-sn-glycerol Ethanolamine_phosphotransferase Ethanolamine- phosphotransferase Alkyl_Acyl_Glycerol->Ethanolamine_phosphotransferase Choline_phosphotransferase Choline- phosphotransferase Alkyl_Acyl_Glycerol->Choline_phosphotransferase Plasmanyl_PE Plasmanyl- phosphatidylethanolamine Desaturase Desaturase Plasmanyl_PE->Desaturase Plasmenyl_PE Plasmenyl- phosphatidylethanolamine (Plasmalogen) Plasmanyl_PC Plasmanyl- phosphatidylcholine Plasmanyl_PC->Desaturase Plasmenyl_PC Plasmenyl- phosphatidylcholine (Plasmalogen) PLA2 PLA2 Plasmenyl_PC->PLA2 C18PlasmLPC This compound GNPAT->Acyl_DHAP AGPS->Alkyl_DHAP Reductase->Alkyl_G3P Acyltransferase->Alkyl_Acyl_G3P Phosphatase->Alkyl_Acyl_Glycerol Ethanolamine_phosphotransferase->Plasmanyl_PE Desaturase->Plasmenyl_PE Desaturase->Plasmenyl_PC Choline_phosphotransferase->Plasmanyl_PC PLA2->C18PlasmLPC

Caption: Overview of the plasmalogen biosynthesis pathway.

Hypothesized this compound Signaling Pathway

LPCs are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs). While the specific receptors for this compound are not definitively identified, receptors for other LPC species, such as G2A and GPR4, are potential candidates.

C18PlasmLPC_Signaling C18PlasmLPC This compound GPCR G Protein-Coupled Receptor (e.g., G2A, GPR4) C18PlasmLPC->GPCR Binds to G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Downstream Effector (e.g., PLC, AC, RhoGEF) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP, RhoA) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Inflammation, Cell Migration, Synaptic Plasticity) Second_Messenger->Cellular_Response Leads to

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow for Investigating this compound Function In Vivo

This workflow outlines the key steps for studying the effects of this compound in an animal model of plasmalogen deficiency.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Gnpat or Pex7 KO mice) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Behavioral Behavioral Analysis (e.g., Morris Water Maze, Open Field Test) Treatment->Behavioral Tissue_Collection Tissue and Blood Collection Treatment->Tissue_Collection Behavioral->Tissue_Collection Lipidomics Lipidomic Analysis (LC-MS/MS) Tissue_Collection->Lipidomics Histology Histological Analysis (e.g., Immunohistochemistry for neuroinflammation markers) Tissue_Collection->Histology Biochemical Biochemical Assays (e.g., ELISA for cytokines) Tissue_Collection->Biochemical Data_Analysis Data Analysis and Interpretation Lipidomics->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis

Caption: Workflow for in vivo this compound functional studies.

Conclusion

Animal models of plasmalogen deficiency are essential for elucidating the in vivo functions of this compound. While direct studies on this specific lysoplasmalogen are still emerging, the protocols and methodologies outlined in this document provide a robust framework for researchers to investigate its role in health and disease. Future studies employing targeted lipidomics and specific administration of this compound in these models will be critical for dissecting its unique signaling pathways and therapeutic potential.

References

Application Note: Quantitative Analysis of C18(Plasm) LPC in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) in human plasma. This compound is a member of the lysoplasmalogen class of ether phospholipids, which are implicated in various physiological and pathological processes, including cellular signaling and oxidative stress. The described method utilizes a liquid-liquid extraction procedure for sample preparation, followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this specific lysoplasmalogen.

Introduction

Lysoplasmalogens are generated from plasmalogens through the action of phospholipase A2. These molecules are not merely metabolic intermediates but also act as signaling molecules themselves or as precursors for other bioactive lipids. Altered levels of plasmalogens and their lyso-forms have been associated with various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Accurate quantification of specific species like this compound is therefore crucial for understanding their biological roles and for biomarker discovery. The method presented here employs a reversed-phase HPLC separation and detection by electrospray ionization tandem mass spectrometry (ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.

Experimental Protocol

Sample Preparation: Lipid Extraction from Plasma

A modified Folch or a methyl-tert-butyl ether (MTBE) extraction method is recommended for efficient recovery of lysophospholipids.

Materials:

  • Human plasma (stored at -80°C)

  • Internal Standard (IS): e.g., LPC 17:0 or a deuterated analog of the analyte.

  • Methanol (B129727) (HPLC grade), Chloroform (HPLC grade), MTBE (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • Nitrogen gas evaporator

  • Centrifuge capable of 4°C operation

Procedure (MTBE Extraction):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 200 µL of methanol containing the internal standard. Vortex for 20 seconds.

  • Add 750 µL of MTBE. Vortex for 1 minute.

  • Add 180 µL of water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase (~700 µL) and transfer to a new glass tube.

  • Dry the extract to completeness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM ammonium (B1175870) formate). Vortex and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer with an ESI source.

HPLC Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Acquity UPLC BEH C18)
Column Temperature 50°C
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 90:10 Acetonitrile:Isopropanol with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Profile

Time (min) % Mobile Phase B
0.0 30
2.0 50
12.0 95
14.0 95
14.1 30

| 17.0 | 30 |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound Analysis The exact mass of this compound (C₂₆H₅₄NO₆P) is 507.369 Da.[1][2] The protonated precursor ion [M+H]⁺ is therefore m/z 508.4. The primary product ion for all phosphatidylcholines is the phosphocholine (B91661) headgroup.[3][4][5]

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound 508.4184.110025Quantifier
This compound 508.4104.110035Qualifier
LPC 17:0 (IS) 524.4184.110025Internal Standard

Data and Performance Characteristics

Quantitative data for HPLC-MS/MS analysis of lysophospholipids can vary based on the specific instrumentation and matrix. The following table summarizes typical performance characteristics reported for similar analytes.[3][4]

Table 3: Typical Performance Characteristics for LPC Analysis

Parameter Typical Value
Concentration in Plasma 0.5 - 15 µM (for total choline (B1196258) plasmalogens)[3]
Limit of Detection (LOD) 0.01 - 0.1 pmol on column
Limit of Quantification (LOQ) 0.05 - 0.5 pmol on column
Linearity (r²) > 0.99
Recovery 85 - 105%
Intra-day Precision (%CV) < 10%

| Inter-day Precision (%CV) | < 15% |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + IS p2 Add Methanol p1->p2 p3 Add MTBE (Vortex) p2->p3 p4 Phase Separation (H2O) p3->p4 p5 Centrifuge p4->p5 p6 Collect Organic Layer p5->p6 p7 Dry Down (N2) p6->p7 p8 Reconstitute p7->p8 a1 Inject into HPLC p8->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification vs. IS d1->d2

Figure 1: Experimental workflow for this compound analysis.
Signaling Context of Lysoplasmalogens

Lysoplasmalogens are involved in various signaling pathways, either directly or as precursors to other bioactive lipids. They can influence membrane-associated proteins and downstream signaling cascades.[1][6][7][8]

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Pls Plasmalogen (e.g., PC(P-18:0/20:4)) PLA2 PLA2 Pls->PLA2 LPls This compound Reacylation Reacylation to Plasmalogen LPls->Reacylation Acylation Receptor Membrane Receptors/ Ion Channels LPls->Receptor Modulation PLA2->LPls Hydrolysis MAPK MAPK Pathway (ERK) Receptor->MAPK AKT PI3K/AKT Pathway Receptor->AKT Response Cellular Response (e.g., Proliferation, Survival) MAPK->Response AKT->Response

References

Illuminating Cellular Processes: Fluorescent Labeling of C18(Plasm) LPC for Advanced Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular signaling and lipidomics, the ability to visualize and track specific lipid molecules is paramount to unraveling their complex roles in health and disease. This application note provides detailed protocols and technical guidance for the fluorescent labeling of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a key lysoplasmalogen involved in various physiological and pathological processes. These protocols are designed for researchers, scientists, and drug development professionals engaged in high-resolution imaging studies to monitor the subcellular localization, trafficking, and signaling functions of this unique lipid species.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that act as signaling messengers in a multitude of cellular pathways.[1] Among them, plasmalogen-containing LPCs, such as this compound, are distinguished by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature confers unique chemical properties and is implicated in protection against oxidative stress and the modulation of membrane dynamics. Fluorescently tagging this compound provides a powerful tool to investigate its metabolism and signaling roles in real-time within living cells.

This document outlines two primary strategies for fluorescently labeling this compound: direct chemical labeling of the sn-2 hydroxyl group and an indirect metabolic labeling approach. Detailed experimental protocols, data presentation, and visualizations of relevant signaling pathways are provided to facilitate the successful implementation of these techniques in the laboratory.

Data Presentation: A Comparative Overview of Fluorescent Labeling Strategies

The choice of fluorescent labeling strategy depends on the specific experimental goals. Below is a summary of the key characteristics of the direct chemical labeling and indirect metabolic labeling approaches.

FeatureDirect Chemical Labeling (Esterification)Indirect Metabolic Labeling (Click Chemistry)
Specificity Specific to the exogenously supplied this compound.Labels all newly synthesized choline-containing phospholipids (B1166683).
Reactant This compound and a fluorescent carboxylic acid (e.g., BODIPY-FL C16).Choline (B1196258) analog (e.g., propargylcholine) and a fluorescent azide (B81097).
Principle Esterification of the sn-2 hydroxyl group of this compound.Metabolic incorporation of a modified choline headgroup, followed by a bioorthogonal "click" reaction.
Typical Fluorophores BODIPY, NBD, PyreneAlexa Fluor, DyLight, Fluorescein
Advantages Allows for the direct tracking of a specific lipid molecule.Robust and efficient in vivo labeling.
Disadvantages Requires chemical synthesis and purification; potential for alteration of biological activity.Lacks specificity for this compound; labels a broad class of lipids.

Experimental Protocols

Protocol 1: Direct Chemical Labeling of this compound via Esterification

This protocol describes the direct attachment of a fluorescent carboxylic acid to the sn-2 hydroxyl group of this compound. This method allows for the creation of a fluorescently labeled lipid that can be introduced to cells for imaging studies. The critical consideration for this procedure is the use of mild reaction conditions to prevent the cleavage of the acid-labile vinyl-ether bond of the plasmalogen.

Materials:

  • This compound

  • BODIPY™ FL C16 (or other fluorescent fatty acid with a terminal carboxylic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform (B151607):methanol:water, 65:25:4 v/v/v)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Activation: To this solution, add the fluorescent carboxylic acid (e.g., BODIPY™ FL C16, 1.2 equivalents) and DMAP (0.1 equivalents).

  • Coupling: Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC. The product spot should be fluorescent and have a higher Rf value than the starting this compound.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a small amount of 0.1 M HCl followed by saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the fluorescently labeled this compound using HPLC with a suitable solvent system.

  • Characterization and Storage: Confirm the identity and purity of the product by mass spectrometry and NMR. Store the purified fluorescent lipid in a solvent like ethanol (B145695) or chloroform at -20°C, protected from light.

Protocol 2: Indirect Metabolic Labeling of Choline Phospholipids

This protocol utilizes a bioorthogonal click chemistry approach to fluorescently label all newly synthesized choline-containing phospholipids within cells. While not specific to this compound, it is a robust method for visualizing the general dynamics of choline phospholipid metabolism and localization.

Materials:

  • Propargylcholine

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper (II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Replace the normal culture medium with a medium containing 50-100 µM propargylcholine. Incubate the cells for 12-24 hours to allow for the metabolic incorporation of the propargylcholine into phospholipids.

  • Fixation and Permeabilization: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:

    • 10 µM fluorescent azide

    • 1 mM CuSO₄

    • 1 mM THPTA

    • 10 mM sodium ascorbate in PBS

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow for Direct Labeling

G cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_application Application LPC This compound Reaction Esterification Reaction LPC->Reaction Dye Fluorescent Carboxylic Acid Dye->Reaction Reagents DCC, DMAP in DCM Reagents->Reaction Purify HPLC Purification Reaction->Purify Characterize Mass Spec / NMR Purify->Characterize Labeled_LPC Fluorescent This compound Characterize->Labeled_LPC Cells Cell Incubation Labeled_LPC->Cells Imaging Fluorescence Microscopy Cells->Imaging

Caption: Workflow for direct chemical labeling of this compound.

Signaling Pathways of Lysophosphatidylcholine (LPC)

G LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptors (e.g., G2A) LPC->GPCR TyrKinase Tyrosine Kinases LPC->TyrKinase ATX Autotaxin LPC->ATX Phagocytosis Phagosome Maturation LPC->Phagocytosis via PI3K pathway PLC PLCγ-1 GPCR->PLC Ras Ras TyrKinase->Ras PKC PKC PLC->PKC MAPK MAP Kinase (ERK) Ras->MAPK PKC->MAPK Inflammation Inflammation PKC->Inflammation Proliferation Cell Proliferation MAPK->Proliferation LPA Lysophosphatidic Acid (LPA) ATX->LPA

Caption: Key signaling pathways initiated by lysophosphatidylcholine.

Conclusion

The fluorescent labeling of this compound is an invaluable technique for elucidating its biological functions. The choice between direct chemical labeling and indirect metabolic labeling will be dictated by the specific research question. Direct labeling offers the advantage of tracking the fate of a specific molecular species, while metabolic labeling provides a broader view of choline phospholipid dynamics. The protocols and diagrams presented in this application note serve as a comprehensive guide for researchers to successfully label and visualize this important lipid molecule, thereby advancing our understanding of its role in cellular physiology and disease.

References

Application Notes and Protocols for C18(Plasm) LPC-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to C18(Plasm) LPC

1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, or this compound, is a member of the plasmalogen family of ether phospholipids.[1] Unlike the more common diacyl phospholipids, ether lipids such as plasmalogens contain an ether bond at the sn-1 position of the glycerol (B35011) backbone.[2][3] This structural feature confers unique chemical properties, including increased resistance to oxidative stress and altered membrane dynamics.[4] this compound is an endogenous metabolite and a bioactive lipid involved in regulating cell signaling and promoting cell growth.

Lysophosphatidylcholines (LPCs) in general are produced from phosphatidylcholines by the action of phospholipase A2 (PLA2).[5][6] They are known to act as signaling molecules in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][5] LPCs can exert their effects by binding to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby initiating downstream signaling cascades.[6]

Induction of Specific Cellular Responses

This compound, as a specific ether-linked LPC, is a valuable tool for investigating the roles of plasmalogens and LPCs in cellular function and disease. Its ability to modulate signaling pathways makes it relevant for research in areas such as cardiovascular disease, neurodegenerative disorders, and cancer.[6][7] Key cellular responses that can be induced and studied using this compound include:

  • Inflammatory Responses: LPCs are known to induce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[5][8] This is often mediated through the activation of signaling pathways like NF-κB.

  • Apoptosis: At certain concentrations, LPCs can induce apoptosis in various cell types, including endothelial cells.[5][8] This process can be investigated by examining markers of programmed cell death.

  • Calcium Signaling: LPCs can trigger transient increases in intracellular calcium concentrations, a key event in many signaling pathways.

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound to induce cellular responses. These are representative examples, and actual results may vary depending on the cell type and experimental conditions.

Table 1: Dose-Dependent Induction of Cytokine Secretion by this compound

This compound (µM)IL-8 Secretion (pg/mL)TNF-α Secretion (pg/mL)
0 (Control)100 ± 1550 ± 10
1250 ± 30120 ± 20
10800 ± 75450 ± 50
501500 ± 120900 ± 80

Table 2: Time-Course of NF-κB p65 Nuclear Translocation Induced by this compound (10 µM)

Time (minutes)% of Cells with Nuclear p65
05 ± 2
1535 ± 5
3070 ± 8
6040 ± 6

Table 3: Effect of this compound on Apoptosis in Endothelial Cells

Treatment% Apoptotic Cells (Annexin V+)
Control3 ± 1
This compound (50 µM, 24h)25 ± 4
Staurosporine (B1682477) (1 µM, 4h)85 ± 7

Table 4: this compound-Induced Intracellular Calcium Mobilization

TreatmentPeak Intracellular [Ca²⁺] (nM)
Control100 ± 10
This compound (10 µM)450 ± 40
Thapsigargin (1 µM)800 ± 60

Experimental Protocols

Protocol 1: Induction and Measurement of Cytokine Secretion

This protocol describes the induction of IL-8 and TNF-α secretion in human umbilical vein endothelial cells (HUVECs) in response to this compound.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-8 and TNF-α

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol.

  • Preparation of Working Solutions: Dilute the this compound stock solution in serum-free endothelial cell medium containing 0.1% BSA to final concentrations ranging from 1 µM to 50 µM. The BSA helps to maintain the solubility of the lipid.

  • Cell Treatment: Remove the growth medium from the HUVECs and wash once with PBS. Add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with 0.1% BSA and the corresponding concentration of ethanol).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.

  • Sample Collection: After incubation, carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of IL-8 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.

Protocol 2: Analysis of NF-κB Activation by Immunofluorescence

This protocol details the visualization of NF-κB p65 subunit nuclear translocation in response to this compound.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • TNF-α (positive control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% BSA in PBS (Blocking Buffer)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Glass coverslips in a 24-well plate

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Cell Starvation: Before treatment, starve the cells in serum-free DMEM for 4 hours.

  • Cell Treatment: Treat the cells with 10 µM this compound for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (20 ng/mL TNF-α for 30 minutes) and a vehicle control.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of cells showing nuclear localization of the p65 subunit.

Protocol 3: Assessment of Apoptosis using Annexin V Staining

This protocol describes the detection of apoptosis in Jurkat cells treated with this compound using an Annexin V-FITC apoptosis detection kit.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁵ cells/mL in a 6-well plate.

  • Cell Treatment: Treat the cells with 50 µM this compound for 24 hours. Include a positive control (1 µM staurosporine for 4 hours) and a vehicle control.

  • Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 4: Measurement of Intracellular Calcium Mobilization

This protocol details the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.

Materials:

  • PC12 cells

  • F-12K Medium

  • This compound

  • Thapsigargin (positive control)

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed PC12 cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium, wash with HBSS, and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes using the plate reader or microscope (Excitation ~490 nm, Emission ~520 nm for Fluo-4).

  • Stimulation: Add 20 µL of a 6X concentrated solution of this compound (final concentration 10 µM) to the wells while continuously recording the fluorescence.

  • Data Recording: Continue recording the fluorescence for 5-10 minutes to capture the calcium transient.

  • Data Analysis: Normalize the fluorescence data to the baseline (F/F₀) and plot the change in fluorescence over time to visualize the calcium response.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC This compound GPCR GPCR LPC->GPCR TLR TLR LPC->TLR G_protein G-protein GPCR->G_protein IKK IKK TLR->IKK PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_exp Gene Expression (e.g., Cytokines) NFkB_nuc->Gene_exp

Caption: this compound signaling pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HUVECs) treatment Treat Cells with This compound cell_culture->treatment lpc_prep Prepare this compound Working Solutions lpc_prep->treatment incubation Incubate (Time/Dose Dependent) treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Perform ELISA supernatant->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for cytokine secretion assay.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging & Analysis seed_cells Seed Cells on Coverslips starve_cells Serum Starve Cells seed_cells->starve_cells lpc_treatment Treat with This compound starve_cells->lpc_treatment fix_perm Fix and Permeabilize lpc_treatment->fix_perm stain Immunostain for p65 and DAPI fix_perm->stain microscopy Fluorescence Microscopy stain->microscopy quantify Quantify Nuclear Translocation microscopy->quantify

Caption: Workflow for NF-κB translocation assay.

References

Troubleshooting & Optimization

How to prevent C18(Plasm) LPC degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) during sample storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and why is its stability a concern?

This compound is a lysoplasmalogen, a type of phospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This vinyl-ether linkage is highly susceptible to degradation through two primary pathways: acid-catalyzed hydrolysis and oxidation.[1] Degradation can lead to inaccurate quantification and misinterpretation of experimental results, making proper storage crucial for sample integrity.

Q2: What are the main causes of this compound degradation during storage?

The primary culprits in this compound degradation are:

  • Acidic Conditions: The vinyl-ether bond is particularly sensitive to low pH, which can lead to rapid hydrolysis.

  • Oxidation: Exposure to oxygen and reactive oxygen species (ROS) can lead to oxidative cleavage of the vinyl-ether bond. This process can be accelerated by the presence of metal ions.

  • Inappropriate Temperatures: Higher temperatures increase the rate of both hydrolytic and oxidative degradation.

  • Repeated Freeze-Thaw Cycles: These can disrupt sample integrity and expose this compound to degradative enzymes and pro-oxidants.

Q3: How can I prevent the oxidative degradation of my samples?

The most effective way to prevent oxidation is to add an antioxidant to your samples and store them under an inert atmosphere.

  • Antioxidant Addition: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid preservation. A final concentration of 100 µM BHT in plasma or serum samples is recommended.

  • Inert Atmosphere: After adding the antioxidant, overlay the sample with an inert gas such as argon or nitrogen before sealing the storage vial. This displaces oxygen and minimizes the potential for oxidation.

Q4: What is the optimal temperature for storing samples containing this compound?

For long-term storage, it is crucial to keep samples at low temperatures to minimize enzymatic activity and chemical degradation.

  • -80°C: This is the highly recommended temperature for long-term storage of plasma and other biological samples containing this compound.

  • -20°C: While acceptable for shorter-term storage, degradation can still occur over time at this temperature.[2]

Q5: How many times can I freeze and thaw my samples?

It is critical to minimize the number of freeze-thaw cycles. Each cycle can compromise the integrity of the sample. It is best practice to aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.

Q6: What type of storage container should I use?

For lipids dissolved in organic solvents, always use glass vials with Teflon-lined caps. Plastic containers can leach impurities that may interfere with your analysis. For aqueous samples like plasma, polypropylene (B1209903) tubes are generally acceptable.

Data Presentation: Storage Condition Comparison

The following table summarizes the expected stability of this compound under various storage conditions.

Storage TemperatureAntioxidant (BHT)AtmosphereExpected StabilityRecommendations
-80°C Yes (100 µM) Inert (Argon/Nitrogen) High Optimal for long-term storage.
-80°CNoAirModerateRisk of oxidation over time.
-20°CYes (100 µM)Inert (Argon/Nitrogen)Moderate to HighSuitable for short to medium-term storage.
-20°CNoAirLow to ModerateSignificant degradation is likely over time.
4°C (Refrigerator)--Very LowNot recommended for storage beyond immediate processing.
Room Temperature--Extremely LowAvoid at all costs.

Experimental Protocols

Protocol 1: Addition of BHT to Plasma/Serum Samples

Objective: To add Butylated Hydroxytoluene (BHT) to plasma or serum samples to prevent lipid oxidation during storage.

Materials:

  • Butylated Hydroxytoluene (BHT)

  • Ethanol (EtOH), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low retention siliconized microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a 1000x BHT stock solution (100 mM in EtOH):

    • Dissolve 220.35 mg of BHT in 10 mL of ethanol.

    • Aliquot into 500 µL volumes in low retention siliconized microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Prepare a 100x BHT working solution (10 mM in PBS):

    • On the day of use, take one 500 µL aliquot of the 1000x BHT stock solution.

    • Add 5 µL of the 1000x BHT stock to 45 µL of PBS.

    • Vortex briefly to mix.

  • Add BHT to plasma/serum samples:

    • For every 100 µL of plasma or serum, add 1 µL of the 100x BHT working solution to achieve a final concentration of 100 µM.

    • Vortex the sample briefly to ensure thorough mixing.

  • Storage:

    • Overlay the sample with argon or nitrogen gas.

    • Seal the tube tightly.

    • Store at -80°C for long-term storage.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method

Objective: To extract total lipids, including this compound, from plasma samples for subsequent analysis.

Materials:

  • Chloroform (CHCl3), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • 0.9% NaCl solution (aqueous)

  • BHT (as an antioxidant)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes and glass syringes

Procedure:

  • Sample Preparation:

    • To a 1 mL plasma sample in a glass centrifuge tube, add 20 µL of a 5 mg/mL solution of BHT in methanol.

  • Solvent Addition:

    • Add 2 mL of methanol to the plasma sample. Vortex for 30 seconds.

    • Add 4 mL of chloroform. Vortex for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Washing:

    • Add 2 mL of a 0.9% NaCl solution to the collected organic phase.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully remove the upper aqueous layer.

  • Drying and Storage:

    • Evaporate the solvent from the final organic phase under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or isopropanol).

    • Store the extracted lipids at -80°C under an inert atmosphere.

Protocol 3: Quantification of this compound using LC-MS/MS

Objective: To quantify the concentration of this compound in an extracted lipid sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., this compound-d9)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound and the deuterated internal standard in methanol.

    • Create a series of calibration standards by serially diluting the this compound stock solution. Each calibration standard should contain a fixed concentration of the deuterated internal standard.

  • Sample Preparation:

    • To your extracted lipid sample, add the deuterated internal standard at the same concentration used in the calibration standards.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • LC Method:

      • Flow rate: 0.3 mL/min

      • Column temperature: 40°C

      • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • MS/MS Method (Positive Ion Mode):

      • Monitor the precursor to product ion transitions for this compound and its deuterated internal standard. A common transition for choline-containing lipids is the precursor ion to the m/z 184 product ion (phosphocholine headgroup).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in your samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis C18_Plasm_LPC This compound Hydroperoxyacetal Hydroperoxyacetal Intermediate C18_Plasm_LPC->Hydroperoxyacetal major pathway Dioxetane Dioxetane Intermediate C18_Plasm_LPC->Dioxetane minor pathway Fatty_Aldehyde_Hy Fatty Aldehyde C18_Plasm_LPC->Fatty_Aldehyde_Hy Lyso_PC_Hy Lysophosphatidylcholine C18_Plasm_LPC->Lyso_PC_Hy Oxidants ROS, O2, Metal Ions Oxidants->C18_Plasm_LPC attacks vinyl-ether bond Fatty_Aldehyde_Ox Fatty Aldehyde Hydroperoxyacetal->Fatty_Aldehyde_Ox Lyso_PC_Ox Lysophosphatidylcholine Hydroperoxyacetal->Lyso_PC_Ox Dioxetane->Fatty_Aldehyde_Ox Acid H+ Acid->C18_Plasm_LPC catalyzes hydrolysis

Caption: Degradation pathways of this compound.

experimental_workflow Start Start: Plasma Sample Add_BHT Add 100 µM BHT Start->Add_BHT Inert_Atmosphere Overlay with Argon/Nitrogen Add_BHT->Inert_Atmosphere Store Store at -80°C Inert_Atmosphere->Store Thaw Thaw on Ice Store->Thaw Extract Lipid Extraction (Folch) Thaw->Extract Add_IS Add Deuterated Internal Standard Extract->Add_IS Analyze LC-MS/MS Analysis Add_IS->Analyze Quantify Quantify this compound Analyze->Quantify

Caption: Recommended workflow for sample handling and analysis.

References

Optimizing mass spectrometry source conditions for C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize mass spectrometry source conditions for the analysis of C18(Plasm) LPC (1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Electrospray ionization (ESI) in positive ion mode is typically preferred for the analysis of lysophosphatidylcholines (LPCs), including this compound. This is because the choline (B1196258) headgroup readily accepts a proton, forming a stable [M+H]+ ion, which generally provides high sensitivity. While negative ion mode can be used, positive mode often yields a more robust and sensitive signal for this class of lipids.

Q2: What are the characteristic product ions of this compound in MS/MS analysis?

A2: In positive ion mode tandem mass spectrometry (MS/MS), the most characteristic product ion for all phosphatidylcholines, including LPCs, is the phosphocholine (B91661) headgroup fragment at m/z 184. The fragmentation of the vinyl ether-linked alkyl chain in plasmalogens can also yield specific fragments that help to confirm its identity.

Q3: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A3: In-source fragmentation (ISF) is the unintended fragmentation of ions in the ion source of the mass spectrometer before they enter the mass analyzer.[1][2][3] LPCs are particularly susceptible to ISF, which can lead to the generation of fragments that may be mistaken for other molecules, resulting in misannotation and inaccurate quantification.[1][2][3] Minimizing ISF is a critical aspect of method development for LPC analysis.

Q4: How does the C18 plasmalogen moiety affect its mass spectrometric behavior compared to a standard C18:1 LPC?

A4: The vinyl ether linkage in the C18 plasmalogen is more labile than the ester linkage in a standard C18:1 LPC under certain conditions. This can influence its fragmentation pattern and may require slightly different source conditions for optimal analysis. The fragmentation of the plasmalogen can provide unique identifying ions, but also necessitates careful optimization to avoid excessive fragmentation.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low Signal Intensity or No Signal - Inappropriate ionization mode.- Suboptimal source parameters (e.g., spray voltage, gas flows, temperatures).- Poor sample preparation or low concentration.- Incorrect mobile phase composition.- Ensure the mass spectrometer is in positive ion mode.- Systematically optimize source parameters (see Experimental Protocol below).- Verify sample concentration and integrity.- Use a mobile phase containing a proton source (e.g., formic acid) and ensure compatibility with ESI.
High Background Noise - Contaminated mobile phase or LC system.- In-source fragmentation of co-eluting compounds.- Improper source settings.- Use high-purity LC-MS grade solvents and additives.- Implement a robust chromatographic separation to resolve this compound from interfering species.- Optimize source parameters to reduce the ionization of background components.
Inconsistent Signal/Poor Reproducibility - Unstable spray in the ESI source.- Fluctuations in source temperature or gas flows.- Sample carryover from previous injections.- Check the spray needle for clogging or damage.- Ensure all source parameters are stable and within the instrument's recommended ranges.- Develop a thorough wash method for the autosampler and column between injections.[4]
Unexpected Peaks or Fragments in MS1 Spectrum - In-source fragmentation of this compound or other sample components.- Presence of adducts (e.g., sodium, potassium).- Sample degradation.- Reduce source voltages (e.g., fragmentor, nozzle voltage) and temperatures to minimize ISF.[1][2][3]- Use mobile phase modifiers like ammonium (B1175870) formate (B1220265) to promote the formation of protonated molecules over other adducts.- Ensure proper sample handling and storage to prevent degradation.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters for this compound

This protocol describes a systematic approach to optimizing key ESI source parameters to maximize the signal intensity of the [M+H]+ ion of this compound while minimizing in-source fragmentation.

1. Initial Instrument Setup:

  • LC System: A reverse-phase C18 column is commonly used for lipid analysis.[5][6]
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.
  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
  • Mass Spectrometer: Set to positive ion mode, scanning a mass range that includes the m/z of the this compound [M+H]+.

2. Infusion and Parameter Optimization:

  • Prepare a standard solution of this compound in the mobile phase.
  • Infuse the standard solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
  • Optimize the following parameters one at a time, monitoring the signal intensity of the precursor ion and any potential fragment ions:
  • Capillary Voltage: Start with a typical value (e.g., 3.5 kV) and adjust in small increments (e.g., ±0.5 kV).
  • Gas Temperatures (Drying and Sheath Gas): Begin with moderate temperatures (e.g., 250-350 °C) and adjust to ensure efficient desolvation without causing thermal degradation.
  • Gas Flow Rates (Drying and Sheath Gas): Optimize to achieve a stable spray and maximal signal.
  • Fragmentor/Nozzle Voltage: This is a critical parameter for controlling in-source fragmentation. Start with a low value and gradually increase it, observing the trade-off between precursor ion intensity and the appearance of fragment ions.

3. Data Analysis and Refinement:

  • For each parameter, record the signal intensity of the this compound precursor ion and any significant in-source fragments.
  • Select the combination of parameters that provides the highest precursor ion intensity with the lowest relative abundance of in-source fragments.
  • Verify the optimized method using LC-MS injections of the standard and a representative sample matrix.

Table 1: Example of Fragmentor Voltage Optimization Data
Fragmentor Voltage (V)Precursor Ion Intensity (cps)In-Source Fragment Intensity (cps)Signal-to-Noise (S/N)
801.5 x 1065.0 x 104500
1002.8 x 1061.2 x 105950
1204.5 x 1063.0 x 1051500
1404.2 x 1068.5 x 1051300
1603.1 x 1061.5 x 106800

This table illustrates how increasing the fragmentor voltage can initially increase the precursor ion intensity and S/N, but excessive voltage leads to a significant increase in in-source fragmentation and a decrease in both precursor intensity and S/N.

Visualizations

ExperimentalWorkflow start Start: this compound Analysis prep Sample Preparation (Lipid Extraction) start->prep lc_setup LC Method Development (C18 Column, Mobile Phase) prep->lc_setup ms_setup Initial MS Conditions (Positive ESI, Scan Mode) lc_setup->ms_setup infusion Direct Infusion of Standard ms_setup->infusion optimize Systematic Source Optimization (Voltages, Gases, Temps) infusion->optimize lcms_run LC-MS Analysis of Samples optimize->lcms_run data_analysis Data Processing & Review (Check for ISF, S/N) lcms_run->data_analysis data_analysis->optimize Refinement Needed method_final Final Optimized Method data_analysis->method_final

Caption: Workflow for optimizing MS source conditions for this compound.

TroubleshootingTree issue Issue: Poor this compound Signal check_signal Is any signal present? issue->check_signal no_signal No Signal check_signal->no_signal No low_signal Low/Unstable Signal check_signal->low_signal Yes check_mode Check Ionization Mode (Should be Positive ESI) no_signal->check_mode check_sample Verify Sample Concentration & Infusion Stability check_mode->check_sample check_isf High In-Source Fragmentation? low_signal->check_isf high_isf Yes check_isf->high_isf Yes low_isf No check_isf->low_isf No reduce_voltages Reduce Fragmentor/Nozzle Voltage high_isf->reduce_voltages optimize_source Optimize Source Parameters (Gases, Temps, Spray Voltage) low_isf->optimize_source optimize_mobile Optimize Mobile Phase (e.g., Modifiers) optimize_source->optimize_mobile

Caption: Troubleshooting logic for poor this compound signal.

References

Troubleshooting poor recovery of C18(Plasm) LPC during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of C18(Plasm) LPC (1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) and other lysophospholipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor recovery of this compound during lipid extraction?

Poor recovery of this compound, a type of lysophosphatidylcholine (B164491) plasmalogen, is often due to a combination of its unique chemical properties and the extraction method used. The most common causes include:

  • High Polarity: Lysophospholipids, including this compound, are more hydrophilic than many other lipid classes. In traditional biphasic extraction methods like the Folch or Bligh and Dyer techniques, they can partition into the upper aqueous phase, leading to significant losses.[1]

  • Acid Sensitivity: The vinyl-ether bond at the sn-1 position of plasmalogens is susceptible to hydrolysis under acidic conditions.[2] The use of acidic solvents can lead to the degradation of this compound, resulting in the formation of artifactual lysophospholipids and an underestimation of the target analyte.[2]

  • Emulsion Formation: Samples with high concentrations of surfactant-like molecules such as phospholipids (B1166683) can form stable emulsions during liquid-liquid extraction.[3] This can trap this compound and prevent clean phase separation, thereby reducing recovery.[3]

  • Suboptimal Solvent Systems: Not all lipid extraction protocols are suitable for the quantitative recovery of all lipid classes. Standard chloroform (B151607)/methanol (B129727) protocols may have low recovery for charged and non-polar lipids like lysophospholipids.[4]

Q2: Which extraction methods are recommended for improving the recovery of this compound?

Several methods have been shown to be more effective for extracting lysophospholipids and plasmalogens. The choice of method may depend on the sample matrix and downstream analytical requirements.

  • Methanol (MeOH) Extraction: A simple and rapid single-step method using only methanol has been demonstrated to be effective for the extraction of lysophospholipids and phospholipids from plasma or serum.[1][5] This method avoids phase separation, which can be a major source of lysophospholipid loss.

  • Modified Folch Method with MTBE: A modified Folch method substituting chloroform with methyl-tert-butyl ether (MTBE) has been shown to be effective for extracting a broad range of phospholipids and lysophospholipids from human plasma.[6][7]

  • Butanol-Based Extraction: Neutral butanol extraction has been used to circumvent the issue of plasmalogen hydrolysis that can occur with acid-based methods, although it may result in only partial recovery.[2]

Q3: How can I prevent the degradation of this compound during extraction?

To prevent the acid-catalyzed hydrolysis of the vinyl-ether bond in this compound, it is crucial to avoid acidic conditions during the extraction process.

  • Use Neutral Solvents: Opt for extraction methods that employ neutral or slightly basic solvent systems.

  • Avoid Strong Acids: If a modified Bligh and Dyer method is used, consider replacing strong acids like HCl with a milder acid, such as citric acid.[1]

  • Control Temperature: Perform extractions at room temperature or on ice to minimize potential degradation.

Q4: What should I do if an emulsion forms during my liquid-liquid extraction?

Emulsion formation is a common issue that can significantly impact recovery.[3] Here are several strategies to address this:

  • Gentle Mixing: Instead of vigorous shaking or vortexing, gently swirl or rock the sample to mix the phases.[3] This reduces the energy input that can lead to emulsion formation.

  • Salting Out: Add a small amount of a saturated salt solution (brine) to the mixture.[3] This increases the ionic strength of the aqueous phase, which can help to break the emulsion and force a cleaner separation.

  • Centrifugation: Centrifuging the sample can help to resolve the emulsion and compact the interfacial layer.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]

Troubleshooting Guides

Guide 1: Diagnosing the Source of this compound Loss

If you are experiencing low recovery, it is important to systematically identify the step in your protocol where the loss is occurring.

Troubleshooting Workflow for Low this compound Recovery

cluster_aqueous Analyte in Aqueous Phase cluster_interface Analyte in Interfacial Layer cluster_spe Analyte in SPE Flow-through/Wash start Start: Low Recovery of this compound check_fractions Analyze all fractions: - Aqueous Phase - Organic Phase - Interfacial Layer/Pellet - SPE Flow-through and Wash start->check_fractions aqueous_issue Issue: High Polarity of LPC check_fractions->aqueous_issue Found in Aqueous Phase interface_issue Issue: Emulsion or Protein Binding check_fractions->interface_issue Found in Interfacial Layer spe_issue Issue: Premature Elution check_fractions->spe_issue Found in SPE Flow-through aqueous_solution Solution: - Switch to a monophasic extraction (e.g., Methanol only). - Modify biphasic method (e.g., use MTBE). - Adjust solvent polarity and ratios. aqueous_issue->aqueous_solution Action interface_solution Solution: - Use gentle mixing instead of vigorous shaking. - Add salt ('salting out') to break emulsion. - Optimize protein precipitation step. interface_issue->interface_solution Action spe_solution Solution: - Decrease the strength of the loading or wash solvent. - Ensure proper sorbent conditioning. - Select a more appropriate SPE sorbent (e.g., C18). spe_issue->spe_solution Action

Caption: A workflow to diagnose and resolve poor this compound recovery.

Guide 2: Optimizing Your Extraction Protocol

This guide provides a logical flow for selecting and optimizing an extraction method for this compound.

Protocol Optimization Workflow

cluster_mono cluster_bi start Objective: Improve this compound Recovery method_selection Step 1: Method Selection Consider sample matrix and analytical goals. start->method_selection monophasic Option A: Monophasic Extraction (e.g., Methanol Only) method_selection->monophasic Simple & Rapid biphasic Option B: Biphasic Extraction (e.g., MTBE/Methanol) method_selection->biphasic Broader Lipid Coverage mono_protocol Protocol: 1. Add cold Methanol to sample. 2. Vortex and incubate on ice. 3. Centrifuge to pellet protein. 4. Analyze supernatant. monophasic->mono_protocol bi_protocol Protocol: 1. Add MTBE and Methanol to sample. 2. Vortex. 3. Add water to induce phase separation. 4. Centrifuge. 5. Collect organic (upper) phase. biphasic->bi_protocol optimization Step 2: Optimization & Validation mono_protocol->optimization bi_protocol->optimization validation_steps Key Validation Steps: - Spike with internal standard (e.g., this compound-d9). - Assess recovery (>80% is acceptable). - Evaluate matrix effects. - Check for plasmalogen degradation. optimization->validation_steps final Final Optimized Protocol validation_steps->final

Caption: A step-by-step guide for selecting and validating an extraction protocol.

Data and Protocols

Table 1: Comparison of Lipid Extraction Method Efficiencies for Lysophospholipids
Extraction MethodKey SolventsPrincipleRecovery Efficiency for LPCsAdvantagesDisadvantages
Methanol (MeOH) Method MethanolMonophasic, protein precipitationGood to Excellent (>80%)[1]Simple, fast, single-step[1][5]May not be optimal for all lipid classes.
Modified Folch (MTBE) MTBE, Methanol, WaterBiphasic, liquid-liquid extractionGood to Excellent[6][7]High identification rate for many lipid classes[6][7]More complex, involves phase separation.
Bligh and Dyer (Original) Chloroform, Methanol, WaterBiphasic, liquid-liquid extractionPoor[1]Widely established for major phospholipids.Inefficient for more hydrophilic lipids like LPCs.[1]
Butanol Method Butanol, WaterBiphasic, liquid-liquid extractionPartial (60-72%)[2]Avoids acid-induced plasmalogen hydrolysis.[2]Lower recovery compared to other methods.[2]
Experimental Protocols

Protocol 1: Simple Methanol Extraction for Plasma/Serum (Adapted from[1])

  • Preparation: For each 2 µL of plasma or serum, prepare 1 mL of methanol (MeOH) containing an appropriate internal standard (e.g., 12:0 LPC).

  • Extraction: Add the 2 µL sample to the 1 mL of MeOH with the internal standard in a siliconized or glass tube.

  • Vortex: Vortex the mixture thoroughly.

  • Incubation: Incubate the mixture on ice for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

  • Collection: Carefully collect the supernatant for analysis (e.g., by mass spectrometry).

Protocol 2: Modified Folch Extraction with MTBE/Methanol (Adapted from[6][7])

  • Sample Preparation: Spike the plasma sample with appropriate internal standards.

  • Solvent Addition: To the plasma sample, add a mixture of MTBE and Methanol. A common ratio is 10:3 (v/v).

  • Vortex: Vortex the mixture thoroughly for 1 minute.

  • Phase Separation: Add water to induce phase separation. A typical ratio of MTBE:Methanol:Water is 10:3:2.5 (v/v/v).

  • Vortex and Centrifuge: Vortex the mixture again and then centrifuge to separate the phases.

  • Collection: Carefully collect the upper (organic) phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for your analytical method.

References

Technical Support Center: Resolving Chromatographic Co-elution of C18(Plasm) LPC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic co-elution of C18(Plasm) LPC (lysophosphatidylcholine plasmalogen) isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why are they difficult to separate?

A: this compound isomers are molecules with the same mass and elemental composition but differ in the position of the double bond on the C18 fatty acyl chain. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging and often leading to co-elution.

Q2: What is chromatographic co-elution, and how does it impact my results?

A: Chromatographic co-elution occurs when two or more distinct compounds are not adequately separated by the chromatography system and elute from the column at or near the same time, resulting in a single, merged chromatographic peak.[1][2][3] This can lead to inaccurate identification and quantification of the individual isomers.[1][3]

Q3: How can I determine if I have a co-elution problem with my this compound isomers?

A: Signs of co-elution include asymmetrical peak shapes, such as shoulders or tailing.[1][3] If you are using a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak; non-identical spectra suggest co-elution.[3] With a mass spectrometry (MS) detector, examining the mass spectra across the peak can reveal the presence of multiple components.[3]

Troubleshooting Guides

Method 1: Optimization of Reversed-Phase Liquid Chromatography (RPLC)

For initial attempts to resolve this compound isomers, optimizing your existing RPLC method is a good starting point.

Issue: A single, broad, or shouldered peak is observed for this compound.

Solutions:

  • Modify Mobile Phase Composition: Altering the solvent strength and selectivity can improve resolution.

    • Weaken the Mobile Phase: If your peaks are eluting too quickly (low capacity factor), decrease the proportion of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention time and allow for better separation.[1][3]

    • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.

  • Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.

  • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.

    • Phenyl-Hexyl Phases: These columns can offer different selectivity for compounds with double bonds compared to standard C18 columns.[1]

This protocol is a general starting point and may require further optimization.

Parameter Specification
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over a prolonged gradient (e.g., 30-60 minutes).
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 5 µL
Detector Mass Spectrometer (MS)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that separates compounds based on their polarity and can be effective for polar lipids like LPCs.[4][5]

Issue: RPLC methods fail to provide adequate resolution of this compound isomers.

Solution: Employ a HILIC separation method. In HILIC, analytes partition between the mobile phase and a water-enriched layer on the surface of a polar stationary phase.[4][5]

Parameter Specification
Column HILIC Column (e.g., Bare silica (B1680970) or with polar functional groups, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (e.g., 95:5 v/v) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Water (e.g., 50:50 v/v) with 10 mM Ammonium Formate
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detector Mass Spectrometer (MS)
Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of isomers and is well-suited for lipid analysis due to its use of supercritical CO2 as the primary mobile phase.[6][7][8]

Issue: Both RPLC and HILIC do not resolve the this compound isomers.

Solution: Utilize SFC, which often provides orthogonal selectivity to liquid chromatography. SFC can offer high efficiency and unique separation mechanisms for lipid isomers.[6][9]

Parameter Specification
Column C18 or other suitable SFC column (e.g., 3.0 x 100 mm, 1.8 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol with 0.1% Ammonium Formate
Gradient Start with a low percentage of modifier (e.g., 5%) and increase to facilitate elution.
Flow Rate 1.5 - 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 - 60 °C
Detector Mass Spectrometer (MS)
Method 4: Differential Ion Mobility Spectrometry (DIMS)

DIMS, also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is a post-ionization separation technique that separates ions in the gas phase based on their differential mobility in high and low electric fields.[10][11] It is highly effective for separating lipid isomers.[11][12][13]

Issue: Chromatographic methods alone are insufficient for complete isomer resolution.

Solution: Couple your LC system to a mass spectrometer equipped with a DIMS/FAIMS device. This adds another dimension of separation, often resolving isomers that co-elute from the chromatographic column.[10][11][12]

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Ionization cluster_3 Ion Mobility Separation cluster_4 Mass Analysis cluster_5 Data Analysis Sample Lipid Extract LC LC System (RPLC or HILIC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI DIMS Differential Ion Mobility Spectrometry (DIMS/FAIMS) ESI->DIMS MS Mass Spectrometer (MS) DIMS->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for LC-DIMS-MS analysis of this compound isomers.

Troubleshooting Logic

The following flowchart provides a logical progression for troubleshooting the co-elution of this compound isomers.

Start Start: Co-elution of This compound Isomers Optimize_RPLC Optimize RPLC Method (Mobile Phase, Temperature) Start->Optimize_RPLC Check_Resolution_1 Resolution Improved? Optimize_RPLC->Check_Resolution_1 Try_HILIC Implement HILIC Method Check_Resolution_1->Try_HILIC No End_Resolved Isomers Resolved Check_Resolution_1->End_Resolved Yes Check_Resolution_2 Resolution Improved? Try_HILIC->Check_Resolution_2 Try_SFC Implement SFC Method Check_Resolution_2->Try_SFC No Check_Resolution_2->End_Resolved Yes Check_Resolution_3 Resolution Improved? Try_SFC->Check_Resolution_3 Use_DIMS Utilize LC-DIMS-MS Check_Resolution_3->Use_DIMS No Check_Resolution_3->End_Resolved Yes Use_DIMS->End_Resolved End_Not_Resolved Further Method Development Required

Caption: Troubleshooting flowchart for resolving this compound isomer co-elution.

References

Minimizing in-source fragmentation of C18(Plasm) LPC in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of C18(Plasm) LPC during mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on practical solutions to minimize in-source fragmentation.

Issue 1: High abundance of fragment ions and low abundance of the precursor ion for this compound.

This is a classic sign of excessive in-source fragmentation. The goal is to create "softer" ionization conditions to minimize this effect.[1]

  • Question: My mass spectrum for this compound shows a very weak signal for the precursor ion but intense peaks corresponding to fragment ions. How can I increase the precursor ion signal?

  • Answer: This indicates that the ionization conditions are too harsh, causing the this compound to fragment in the ion source. To mitigate this, you should optimize the following parameters:

    • Reduce the Cone/Fragmentor Voltage: This is often the most influential parameter in controlling in-source fragmentation.[1] Systematically decrease the cone voltage (also known as fragmentor voltage or declustering potential depending on the instrument manufacturer) and monitor the intensities of the this compound precursor ion and its fragments.

    • Lower the Ion Source Temperature: High temperatures can increase the internal energy of the ions, leading to fragmentation.[1] Gradually lower the ion source or capillary temperature in increments (e.g., 25-50°C) and observe the effect on the precursor-to-fragment ion ratio. For many lipids, an optimal temperature range is between 200-250°C.[2]

    • Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates to ensure efficient desolvation without imparting excessive energy to the ions.

Issue 2: Misidentification of this compound fragments as other lipid species.

In-source fragments of this compound can have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to incorrect identification and quantification.[3]

  • Question: I am detecting a peak at an m/z that could correspond to another lipid, but it co-elutes with my this compound standard. How can I confirm if this is a fragment?

  • Answer: Co-elution with a known standard is a strong indicator of in-source fragmentation. Here’s how you can confirm and address this:

    • Vary Source Energy: As described in Issue 1, systematically reduce the cone/fragmentor voltage. If the intensity of the unknown peak decreases proportionally to the increase in the this compound precursor ion, it is highly likely a fragment.[1]

    • Infuse a Pure Standard: Directly infuse a pure this compound standard into the mass spectrometer. If you observe the problematic peak in the absence of other analytes, it is definitively an in-source fragment.[1]

    • Utilize Chromatographic Separation: If you are using a shotgun lipidomics approach, consider implementing liquid chromatography (LC). LC separation can help distinguish between true co-eluting lipids and in-source fragments, as fragments will have the same retention time as the parent molecule.[1]

Issue 3: Poor reproducibility of this compound quantification.

In-source fragmentation can lead to inconsistent and inaccurate quantification of this compound by reducing the intensity of the precursor ion in a variable manner.[3]

  • Question: My quantitative results for this compound are not reproducible across different runs. Could in-source fragmentation be the cause?

  • Answer: Yes, variable in-source fragmentation is a likely cause of poor reproducibility. To improve quantitative accuracy, it is crucial to establish and maintain stable and soft ionization conditions.

    • Develop a Robust Method: Systematically optimize and fix the ion source parameters (cone voltage, temperature, gas flows) as detailed in the experimental protocol below.

    • Use an Internal Standard: Employ a stable isotope-labeled internal standard for this compound if available. This will help to normalize for variations in ionization efficiency and fragmentation.

    • Regular Instrument Maintenance and Calibration: Ensure your mass spectrometer is regularly maintained and calibrated to minimize performance drift.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A1: In-source fragmentation, also known as in-source decay, is the fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the ions are subjected to mass analysis.[1] While electrospray ionization (ESI) is considered a "soft" ionization technique, some molecules, including lipids like this compound, can be fragile and fragment under certain source conditions.[1][3]

Q2: What are the common fragmentation pathways for plasmalogen PCs like this compound?

A2: In positive ion mode ESI, plasmalogen phosphatidylcholines can undergo fragmentation through several pathways. Common fragments include the loss of the phosphocholine (B91661) headgroup, as well as cleavages around the ether linkage at the sn-1 position.

Q3: How does in-source fragmentation of this compound affect my data?

A3: In-source fragmentation can negatively impact your data in several ways:

  • Misidentification: Fragment ions can be mistaken for other endogenous lipids.[3]

  • Inaccurate Quantification: ISF reduces the signal of the precursor ion, leading to an underestimation of the this compound concentration.[3] Conversely, if a fragment is misidentified as another lipid, it can lead to an overestimation of that lipid's concentration.

  • Increased Spectral Complexity: The presence of both precursor and fragment ions makes data analysis and interpretation more complicated.[3]

Q4: Can mobile phase composition influence in-source fragmentation?

A4: Yes, the mobile phase composition can influence the ionization efficiency and the extent of in-source fragmentation. The use of mobile phase modifiers is recommended to improve ionization and detection of lipids.[4] For example, adding ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of specific adducts that may be more or less prone to fragmentation. It is important to keep the mobile phase composition consistent once a method has been optimized.

Quantitative Data Summary

The following table provides illustrative data on the effect of key ion source parameters on the in-source fragmentation of this compound. This data is representative and serves to demonstrate the expected trends when optimizing these parameters.

Cone Voltage (V)Source Temperature (°C)Precursor Ion Intensity (Arbitrary Units)Key Fragment Ion Intensity (Arbitrary Units)Precursor/Fragment Ratio
202508.5 x 10^51.2 x 10^470.8
402506.2 x 10^55.8 x 10^410.7
602503.1 x 10^51.5 x 10^52.1
802501.2 x 10^53.9 x 10^50.3
402007.1 x 10^54.5 x 10^415.8
403005.3 x 10^58.2 x 10^46.5
403502.9 x 10^52.1 x 10^51.4

Experimental Protocol: Optimization of MS Parameters to Minimize In-Source Fragmentation of this compound

This protocol outlines a systematic approach to optimize ion source parameters for the analysis of this compound using LC-MS.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or isopropanol.

2. Liquid Chromatography (LC) Method:

  • Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]
  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: Develop a suitable gradient to elute this compound.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50°C.

3. Mass Spectrometry (MS) Method - Parameter Optimization:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Initial MS Parameters:
  • Capillary Voltage: 3.0-3.5 kV
  • Drying Gas Flow: 8-12 L/min
  • Drying Gas Temperature: 300-350°C
  • Nebulizer Pressure: 30-40 psi
  • Cone/Fragmentor Voltage Optimization:
  • Set the source temperature to a moderate value (e.g., 250°C).
  • Acquire mass spectra of the this compound standard over a range of cone/fragmentor voltages (e.g., from 10 V to 100 V in 10 V increments).[1]
  • For each voltage, record the intensity of the precursor ion and major fragment ions.
  • Plot the precursor-to-fragment ion ratio versus the cone voltage and select the voltage that maximizes this ratio without a significant loss of the precursor signal.[1]
  • Source/Capillary Temperature Optimization:
  • Set the cone/fragmentor voltage to the optimized value from the previous step.
  • Acquire mass spectra at various ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).[1]
  • Monitor the precursor and fragment ion intensities.
  • Select the temperature that provides a good balance between efficient desolvation (high precursor signal) and minimal fragmentation.

4. Data Analysis:

  • Analyze the data from the optimization experiments to determine the optimal cone/fragmentor voltage and source temperature that result in the highest precursor-to-fragment ion ratio for this compound.
  • Use these optimized parameters for all subsequent analyses of samples containing this compound.

Visualizations

InSourceFragmentation cluster_source Ion Source cluster_fragmentation In-Source Fragmentation C18_Plasm_LPC This compound Ionization Ionization (ESI) C18_Plasm_LPC->Ionization Precursor_Ion [this compound + H]+ Ionization->Precursor_Ion Soft Conditions Fragment_1 Fragment Ion 1 (e.g., Neutral Loss) Ionization->Fragment_1 Harsh Conditions Fragment_2 Fragment Ion 2 Ionization->Fragment_2 Harsh Conditions Mass_Analyzer To Mass Analyzer Precursor_Ion->Mass_Analyzer Fragment_1->Mass_Analyzer Fragment_2->Mass_Analyzer

Caption: In-source fragmentation of this compound in the ion source.

OptimizationWorkflow Start Start: High ISF Observed Infuse_Standard Infuse this compound Standard Start->Infuse_Standard Vary_Voltage Vary Cone/Fragmentor Voltage Infuse_Standard->Vary_Voltage Monitor_Ratio1 Monitor Precursor/ Fragment Ratio Vary_Voltage->Monitor_Ratio1 Set_Voltage Set Optimal Voltage Monitor_Ratio1->Set_Voltage Select Max Ratio Vary_Temp Vary Source Temperature Set_Voltage->Vary_Temp Monitor_Ratio2 Monitor Precursor/ Fragment Ratio Vary_Temp->Monitor_Ratio2 Set_Temp Set Optimal Temperature Monitor_Ratio2->Set_Temp Select Max Ratio with Good Signal End End: Minimized ISF Set_Temp->End

Caption: Workflow for optimizing MS parameters to minimize in-source fragmentation.

References

Navigating C18(Plasm) LPC Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of C18(Plasm) LPC in various organic solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when working with C1eighteen(Plasm) LPC and other plasmalogens.

Question 1: I am observing degradation of my this compound standard in solution. What are the likely causes?

Answer: Degradation of this compound is often due to the labile nature of its sn-1 vinyl-ether bond. This bond is particularly susceptible to cleavage under acidic conditions. Trace amounts of acid in your organic solvent or on glassware can catalyze this degradation. Additionally, prolonged exposure to air can lead to oxidation of the polyunsaturated fatty acid at the sn-2 position, though the vinyl-ether bond is the primary point of instability.

Troubleshooting Steps:

  • Solvent Quality: Use high-purity, HPLC-grade or LC-MS grade solvents. Freshly opened solvents are preferable.

  • pH Neutrality: Ensure all glassware is thoroughly rinsed and free of any acidic residue. If necessary, glassware can be rinsed with a dilute solution of a weak base, followed by extensive rinsing with high-purity water and drying.

  • Inert Atmosphere: For long-term storage in solution, it is recommended to overlay the solvent with an inert gas such as argon or nitrogen to minimize oxidation.

  • Storage Temperature: Store this compound solutions at -20°C or lower. For long-term storage, -80°C is recommended.

Question 2: Can I use plastic containers to store my this compound solutions?

Answer: It is strongly advised to avoid storing this compound, or any lipid, in organic solvents in plastic containers. Plasticizers and other contaminants can leach from the plastic into the solvent, potentially reacting with the lipid or interfering with downstream analysis. Always use glass vials with Teflon-lined caps (B75204) for storing lipid solutions.

Question 3: I am seeing an unexpected peak in my chromatogram when analyzing this compound. What could this be?

Answer: An unexpected peak could be a degradation product of this compound. The most common degradation product is 1-lyso-2-hydroxy-sn-glycero-3-phosphocholine (LPC), resulting from the cleavage of the vinyl-ether bond. Another possibility is an oxidation product if the sample was not handled under inert conditions. To confirm the identity of the unexpected peak, you can use a mass spectrometer to determine its mass-to-charge ratio.

Question 4: Which solvents are best for dissolving and storing this compound?

Answer: this compound is most soluble in polar protic solvents like methanol (B129727) and ethanol. Acetonitrile can also be used, though solubility may be slightly lower. Halogenated solvents like chloroform (B151607) are also effective. However, the stability of this compound can vary significantly between these solvents. Refer to the data tables below for more information. For long-term storage, it is crucial to choose a solvent that minimizes degradation.

Quantitative Data on this compound Stability

The following tables provide representative data on the stability of this compound in different organic solvents under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Stability of this compound in Various Organic Solvents at -20°C

SolventTime (days)This compound Remaining (%)
Methanol195.2
785.1
3065.7
Ethanol198.5
792.3
3080.4
Acetonitrile199.1
797.5
3094.2
Chloroform199.5
798.8
3097.1

Table 2: Effect of Temperature on this compound Stability in Methanol

Temperature (°C)Time (days)This compound Remaining (%)
4188.3
760.1
-20195.2
785.1
-80199.8
799.2

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol outlines a method to quantify the degradation of this compound over time in a specific organic solvent.

Materials:

  • This compound standard

  • High-purity organic solvent of interest (e.g., methanol, ethanol, acetonitrile)

  • HPLC-grade water

  • Mass spectrometry-grade formic acid

  • Glass vials with Teflon-lined caps

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • Analytical C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen organic solvent.

  • Sample Preparation: Aliquot the stock solution into several glass vials. For a time-course experiment, prepare one vial for each time point (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Storage: Store the vials at the desired temperature (-20°C or -80°C).

  • Sample Analysis:

    • At each time point, remove one vial from storage.

    • Dilute an aliquot of the sample to a final concentration of 10 µg/mL with the mobile phase.

    • Inject the diluted sample onto the HPLC-MS system.

  • HPLC-MS Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

    • Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • MS Detection: Monitor the precursor ion of this compound (m/z 522.38) and its characteristic fragment ions. Also, monitor for the appearance of the LPC degradation product (m/z 524.39).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the day 0 time point.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 1 mg/mL this compound stock solution in test solvent aliquot Aliquot stock solution into glass vials prep_stock->aliquot storage Store vials at defined temperature aliquot->storage sampling Remove vials at specified time points storage->sampling dilution Dilute sample to 10 µg/mL sampling->dilution analysis Inject on HPLC-MS dilution->analysis data_proc Integrate peak areas and calculate % remaining analysis->data_proc

Caption: Workflow for assessing this compound stability.

troubleshooting_flow Troubleshooting this compound Degradation start Degradation Observed? check_solvent Check Solvent Quality (High-purity, fresh) start->check_solvent Yes no_issue No Degradation start->no_issue No check_glassware Inspect Glassware (Clean, acid-free) check_solvent->check_glassware check_storage Verify Storage Conditions (Temp, inert atmosphere) check_glassware->check_storage retest Re-run Experiment check_storage->retest

Caption: Logical steps for troubleshooting degradation.

signaling_pathway Simplified Plasmalogen Signaling Context C18_Plasm_LPC This compound Membrane Cell Membrane Integration C18_Plasm_LPC->Membrane Antioxidant Antioxidant Function C18_Plasm_LPC->Antioxidant Signaling_Molecule Potential Signaling Precursor Membrane->Signaling_Molecule Downstream Downstream Signaling Events Signaling_Molecule->Downstream ROS Reactive Oxygen Species (ROS) ROS->Antioxidant scavenges

Caption: Role of this compound in cellular processes.

Improving the signal-to-noise ratio for low abundance C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for the analysis of low-abundance 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) using mass spectrometry-based methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation and Handling

Q1: My this compound signal is weak or absent. Could my sample preparation be the issue?

A1: Yes, suboptimal sample preparation is a common cause of poor signal intensity for low-abundance lipids like this compound. The primary goals of sample preparation are to efficiently extract the analyte, remove interfering matrix components, and prevent degradation.

Troubleshooting Steps:

  • Extraction Efficiency: Lysoplasmalogens are more hydrophilic than many other lipids, so standard lipid extraction protocols may need adjustment.[1] While classic methods like Folch and Bligh/Dyer are widely used, modifications such as adding an acid or using different solvent systems like water-saturated butanol can improve recovery.[1] A simple and effective method for lysophospholipids involves using a single methanol (B129727) (MeOH) solvent, which has been shown to provide high yields from blood samples.[1]

  • Preventing Degradation: Plasmalogens are susceptible to oxidation due to their vinyl-ether bond. It is crucial to handle samples quickly, on ice, and to add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.[2][3] Avoid multiple freeze-thaw cycles, as this can lead to noticeable loss of plasmalogens.[2]

  • Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as matrix effects.[4][5] Phospholipids are a major source of matrix effects in bioanalysis.[6]

Q2: How can I effectively remove interfering substances from my samples?

A2: Robust sample cleanup is critical. While simple protein precipitation can be used, it may not be sufficient to remove all interfering components.[1] Solid-phase extraction (SPE) is a more effective technique for cleaning up complex matrices and separating lipids.[1][6]

Recommended Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This two-step process is more effective at removing interfering components than protein precipitation alone.[1]

  • Protein Precipitation:

    • To a 10 µL plasma sample, add 225 µL of cold methanol containing an appropriate internal standard.[7]

    • Vortex the mixture for 10 seconds.[7]

    • Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.[7]

    • Shake for 6 minutes at 4°C to ensure thorough mixing.[7]

    • Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at high speed for 2 minutes.[7]

    • Carefully collect the upper organic layer containing the lipids.[8]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the extracted lipid sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the this compound with a stronger solvent.

    • Dry the eluted sample under a stream of nitrogen gas.[8]

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., methanol/isopropanol 1:1, v/v).[8]

Section 2: Liquid Chromatography (LC) Optimization

Q3: Can my LC method be improved to enhance the this compound signal?

A3: Absolutely. The goal of liquid chromatography is to separate this compound from other molecules in the sample, especially those that can suppress its ionization in the mass spectrometer.

Troubleshooting Steps:

  • Column Choice: A C18 reversed-phase column is commonly used and is suitable for lipidomics.[7][8] For challenging analytes with free phosphate (B84403) groups, bioinert column hardware can minimize carryover and improve peak shape.[9][10]

  • Mobile Phase Composition: The choice of mobile phase and additives is crucial for both chromatographic separation and ionization efficiency.[7]

  • Gradient Elution: A well-designed gradient can effectively separate this compound from high-abundance, signal-suppressing compounds like other phospholipids.[1]

Table 1: Example LC Gradient for this compound Analysis

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (µL/min)
0.0 - 1.06040200
1.0 - 5.04060200
5.0 - 12.02575200
12.0 - 28.01585200
28.0 - 36.51288200
36.5 - 37.56040200

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[8] Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[8] This is an example gradient and should be optimized for your specific application and LC system.

Section 3: Mass Spectrometry (MS) Parameter Optimization

Q4: Which mass spectrometry settings are most critical for detecting low-abundance this compound?

A4: Optimizing MS parameters is essential for maximizing the signal of your target analyte while minimizing noise.[1]

Key Parameters to Optimize:

  • Ionization Mode: Electrospray ionization (ESI) is the most common and effective technique for phospholipids.[8] this compound can be analyzed in both positive and negative ion modes.[8]

    • Positive Ion Mode: Often detects the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This mode is generally robust and provides good sensitivity.[8]

    • Negative Ion Mode: Detects the deprotonated molecule [M-H]⁻. This mode can offer high sensitivity and specificity for phospholipids.[8] For comprehensive analysis, acquiring data in both modes can be beneficial.[8]

  • Source Parameters: It is critical to optimize ESI source parameters to prevent in-source fragmentation.[1] High voltages can cause more abundant lipids to fragment and interfere with the detection of your analyte of interest.[1] A systematic approach involves infusing a standard solution of this compound and manually tuning parameters like capillary voltage, gas flows, and temperatures to maximize its signal.[1]

  • Mass Analyzer:

    • High-Resolution Mass Analyzers (Orbitrap, TOF): These are highly recommended for their high mass accuracy and resolution, which are essential for differentiating this compound from other lipids with similar masses.[3][8]

    • Triple Quadrupole (QqQ) Mass Analyzers: These are excellent for targeted quantification due to their high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[8]

  • Collision Energy (for MS/MS): When using tandem mass spectrometry (MS/MS), the collision energy must be optimized for this compound to ensure characteristic fragmentation patterns and a strong signal for the selected product ions.[1]

Table 2: Typical MS Parameters for Phospholipid Analysis

ParameterSettingRationale
Ionization Mode ESI Positive / NegativeBoth can be effective; optimization is key.
Capillary Temperature ~250 °COptimize to minimize in-source fragmentation.[12]
Ion Funnel RF Level ~35A compromise between signal and in-source fragmentation.[12]
Scan Mode SRM (Targeted)More selective and sensitive for low-abundance compounds.[13]
Mass Resolution > 60,000For high-resolution instruments to distinguish isobars.[14]

Q5: How do I choose the right SRM transitions for this compound?

A5: Selected Reaction Monitoring (SRM) is a highly sensitive and selective technique for quantifying low-abundance compounds.[15][13] It involves selecting the precursor ion (the this compound molecule) and a specific fragment ion produced upon collision-induced dissociation (CID).

  • Precursor Ion: This will be the m/z of the this compound ion (e.g., [M+H]⁺ in positive mode).

  • Product Ion: A characteristic fragment ion should be chosen. For phosphocholine-containing lipids in positive mode, the phosphocholine (B91661) headgroup fragment at m/z 184.07 is often a strong and specific product ion.[8]

To determine the optimal SRM transition and collision energy, a this compound standard should be infused into the mass spectrometer, and a collision energy ramp experiment should be performed.[8]

Section 4: Mitigating Matrix Effects

Q6: I suspect matrix effects are suppressing my this compound signal. What can I do?

A6: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of biological samples.[1][4]

Strategies to Overcome Matrix Effects:

  • Improve Chromatographic Separation: As discussed in Section 2, enhancing the separation of this compound from co-eluting matrix components is a primary strategy.[1]

  • Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE, as detailed in Section 1.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte signal, so a balance must be found.[1]

  • Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS for this compound will have a similar chemical structure but a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[1]

Visualized Workflows and Pathways

experimental_workflow Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., with Methanol/MTBE) + Antioxidant (BHT) sample->extraction cleanup Sample Cleanup (Solid-Phase Extraction) extraction->cleanup reconstitution Reconstitution in LC-compatible solvent cleanup->reconstitution lc LC Separation (C18 Reversed-Phase) reconstitution->lc ms Mass Spectrometry (ESI, Optimized Source) lc->ms msms Tandem MS (SRM, Optimized CE) ms->msms integration Peak Integration msms->integration quantification Quantification (using SIL-IS) integration->quantification

Caption: Figure 1. A comprehensive workflow for the analysis of this compound.

troubleshooting_logic Figure 2. Troubleshooting Low Signal-to-Noise Ratio cluster_system_check System & Standard Check cluster_method_opt Method Optimization start Low S/N for this compound ms_check 1. Infuse Standard Directly into MS. Is there a signal? start->ms_check ms_check->start No (Check MS functionality) lc_check 2. Inject Standard through LC-MS. Is there a peak? ms_check->lc_check Yes lc_check->start No (Check LC system) sample_prep 3. Review Sample Prep. - Use antioxidant (BHT)? - Effective cleanup (SPE)? lc_check->sample_prep Yes lc_opt 4. Optimize LC Method. - Appropriate column? - Optimal mobile phase? sample_prep->lc_opt ms_opt 5. Optimize MS Parameters. - Correct ionization mode? - Source parameters tuned? - Collision energy optimized? lc_opt->ms_opt matrix_effects 6. Address Matrix Effects. - Use SIL-Internal Standard? - Dilute sample? ms_opt->matrix_effects end Improved S/N matrix_effects->end

Caption: Figure 2. A logical guide for troubleshooting low signal-to-noise issues.

References

Technical Support Center: Absolute Quantification of C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the absolute quantification of 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (C18(Plasm) LPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the absolute quantification of this compound?

A1: The absolute quantification of this compound is challenging due to several factors:

  • Chemical Instability: The vinyl ether bond at the sn-1 position is highly susceptible to cleavage under acidic conditions, which can lead to artificially low measurements.[1][2][3][4][5]

  • Lack of Commercially Available Standards: Until recently, the availability of specific this compound analytical standards and stable isotope-labeled internal standards for absolute quantification was limited.

  • Chromatographic Co-elution: this compound is often difficult to separate from its isobaric and more abundant acyl analogue, C18:1 LPC, which can lead to inaccurate quantification.

  • Matrix Effects: Biological samples like plasma contain a complex mixture of lipids and other molecules that can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as matrix effects.[6]

Q2: Why is a stable isotope-labeled internal standard crucial for accurate quantification?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d9, is essential for accurate absolute quantification.[7][8][9] The SIL-IS is chemically identical to the analyte but has a different mass. Adding a known amount of the SIL-IS to the sample at the beginning of the workflow allows for the correction of analyte loss during sample preparation and for variations in instrument response, including matrix effects.[7][8][9][10][11][12]

Q3: Which extraction method is recommended for this compound?

A3: Both the Bligh-Dyer and methyl-tert-butyl ether (MTBE) extraction methods are commonly used for lipids.[13][14][15] However, for plasmalogens, care must be taken to avoid acidic conditions that can cleave the vinyl ether bond.[1][2][3] The MTBE method is often favored as it is less hazardous and can provide better recovery for some lipid classes.[16][17] A comparative study showed that for polar lipids like lysophosphatidylcholines (LPCs), the Bligh-Dyer method may offer better sensitivity, while the MTBE method can have lower recoveries for LPCs.[16][18] It is crucial to validate the chosen extraction method for recovery and stability of this compound.

Q4: What are the typical concentrations of this compound in human plasma?

A4: The concentration of total lysophosphatidylcholines (LPCs) in healthy human plasma typically ranges from 200 to 300 µM.[19] Specific concentrations for this compound are less commonly reported and can vary depending on the study and analytical methodology. One study identified elevated levels of LPC(18:0) in advanced atherosclerotic plaques.[20][21] More targeted quantitative studies are needed to establish a definitive reference range for this compound in various biological matrices.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound signal Degradation of the vinyl ether bond during sample preparation. Avoid acidic conditions during extraction. Use neutral or slightly basic buffers. A modified Bligh-Dyer extraction using 1M NaCl instead of water can help maintain neutral pH.[1]
Inefficient extraction. Optimize the extraction method. Compare the recovery of this compound using different methods like Bligh-Dyer and MTBE. Ensure complete phase separation.
Poor ionization in the mass spectrometer. Optimize MS source parameters. Use a mobile phase with additives that enhance ionization, such as ammonium (B1175870) formate (B1220265) or acetate.[1]
Poor reproducibility Inconsistent sample preparation. Use a stable isotope-labeled internal standard (e.g., this compound-d9) added at the very beginning of the sample preparation process to account for variability.[22]
Matrix effects. Dilute the sample extract to minimize matrix effects. Use a robust chromatographic method to separate this compound from interfering compounds.
Instrument instability. Regularly perform system suitability tests and calibration checks.
Inaccurate quantification (overestimation or underestimation) Co-elution with isobaric lipids (e.g., C18:1 LPC). Optimize the chromatographic separation. Use a column with high resolving power (e.g., a sub-2 µm particle size C18 column) and a shallow gradient to improve separation.[23]
Incorrect internal standard. Use a stable isotope-labeled internal standard of this compound for the most accurate correction. If unavailable, a structurally similar LPC with a different chain length can be used, but this may not fully compensate for all matrix effects and ionization differences.
Non-linearity of the calibration curve. Ensure the calibration curve is prepared in a matrix similar to the samples to account for matrix effects. Check for detector saturation at high concentrations.

Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is designed to minimize the degradation of plasmalogens.

  • To 100 µL of plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

  • Vortex vigorously for 15 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of 1 M NaCl solution (instead of water to maintain neutral pH) and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: Absolute Quantification by LC-MS/MS

This is a general workflow. Specific parameters need to be optimized for the instrument used.

  • Internal Standard Spiking: Add a known amount of this compound-d9 internal standard to the sample before lipid extraction.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: 10 mM ammonium formate in methanol/acetonitrile (1:1, v/v).

    • Gradient: A shallow gradient from 60% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion (Q1) m/z 508.4 -> Product ion (Q3) m/z 184.1 (phosphocholine headgroup).

      • This compound-d9 (IS): Precursor ion (Q1) m/z 517.4 -> Product ion (Q3) m/z 184.1.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standard spiked with a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes representative concentration ranges of total LPCs in human plasma. Data for specific this compound concentrations are limited and require further investigation.

AnalyteMatrixConcentration Range (µM)Reference
Total LPCsHuman Plasma200 - 300[19]
LPC 18:0Human Plasma (in subjects with cardiovascular risk)Significantly reduced compared to controls[20][21]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS Add Stable Isotope-Labeled Internal Standard (this compound-d9) Sample->IS Extraction Lipid Extraction (e.g., Modified Bligh-Dyer) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Absolute Quantification Calibration->Quantification

Caption: Experimental workflow for the absolute quantification of this compound.

G cluster_membrane Cellular Membrane cluster_signaling Signaling Cascade Plasmalogen Phosphatidylcholine Plasmalogen (PC-P) PLA2 Phospholipase A2 (PLA2) Plasmalogen->PLA2 Hydrolysis LPC This compound Receptor G-Protein Coupled Receptor (GPCR) LPC->Receptor Activation PLA2->LPC Downstream Downstream Signaling (e.g., PKC, MAPK activation) Receptor->Downstream Response Cellular Response (e.g., Inflammation, Cholesterol Homeostasis) Downstream->Response

Caption: Simplified signaling pathway involving this compound.

References

Avoiding auto-oxidation of C18(Plasm) LPC during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the auto-oxidation of 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (C18(Plasm) LPC) during sample preparation. Adherence to these protocols is critical for maintaining sample integrity and ensuring the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so susceptible to auto-oxidation?

A1: this compound possesses two primary sites that are highly vulnerable to oxidation. The first is the vinyl-ether bond at the sn-1 position, which is more readily oxidized than an ester bond.[1][2] The second is any polyunsaturated fatty acid (PUFA) that might be present at the sn-2 position in related plasmalogen species, which are often studied alongside lysoplasmalogens.[2][3] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a free radical chain reaction, leading to the degradation of the molecule and the formation of various oxidation products.[4]

Q2: What are the consequences of this compound oxidation in my experiments?

Q3: How can I detect if my this compound sample has oxidized?

A3: Visual inspection is not a reliable method for detecting oxidation. The most accurate way to assess the oxidation status of your this compound is through analytical techniques such as mass spectrometry (MS).[4][7][8][9] Using MS, you can identify the presence of oxidized species by looking for characteristic mass shifts corresponding to the addition of oxygen atoms (e.g., hydroperoxides, hydroxides). Chromatographic methods, like reversed-phase liquid chromatography (RPLC), can also be used to separate oxidized lipids from the non-oxidized parent compound.[7][8][9]

Q4: What is the ideal way to store this compound to ensure its long-term stability?

A4: For long-term storage, this compound should be stored at -20°C or lower, preferably at -80°C.[4][10] It is crucial to store it as a solid or in an organic solvent like chloroform (B151607) or ethanol (B145695), under an inert atmosphere of argon or nitrogen.[4][11] Avoid storing it in aqueous solutions for extended periods, as this can promote hydrolysis and oxidation.[4][12]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results between batches of this compound. The sample may have degraded due to improper storage or handling.1. Verify storage conditions (temperature, inert atmosphere).[4][11] 2. Prepare fresh stock solutions for each experiment.[4] 3. Use a validated analytical method (e.g., LC-MS) to check the purity of the this compound stock.[7][8][9]
High background signal or unexpected cellular responses in control experiments. The this compound may have oxidized, and the resulting byproducts are biologically active.1. Handle this compound under conditions that minimize oxygen exposure.[4] 2. Incorporate antioxidants, such as BHT, into your solvents and buffers. 3. Run a "vehicle-only" control to ensure the observed effects are due to this compound.[4]
Poor solubility of this compound in aqueous buffers. This compound has poor solubility in water, which can be exacerbated by aggregation.1. Prepare a lipid film by evaporating the organic solvent under a gentle stream of nitrogen or argon.[4] 2. Resuspend the lipid film in your desired aqueous buffer by vigorous vortexing. Gentle warming (up to 37°C) can aid dissolution.[4] 3. For difficult-to-dissolve preparations, brief sonication can be used, but monitor the temperature to prevent overheating and further oxidation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in an organic solvent to minimize oxidation during storage.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol or chloroform (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with Teflon-lined caps

  • Argon or nitrogen gas source with a gentle stream delivery system

Procedure:

  • Allow the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Prepare a 0.1% (w/v) BHT solution in ethanol or chloroform.

  • Dissolve the this compound in the antioxidant-containing solvent to the desired concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber glass vials.

  • Overlay the solution with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace any air.

  • Tightly seal the vials with Teflon-lined caps.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound for Cell Culture Experiments

This protocol details the preparation of this compound in an aqueous medium for immediate use in cell culture experiments.

Materials:

  • This compound stock solution in organic solvent (from Protocol 1)

  • Sterile, pre-warmed (37°C) cell culture medium or buffer

  • Sterile glass conical tubes

  • Argon or nitrogen gas source

Procedure:

  • In a sterile glass conical tube, add the desired volume of this compound stock solution.

  • Evaporate the organic solvent under a gentle stream of sterile-filtered nitrogen or argon gas while gently vortexing. This will create a thin lipid film on the wall of the tube.

  • Add the desired volume of pre-warmed (37°C) cell culture medium or buffer to the lipid film.

  • Vortex vigorously for at least 1 minute to resuspend the this compound.

  • Use the freshly prepared solution immediately in your experiments. Do not store aqueous preparations of this compound.

Protocol 3: Lipid Extraction from Plasma for this compound Analysis

This protocol is a modified Bligh & Dyer method for extracting lipids, including this compound, from plasma samples while minimizing oxidative stress.

Materials:

  • Plasma sample

  • Ice-cold methanol (B129727) (MeOH) with 0.1% BHT

  • Ice-cold chloroform (CHCl3) with 0.1% BHT

  • Ice-cold deionized water

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Perform all steps on ice to minimize enzymatic activity.[10]

  • To 100 µL of plasma in a glass centrifuge tube, add 375 µL of ice-cold MeOH with BHT. Vortex for 10 seconds.

  • Add 125 µL of ice-cold CHCl3 with BHT. Vortex for 10 seconds.

  • Add 125 µL of ice-cold deionized water. Vortex for 10 seconds.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or argon.

  • Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol/toluene 9:1, v/v).[13]

  • Store the extracted lipids at -80°C under an inert atmosphere until analysis.

Visualizations

Auto_Oxidation_Pathway This compound This compound Initiation Initiation This compound->Initiation ROS, Light, Heat Lipid_Radical Lipid_Radical Initiation->Lipid_Radical Peroxyl_Radical Peroxyl_Radical Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen Propagation Propagation Peroxyl_Radical->Propagation + this compound Propagation->Lipid_Radical Lipid_Hydroperoxide Lipid_Hydroperoxide Propagation->Lipid_Hydroperoxide Degradation_Products Degradation_Products Lipid_Hydroperoxide->Degradation_Products Aldehydes, LPC

Caption: Auto-oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Store_Solid Store Solid/Organic Solution at -80°C under Argon/Nitrogen Prepare_Stock Prepare Stock in Organic Solvent with 0.1% BHT Store_Solid->Prepare_Stock Create_Film Evaporate Solvent to Create a Thin Lipid Film Prepare_Stock->Create_Film Resuspend Resuspend in Aqueous Buffer Immediately Before Use Create_Film->Resuspend Lipid_Extraction Lipid Extraction on Ice with Antioxidants Resuspend->Lipid_Extraction If from biological matrix LCMS_Analysis LC-MS/MS Analysis Resuspend->LCMS_Analysis For direct analysis Lipid_Extraction->LCMS_Analysis

Caption: Workflow for handling this compound.

Troubleshooting_Flowchart Start Inconsistent Results? Check_Storage Check Storage Conditions (-80°C, Inert Gas?) Start->Check_Storage Use_Antioxidants Incorporate Antioxidants (e.g., BHT)? Check_Storage->Use_Antioxidants Yes Revise_Protocol Revise Protocol Check_Storage->Revise_Protocol No Fresh_Aliquots Using Freshly Prepared Aliquots? Use_Antioxidants->Fresh_Aliquots Yes Use_Antioxidants->Revise_Protocol No Purity_Check Analyze Purity by LC-MS? Fresh_Aliquots->Purity_Check Yes Fresh_Aliquots->Revise_Protocol No Purity_Check->Start Pure, Other Issue Purity_Check->Revise_Protocol Impure

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Quantification of C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for the accurate quantification of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) using internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for quantifying this compound?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as this compound-d7 or this compound-¹³C.[1][2] These standards are chemically and physically almost identical to the target analyte, meaning they co-elute during liquid chromatography (LC) and exhibit the same ionization efficiency in the mass spectrometer (MS).[1][2] This allows for the most accurate correction of variations that occur during sample preparation and analysis.[1][2]

Q2: Why are stable isotope-labeled internal standards the gold standard for mass spectrometry?

Stable isotope-labeled internal standards, particularly deuterated (²H) or carbon-13 (¹³C) labeled lipids, are considered the gold standard for quantitative mass spectrometry for several key reasons:

  • Physicochemical Similarity : They share nearly identical properties with the endogenous analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1][2]

  • Correction for Matrix Effects : They effectively compensate for ion suppression or enhancement caused by co-eluting components from the sample matrix.[2]

  • Compensation for Sample Loss : When added at the beginning of the sample preparation workflow, they account for any loss of analyte during extraction or transfer steps.[1]

  • Improved Accuracy and Precision : The use of SIL internal standards via the isotope dilution method significantly enhances the precision and accuracy of quantification compared to other methods like external calibration.[1]

Q3: What are the best alternatives if a specific this compound-d/¹³C internal standard is not commercially available?

If a SIL version of this compound is unavailable, the next best choices are structurally similar analogs. The hierarchy of preference is:

  • Isotope-Labeled LPC with the same acyl chain : An LPC standard with the same carbon number and degree of unsaturation, but with a diacyl linkage instead of a plasmalogen linkage (e.g., LPC(18:1)-d17).[3] This will have very similar chromatographic behavior.

  • Odd-Chain LPCs : Non-endogenous, odd-chain LPCs (e.g., LPC 17:1) are a common alternative.[4] They are structurally similar to the LPC class but can be chromatographically separated from the endogenous lipids, which can be an advantage in some workflows.

  • Isotope-Labeled Saturated LPC : A deuterated saturated LPC (e.g., LPC(18:0)-d9 or LPC(16:0)-d9) can also be used, although its retention time will differ more significantly from this compound than an unsaturated version.

Q4: At what point in the experimental workflow should the internal standard be added?

The internal standard should be added at the earliest possible stage of the sample preparation process.[1][5] For plasma or tissue samples, this means spiking the internal standard into the sample before any lipid extraction steps.[6] This ensures that the standard experiences the same potential for loss as the analyte throughout the entire workflow, including extraction, evaporation, and reconstitution, thus providing the most accurate correction.[1]

Q5: How much internal standard should be used?

The amount of internal standard added should be optimized so that its signal intensity in the mass spectrometer is within a similar range as the endogenous analyte of interest.[5] A common practice is to aim for a peak intensity that is between 20% and 500% of the most abundant species being quantified.[5] For targeted analyses, the internal standard concentration is often matched to be near the middle of the calibration curve range.

Recommended Internal Standards for this compound Quantification

The selection of an appropriate internal standard is critical for accurate quantification. The following table summarizes the recommended options, their principles of use, and key considerations.

Internal Standard TypeExample(s)Principle of UseAdvantagesConsiderations
Stable Isotope-Labeled Plasmalogen LPC This compound-d/¹³CIsotope DilutionThe "gold standard"; corrects for all stages of sample handling and analysis, including matrix effects.[1][2]May not be commercially available; can be expensive.[1]
Stable Isotope-Labeled Diacyl LPC LPC(18:1)-d17, LPC(18:0)-d9Structurally Similar AnalogCo-elutes closely with the analyte, providing excellent correction for matrix effects and ionization variability.[1]Minor differences in extraction efficiency compared to plasmalogen form are possible.
Odd-Chain Diacyl LPC LPC(17:1), LPC(19:0)Structurally Similar AnalogNot naturally present in most biological systems, avoiding interference with endogenous lipids.[4] Commercially available.[4]Does not co-elute perfectly, so it may not correct for matrix effects as effectively as a SIL analog.[7]

Diagram: Logic for Selecting an Internal Standard

G A Start: Select IS for This compound Quantification B Is a stable isotope-labeled This compound available? A->B C Use this compound-d/¹³C (Ideal Choice) B->C Yes D Is a structurally similar SIL LPC available? (e.g., LPC(18:1)-d17) B->D No G End: Proceed to Method Validation C->G E Use SIL Diacyl LPC (Excellent Alternative) D->E Yes F Use an Odd-Chain LPC (e.g., LPC 17:1) (Good Alternative) D->F No E->G F->G

Caption: Decision workflow for selecting the best available internal standard.

Experimental Protocol: LPC Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of this compound. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Homogenization : For solid tissue, homogenize a known weight of tissue in an appropriate buffer on ice.

  • Internal Standard Spiking : To a known volume of sample (e.g., 50 µL plasma or tissue homogenate), add the predetermined amount of the chosen internal standard solution.[6]

  • Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, ensuring the final solvent volume is at least 20 times the sample volume.[6] Vortex vigorously for 2 minutes.

  • Phase Separation : Add 0.9% NaCl solution (or high-purity water) equivalent to 20% of the total volume to induce phase separation.[6] Vortex briefly.

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes to separate the layers.[6]

  • Lipid Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[6]

  • Drying and Reconstitution : Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid extract in a known volume of the initial LC mobile phase (e.g., 100 µL of 60:40 acetonitrile:water).

2. LC-MS/MS Analysis

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[6]

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]

  • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.[6]

  • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[6]

  • Gradient Elution : Develop a gradient that effectively separates LPCs from other lipid classes. A typical gradient might start at a high percentage of A, ramping up to a high percentage of B to elute the lipids.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Column Temperature : 40-50 °C.

  • Mass Spectrometry Mode : Positive ion electrospray ionization (ESI+).

  • Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5]

  • SRM Transition for this compound :

    • Precursor Ion (Q1) : m/z 522.3 (for [M+H]⁺)

    • Product Ion (Q3) : m/z 184.07 (characteristic phosphocholine (B91661) headgroup fragment)

  • SRM Transition for Internal Standard : The specific m/z values will depend on the chosen standard (e.g., for LPC(18:1)-d17, the precursor would be higher than its non-labeled counterpart).

3. Data Analysis and Quantification

  • Peak Integration : Integrate the chromatographic peaks for both the this compound analyte and the internal standard.

  • Calculate Response Ratio : Determine the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and quality controls.

  • Generate Calibration Curve : Plot the response ratio versus concentration for the calibration standards.

  • Quantify Unknowns : Determine the concentration of this compound in the unknown samples by interpolating their response ratios from the linear regression of the calibration curve.

Diagram: General Experimental Workflowdot

G A 1. Biological Sample (Plasma, Tissue, etc.) B 2. Spike with Internal Standard (IS) A->B C 3. Lipid Extraction (e.g., Folch Method) B->C D 4. Dry & Reconstitute in LC Solvent C->D E 5. LC Separation (C18 Column) D->E F 6. MS/MS Detection (SRM/MRM Mode) E->F G 7. Data Processing: Peak Integration F->G H 8. Quantification: Calculate Analyte/IS Ratio G->H I Result: Concentration of This compound H->I

References

Technical Support Center: C18(Plasm) LPC (1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of C18(Plasm) LPC powder.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound powder to be hygroscopic?

A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding environment.[1] this compound, being an unsaturated lipid, is particularly prone to this behavior.[2][3] When exposed to air, the powder will readily take up water molecules, which can lead to changes in its physical and chemical properties.

Q2: Why has my this compound powder become gummy and difficult to handle?

A2: This is a classic sign of moisture absorption.[1] The powder's interaction with atmospheric water causes it to become sticky and clump together, losing its fine, powdery consistency.[4] This can make accurate weighing and dispensing for experiments challenging.

Q3: What are the potential consequences of moisture absorption for my experiments?

A3: Moisture absorption can have several detrimental effects on your research:

  • Inaccurate Measurements: A hydrated powder will have a greater mass than the dry lipid, leading to errors in concentration calculations.

  • Chemical Degradation: The presence of water can lead to hydrolysis of the lipid, breaking it down into lysophosphatidylcholine (B164491) and a free fatty acid.[3] This compromises the purity of the material.

  • Oxidation: Increased moisture can accelerate the oxidation of the unsaturated vinyl ether and acyl chains in this compound, leading to the formation of unwanted byproducts.[2]

  • Altered Biological Activity: Degradation of the this compound can impact its intended function in cellular signaling pathways or as a component of a drug delivery system.

Q4: How should I properly store this compound powder to minimize moisture absorption?

A4: Proper storage is critical. The powder should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2][3] Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation from forming on the cold powder.[2] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q5: Can I store this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for extended periods.[4] Lipids in aqueous environments are susceptible to hydrolysis.[4] If you need to prepare an aqueous suspension, it should be used as fresh as possible, ideally within a few hours.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder is clumpy or "gummy" upon opening. Moisture absorption due to improper storage or handling.Immediately dissolve the entire contents of the vial in a suitable organic solvent (e.g., chloroform (B151607), ethanol) to a known concentration.[1] This will prevent further moisture uptake and allow for accurate dispensing. Store the resulting solution at -20°C in a glass vial with a Teflon-lined cap.[2][3]
Inconsistent experimental results. Degradation of this compound due to moisture-induced hydrolysis or oxidation.Verify the integrity of your this compound stock. Consider running a quality control check using a technique like Thin Layer Chromatography (TLC) or Mass Spectrometry to assess purity. If degradation is suspected, use a fresh, unopened vial of the powder for subsequent experiments.
Difficulty dissolving the powder. The powder may have partially degraded, or the chosen solvent may not be appropriate.Ensure you are using a recommended solvent for this compound, such as chloroform or ethanol. If solubility issues persist with a previously reliable solvent, it may be another indication of product degradation due to moisture.
Observed changes in cell signaling or drug delivery efficacy. Altered biological activity of this compound due to chemical changes from moisture exposure.Review your handling and storage procedures to minimize moisture exposure. Use a fresh vial of this compound and compare the results to those obtained with the suspect batch.

Experimental Protocols

Protocol 1: Gravimetric Determination of Water Content

Objective: To quantify the amount of water absorbed by the this compound powder.

Methodology:

  • Preparation: Place a known weight of this compound powder (e.g., 5-10 mg) in a pre-weighed, dry glass vial.

  • Initial Weighing: Accurately weigh the vial containing the powder.

  • Controlled Humidity Exposure: Place the open vial in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75% at room temperature).

  • Periodic Weighing: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vial from the desiccator and immediately weigh it.

  • Calculation: The weight gain over time corresponds to the amount of water absorbed. Calculate the percentage of water uptake as follows: % Water Uptake = [(Weight at time t - Initial Weight) / Initial Weight] x 100

Protocol 2: Stability Assessment of this compound Powder by Thin Layer Chromatography (TLC)

Objective: To qualitatively assess the degradation of this compound powder after exposure to moisture.

Methodology:

  • Sample Preparation:

    • Control: Dissolve a small amount of fresh, properly stored this compound powder in chloroform to a concentration of approximately 1 mg/mL.

    • Test Sample: Expose a separate sample of this compound powder to ambient humidity for a defined period (e.g., 24 hours). Dissolve this exposed powder in chloroform to the same concentration as the control.

  • TLC Plate Preparation: Use a silica (B1680970) gel TLC plate.

  • Spotting: Spot equal amounts of the control and test samples onto the TLC plate.

  • Development: Develop the plate in a TLC chamber with a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots using a suitable method, such as iodine vapor or a specific phospholipid stain.

  • Analysis: Compare the chromatograms of the control and test samples. The appearance of new spots in the test sample lane, particularly those corresponding to lysophosphatidylcholine or free fatty acids, indicates degradation.

Visualizations

This compound Handling Workflow

G cluster_storage Storage cluster_equilibration Equilibration cluster_weighing Weighing & Dispensing cluster_use Experimental Use storage Store at -20°C in a sealed glass vial equilibrate Allow vial to reach room temperature before opening storage->equilibrate weigh Weigh powder quickly in a low humidity environment equilibrate->weigh dissolve Immediately dissolve in a suitable organic solvent weigh->dissolve use Use freshly prepared solution in experiments dissolve->use G C18_Plasm_LPC This compound Lyso_PC Lysophosphatidylcholine C18_Plasm_LPC->Lyso_PC Hydrolysis FFA Free Fatty Acid C18_Plasm_LPC->FFA Hydrolysis Oxidation Oxidation Products C18_Plasm_LPC->Oxidation H2O H₂O (Moisture) H2O->Lyso_PC H2O->FFA Oxygen O₂ Oxygen->Oxidation G cluster_membrane Cell Membrane cluster_cytosol Cytosol C18_Plasm_LPC This compound PLA2 Phospholipase A2 C18_Plasm_LPC->PLA2 Hydrolysis PKC Protein Kinase C PLA2->PKC Activation Downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) PKC->Downstream Phosphorylation

References

Technical Support Center: C18(Plasm) LPC Solubilization for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the complete solubilization of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) for use in cell-based assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubilization critical?

A1: this compound is a lysoplasmalogen, a specific type of lysophospholipid characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This structural feature makes it susceptible to oxidation.[1] Complete solubilization is crucial for cell-based assays to ensure homogeneous exposure of cells to the lipid, prevent cytotoxicity from lipid aggregates, and obtain accurate and reproducible results.

Q2: What are the primary challenges in solubilizing this compound?

A2: Like many lipids, this compound is amphipathic, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This can lead to the formation of micelles or larger aggregates in aqueous solutions like cell culture media, preventing uniform delivery to cells.

Q3: What solvents are recommended for preparing a this compound stock solution?

A3: Anhydrous ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing a concentrated stock solution. It is crucial to use a high-purity, anhydrous solvent to prevent hydrolysis of the lipid.

Q4: Can I dissolve this compound directly in cell culture medium?

A4: It is strongly advised not to dissolve this compound directly in aqueous solutions like cell culture medium. This will likely lead to poor dissolution, aggregation, and inconsistent results. An organic solvent stock solution should be prepared first.

Q5: How can I improve the delivery of this compound to my cells in culture?

A5: Complexing the lipid with fatty acid-free bovine serum albumin (BSA) is a widely accepted method to enhance its solubility and facilitate its delivery to cells in culture. The BSA essentially acts as a carrier, preventing the lipid from forming aggregates in the aqueous environment of the cell culture medium.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cloudy or Precipitated Solution in Cell Culture Medium 1. Lipid concentration is above its critical micelle concentration (CMC).2. Incomplete initial dissolution in organic solvent.3. Rapid dilution of the organic stock solution into the aqueous medium.4. Low temperature of the cell culture medium.1. Reduce the final concentration of this compound in your assay.2. Ensure the stock solution is clear before use. Gentle warming (to 37°C) and vortexing can aid dissolution.3. Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling.4. Ensure the cell culture medium is at 37°C before adding the lipid solution.
Inconsistent or Non-reproducible Assay Results 1. Inhomogeneous lipid solution due to aggregation.2. Degradation of this compound.3. Variability in stock solution preparation.1. Prepare fresh dilutions for each experiment from a properly stored stock solution. Use the BSA complexation method for improved delivery.2. Store the lyophilized powder and stock solutions at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.3. Follow a standardized protocol for stock solution preparation, ensuring the same solvent and concentration are used each time.
Observed Cytotoxicity in Cell Cultures 1. High concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium.2. Cytotoxic effects of lipid aggregates.3. Inherent cytotoxicity of this compound at high concentrations.1. Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your specific cell line (typically <0.1% for DMSO).2. Ensure complete solubilization and consider using the BSA complexation method.3. Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your cells.

Quantitative Data Summary

The following table summarizes the available solubility and critical micelle concentration (CMC) data for this compound and structurally related lysophosphatidylcholines.

Parameter Solvent/Medium Value Notes
Solubility Ethanol~25 mg/mLBased on data for 1-Stearoyl-2-hydroxy-sn-glycero-3-PC (C18:0 Lyso-PC).[2]
Solubility Ethanol, DMSO~5 mg/mLBased on data for 18:1 Lyso PC.[3]
Critical Micelle Concentration (CMC) Water~0.007 mMEstimated based on the CMC of 1-hexadecanoyl-sn-glycero-3-phosphocholine (C16 LPC).[4] The CMC of C18 LPCs is expected to be lower.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol (or DMSO)

  • Sterile, glass vial with a Teflon-lined cap

  • Argon or nitrogen gas (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of anhydrous ethanol (or DMSO) to achieve the desired stock concentration (e.g., 1-5 mg/mL).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution.

  • (Optional) For long-term storage, flush the vial with argon or nitrogen gas to minimize oxidation.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell-Based Assays

This protocol details the preparation of a this compound-BSA complex for enhanced delivery to cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

  • In a sterile tube, add the desired volume of the this compound stock solution.

  • While gently vortexing the BSA solution, add the this compound stock solution dropwise.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the lipid-BSA complex.

  • This this compound-BSA complex can now be further diluted in your complete cell culture medium to the desired final concentration for treating your cells.

Visualizations

Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation for Cell Assay Lyophilized_C18_LPC Lyophilized this compound Dissolve Dissolve & Vortex Lyophilized_C18_LPC->Dissolve Organic_Solvent Anhydrous Ethanol or DMSO Organic_Solvent->Dissolve Stock_Solution Concentrated Stock Solution (e.g., 1-5 mg/mL) Complexation Complexation (37°C, 30-60 min) Stock_Solution->Complexation Add dropwise Dissolve->Stock_Solution BSA_Solution Fatty Acid-Free BSA in Serum-Free Medium BSA_Solution->Complexation Final_Medium Complete Cell Culture Medium Complexation->Final_Medium Dilute Cell_Treatment Treat Cells Final_Medium->Cell_Treatment

Caption: Workflow for this compound solubilization and cell treatment.

Troubleshooting_Logic Start Observe Precipitation in Medium? Check_Stock Is stock solution clear? Start->Check_Stock Yes Success Homogeneous Solution Start->Success No Re-dissolve Re-dissolve stock (warm/vortex) Check_Stock->Re-dissolve No Dilution_Method How was stock added to medium? Check_Stock->Dilution_Method Yes Re-dissolve->Check_Stock Slow_Dilution Add dropwise while vortexing Dilution_Method->Slow_Dilution Poured in Check_Concentration Is final concentration too high? Dilution_Method->Check_Concentration Dropwise Slow_Dilution->Check_Concentration Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Use_BSA Use BSA complexation protocol Check_Concentration->Use_BSA No Lower_Concentration->Use_BSA Use_BSA->Success

Caption: Troubleshooting logic for this compound precipitation.

References

Quality control measures for synthetic C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals using synthetic 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is synthetic this compound and what are its key specifications?

Synthetic this compound is a high-purity lysoplasmalogen, a type of ether phospholipid. Unlike lipids derived from natural sources, synthetic lipids offer high purity, well-defined chemical structures, and batch-to-batch consistency, which are crucial for reproducible experimental results.[1]

Key Specifications for Synthetic this compound

ParameterSpecificationSource
Purity >99% (as determined by Thin Layer Chromatography)[1][2]
Molecular Formula C₂₆H₅₄NO₆P[1][2]
Molecular Weight 507.68 g/mol [2]
CAS Number 97802-55-6[1][2]
Form Powder[2]
Storage Temperature -20°C[1][2]
Stability 1 year at -20°C[1]

2. How should I store and handle synthetic this compound?

Proper storage and handling are critical to prevent degradation. This compound should be stored as a powder at -20°C.[1][2] For experimental use, it is advisable to prepare fresh solutions. If you need to store solutions, use a high-purity, peroxide-free solvent and store under an inert atmosphere (e.g., argon or nitrogen) at -80°C to minimize oxidation and hydrolysis. Avoid repeated freeze-thaw cycles.

3. What are the main degradation pathways for this compound?

The vinyl ether bond at the sn-1 position makes plasmalogens susceptible to two primary degradation pathways:

  • Acid-catalyzed hydrolysis: The vinyl ether bond is labile in acidic conditions, leading to the formation of a fatty aldehyde and glycerophosphocholine. Hydrolysis of choline (B1196258) plasmalogens can be complete within a minute of acid treatment.[3]

  • Oxidation: The double bond in the vinyl ether linkage and any polyunsaturated fatty acids are prone to oxidation, which can be initiated by exposure to air, light, or metal ions.

4. In which solvents is this compound soluble?

This compound is generally soluble in organic solvents like methanol, ethanol, and chloroform. When preparing aqueous buffers, it is common to first dissolve the lipid in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a stock solution. This stock solution should then be added to the aqueous buffer with vigorous vortexing. Be aware that the compound may precipitate if its solubility limit in the final aqueous buffer is exceeded.

Troubleshooting Guides

HPLC and Mass Spectrometry Analysis

Issue: Inconsistent retention times or peak splitting in HPLC.

Potential CauseTroubleshooting Steps
Poor Column Equilibration Increase the column equilibration time with the mobile phase before injection. For reversed-phase chromatography, 5-10 column volumes are typically sufficient.
Mobile Phase Composition Prepare fresh mobile phase daily and ensure all components are fully miscible. If using a gradient, ensure the pump is mixing correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Injection Solvent Mismatch Whenever possible, dissolve the sample in the initial mobile phase. A mismatch between the injection solvent and the mobile phase can cause peak distortion.

Issue: Unexpected peaks or high background in mass spectrometry.

Potential CauseTroubleshooting Steps
Sample Degradation Prepare samples immediately before analysis. Keep samples on ice to minimize enzymatic degradation.[4] The presence of a peak corresponding to the fatty aldehyde of the sn-1 chain can indicate acid-catalyzed hydrolysis.
In-source Fragmentation Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation before mass analysis.
Contamination Use high-purity solvents and clean sample vials. Run blank injections to identify sources of contamination.
Cell-Based Assays

Issue: High variability in experimental results.

Potential CauseTroubleshooting Steps
Lipid Solubility and Aggregation Ensure this compound is fully dissolved in the culture medium. Sonication can help to break up aggregates. Prepare fresh lipid solutions for each experiment.
Cell Health and Density Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
DMSO/Ethanol Concentration Keep the final concentration of the organic solvent used for the stock solution low (typically <0.5%) as it can be toxic to cells. Always include a vehicle control.
Incubator Conditions Ensure consistent temperature and CO₂ levels in the incubator, as variations can affect cell metabolism and response.

Experimental Protocols

Purity Analysis by HPLC-MS

This protocol provides a general method for the analysis of this compound using a reversed-phase C18 column coupled to a mass spectrometer.

Chromatographic Conditions:

ParameterDescription
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid
Gradient Start with 35% B, increase to 100% B over 20 minutes, hold for 10 minutes.
Flow Rate 0.25 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 350-1050
Expected Ion [M+H]⁺ at m/z 508.37
Key Fragment Ions A characteristic fragment is the phosphocholine (B91661) headgroup at m/z 184. Unique fragments from the cleavage at the vinyl ether linkage may also be observed.[5]
Stability Testing by Acid Hydrolysis

This protocol can be used to assess the stability of the vinyl ether bond.

  • Prepare a solution of this compound in a suitable solvent.

  • Induce hydrolysis by adding a small amount of acid (e.g., bringing the final solution to pH 2 with HCl).

  • Incubate at room temperature for various time points (e.g., 0, 1, 5, 10, 30 minutes).

  • Neutralize the reaction with a base.

  • Analyze the samples by HPLC-MS to quantify the remaining this compound and the appearance of degradation products.

Visualizations

Quality_Control_Workflow General Quality Control Workflow for this compound cluster_0 Receiving and Storage cluster_1 Initial Characterization cluster_2 Purity and Identity Confirmation cluster_3 Stability Assessment cluster_4 Final Approval Receive Receive Synthetic this compound Store Store at -20°C Receive->Store Appearance Visual Appearance (White Powder) Store->Appearance Solubility Solubility Test Appearance->Solubility HPLC_MS HPLC-MS Analysis (Purity >99%) Solubility->HPLC_MS MS_MS MS/MS Fragmentation (Confirm Identity) HPLC_MS->MS_MS Stability_Test Accelerated Stability Test (e.g., Acid Hydrolysis) MS_MS->Stability_Test Approve Approve for Experimental Use Stability_Test->Approve

Caption: Quality Control Workflow for this compound.

LPC_Signaling_Pathway Simplified LPC Signaling Pathway via G2A Receptor LPC This compound G2A G2A Receptor LPC->G2A Binds to G_Protein G-protein G2A->G_Protein Activates ERK_Pathway ERK Activation G_Protein->ERK_Pathway cAMP_Modulation cAMP Modulation G_Protein->cAMP_Modulation Cell_Migration Cell Migration ERK_Pathway->Cell_Migration Cellular_Responses Other Cellular Responses cAMP_Modulation->Cellular_Responses

Caption: LPC Signaling via the G2A Receptor.

References

Technical Support Center: Analysis of Ether-Linked Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ether-linked lysophospholipids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these complex lipids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your workflow.

Frequently Asked Questions (FAQs)

Q1: Why are my plasmalogen lysophospholipid results inconsistent and show low recovery?

A1: Plasmalogens, a major class of ether-linked lipids, are highly susceptible to degradation under acidic conditions due to the lability of their vinyl-ether bond at the sn-1 position.[1][2] Acidification during lipid extraction, even mild, can lead to the cleavage of this bond, resulting in the formation of a lysophospholipid with a hydroxyl group at sn-1, which is isobaric to other lysophospholipids and can complicate analysis.[1] To avoid this, it is crucial to use neutral pH conditions throughout the sample preparation process.

Q2: I am having trouble separating isomeric and isobaric ether-linked lysophospholipids. What can I do?

A2: The co-elution of isomeric and isobaric lipid species is a significant challenge in lipidomics.[3][4] For ether-linked lysophospholipids, this is particularly problematic when trying to distinguish between plasmanyl (O-alkyl) and plasmenyl (O-alkenyl) forms, or between different fatty acyl chains at the sn-2 position.

Several strategies can be employed:

  • Chromatographic Optimization: Reversed-phase liquid chromatography (LC) can separate plasmenyl and plasmanyl species, with plasmenyl lipids typically eluting earlier.[5] Optimizing the gradient and column chemistry is critical. Hydrophilic interaction liquid chromatography (HILIC) can also be used for separating lipid classes.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between some isobaric species by providing accurate mass measurements.[6]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help differentiate isomers. For instance, ultraviolet photodissociation (UVPD)-MS has been shown to successfully differentiate between plasmanyl and plasmenyl species.[7][8]

Q3: What are the best internal standards for quantifying ether-linked lysophospholipids?

A3: The use of appropriate internal standards is critical for accurate quantification. Ideally, stable isotope-labeled internal standards that are structurally identical to the analyte of interest should be used for each lipid species. However, due to the vast number of species, this is often not feasible. A common practice is to use a representative stable isotope-labeled standard for each lipid class. Using internal standards with perdeuterated fatty acyl chains is preferred over those with odd-carbon number fatty acyl chains to avoid isobaric interference.[1]

Q4: What causes poor peak shape and retention time shifts in my LC-MS analysis?

A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) and shifting retention times are common issues in LC-MS analysis.[9] Potential causes include:

  • Column Contamination: Buildup of contaminants on the column can lead to peak distortion. Regular column washing is recommended.[9]

  • Inappropriate Sample Solvent: The solvent used to reconstitute the lipid extract should be compatible with the initial mobile phase to prevent peak distortion.[9]

  • Column Degradation: Over time, column performance can degrade, leading to poor peak shape.

  • System Instability: Fluctuations in temperature, mobile phase composition, or pressure can cause retention time shifts.[9]

Troubleshooting Guides

Guide 1: Low or No Signal for Target Ether-Linked Lysophospholipids
Potential Cause Troubleshooting Step Expected Outcome
Sample Degradation Ensure samples are stored at -80°C and processed quickly.[10] Avoid acidic conditions during extraction for plasmalogens.[1]Preservation of lipid integrity and improved signal.
Inefficient Extraction Optimize the lipid extraction protocol. Methods like Folch, Bligh-Dyer, or MTBE extraction have different efficiencies for various lipid classes.[11]Increased recovery of target lipids.
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression.[9] Modify the chromatographic method to separate the analyte from the interfering matrix components.Improved signal intensity due to reduced matrix effects.
Incorrect MS Settings Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analytes.Enhanced sensitivity and signal-to-noise ratio.
Guide 2: Inconsistent Quantification Results
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for each lipid class being quantified.[1]More accurate and reproducible quantification.
Non-Linear Detector Response Generate a calibration curve for each analyte using a range of concentrations to ensure the measurements are within the linear dynamic range of the instrument.Accurate quantification across a range of concentrations.
Inconsistent Sample Preparation Standardize all sample preparation steps, including sample volume, solvent volumes, and incubation times.Reduced variability between samples.
Data Processing Errors Ensure consistent peak integration and baseline correction across all samples. Use a standardized data processing workflow.Reliable and reproducible quantitative data.

Experimental Protocols

Protocol 1: Neutral pH Lipid Extraction for Plasmalogen Preservation

This protocol is a modification of the Bligh-Dyer method designed to preserve acid-labile plasmalogens.[1]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standards in a suitable solvent

Procedure:

  • To 100 µL of aqueous sample (e.g., serum, cell lysate), add 10 µL of the internal standard mix.

  • Add 4 mL of a 2:1 (v/v) mixture of CHCl₃:MeOH.

  • Vortex the mixture thoroughly for 5 minutes.

  • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a solvent compatible with your LC-MS system (e.g., 9:1 methanol:chloroform).

Protocol 2: Reversed-Phase LC-MS/MS for Ether-Linked Lysophospholipid Analysis

This is a general method for the separation and detection of ether-linked lysophospholipids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the lipids.

MS/MS Conditions:

  • Ionization Mode: Positive and/or negative ESI, depending on the target analytes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

  • Collision Energy: Optimize for each lipid species to achieve characteristic fragmentation.

Quantitative Data Summary

Table 1: Comparison of Lipid Extraction Methods
Extraction Method Relative Recovery of LPC O- Relative Recovery of LPE O- Advantages Disadvantages
Folch (CHCl₃/MeOH) HighHighGood for a broad range of lipids.[11]Uses chlorinated solvents.
Bligh-Dyer (CHCl₃/MeOH/H₂O) HighHighRequires less solvent than Folch.Uses chlorinated solvents.
MTBE (MeOH/MTBE/H₂O) ModerateModerateProvides good extraction for many lipid classes and uses a less toxic solvent than chloroform.[6][11]May have lower recovery for some lysophospholipids.[11]

Data is a qualitative summary based on literature. Actual recovery can vary based on the specific lipid species and sample matrix.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor LC-MS Signal

Poor_Signal_Workflow start Poor or No Signal check_sample Check Sample Integrity (Storage, Handling) start->check_sample check_extraction Evaluate Extraction Efficiency check_sample->check_extraction Sample OK check_ms Optimize MS Parameters check_extraction->check_ms Extraction OK check_chrom Investigate Ion Suppression check_ms->check_chrom MS OK solution Signal Improved check_chrom->solution Suppression Resolved

Caption: A logical workflow for troubleshooting poor or absent signals in LC-MS analysis.

Diagram 2: Simplified Signaling Pathway of Platelet-Activating Factor (PAF)

PAF_Signaling LPC_O LPC O- (Lyso-PAF) ACAT LPCAT (Acyltransferase) LPC_O->ACAT PAF PAF (Platelet-Activating Factor) ACAT->PAF PAFR PAF Receptor (GPCR) PAF->PAFR PLC Phospholipase C PAFR->PLC IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (Inflammation, etc.) Ca_PKC->Response

Caption: A simplified diagram of the Platelet-Activating Factor (PAF) signaling pathway.

Diagram 3: Experimental Workflow for Ether-Linked Lysophospholipid Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standards Sample->Spike Extract Neutral pH Lipid Extraction Spike->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Process Peak Integration & Quantification LCMS->Process Interpret Data Interpretation Process->Interpret

Caption: A typical experimental workflow for the analysis of ether-linked lysophospholipids.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of C18(Plasm) LPC and C18(Acyl) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related lysophosphatidylcholine (B164491) (LPC) species: C18(Plasm) LPC and C18(Acyl) LPC. While both molecules share an 18-carbon chain, they differ in the linkage at the sn-1 position of the glycerol (B35011) backbone—a vinyl-ether bond in this compound (a plasmalogen) and an ester bond in C18(Acyl) LPC. This seemingly subtle structural variation leads to significant differences in their physicochemical properties and, consequently, their biological functions. Understanding these differences is crucial for research into various pathological and physiological processes, including inflammation, apoptosis, and cell signaling.

Key Structural and Biophysical Differences

The primary distinction between this compound and C18(Acyl) LPC lies in the chemical nature of the bond at the sn-1 position. This difference has profound implications for membrane structure and dynamics.

PropertyThis compound (Ether-linked)C18(Acyl) LPC (Ester-linked)References
sn-1 Linkage Vinyl-EtherEster[1],[2]
Membrane Packing More ordered and tightly packedLess ordered[3]
Membrane Fluidity Tends to decrease fluidityTends to increase fluidity[4]
Bilayer Thickness Forms thicker bilayersForms thinner bilayers[5]
Mechanical Stiffness Contributes to stiffer membranesContributes to more flexible membranes[5]
Oxidative Susceptibility The vinyl-ether bond is susceptible to oxidationThe ester bond is less susceptible to oxidation[6]

Ether-linked lipids like this compound generally lead to a more ordered and tightly packed membrane structure.[3] This is because the ether linkage lacks a carbonyl group present in ester-linked lipids, allowing for closer association of the lipid chains.[3] Consequently, membranes enriched with ether-linked lipids are often thicker, stiffer, and less permeable to water.[4][5]

Biological Activity Comparison

While direct quantitative comparisons of the biological activities of this compound and C18(Acyl) LPC are limited in the available scientific literature, their structural differences suggest distinct roles in cellular processes. LPCs, in general, are known to be potent signaling molecules involved in inflammation and apoptosis.[7][8]

Inflammatory Response

LPCs are generally considered pro-inflammatory mediators.[7] They can stimulate the release of various cytokines and chemokines. The difference in membrane properties conferred by this compound and C18(Acyl) LPC likely influences their interaction with cell surface receptors and signaling proteins, leading to differential inflammatory responses. For instance, saturated acyl LPCs like C18:0 LPC have been shown to be pro-inflammatory.[9] While specific comparative data is scarce, the antioxidant properties of the vinyl-ether bond in plasmalogens could also modulate the inflammatory response in unique ways.[1]

Hypothetical Comparative Data on Inflammatory Cytokine Release:

The following table illustrates the type of quantitative data required for a direct comparison. Note: The values presented here are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the searched literature.

CytokineCell TypeThis compound (EC50)C18(Acyl) LPC (EC50)
IL-6 Macrophages15 µM10 µM
TNF-α Monocytes20 µM12 µM
IL-8 Endothelial Cells10 µM8 µM
Apoptosis

LPCs can induce apoptosis in various cell types, a process implicated in diseases like atherosclerosis.[8] The mechanism often involves the generation of reactive oxygen species (ROS) and activation of caspase cascades. The differential effects of this compound and C18(Acyl) LPC on membrane integrity and fluidity could translate into different potencies for inducing apoptosis.

Hypothetical Comparative Data on Apoptosis Induction:

This table illustrates the type of quantitative data needed for a direct comparison of apoptotic activity. Note: The values presented here are hypothetical and for illustrative purposes only, as direct comparative experimental data was not found in the searched literature.

Apoptotic MarkerCell TypeThis compound (EC50)C18(Acyl) LPC (EC50)
Caspase-3 Activation Smooth Muscle Cells25 µM18 µM
Annexin V Staining Endothelial Cells30 µM22 µM

Signaling Pathways

LPCs can exert their effects through various signaling pathways. They can act on G-protein coupled receptors (GPCRs) or modulate the activity of enzymes like protein kinase C (PKC).[8] The structural differences between this compound and C18(Acyl) LPC could lead to differential activation of these pathways.

ELISA_Workflow Cell_Stimulation Cell_Stimulation Supernatant_Collection Supernatant_Collection Cell_Stimulation->Supernatant_Collection ELISA ELISA Supernatant_Collection->ELISA Measurement Measurement ELISA->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis

References

Unraveling the Role of C18(Plasm) LPC in Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning their attention to the nuanced roles of specific lipid species in various pathological states. Among these, 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine, or C18(Plasm) LPC, a member of the lysoplasmalogen family, is emerging as a potential biomarker and a key player in cellular signaling. This guide provides a comparative analysis of this compound levels in healthy individuals versus those with various diseases, supported by experimental data and detailed methodologies.

Recent studies have highlighted significant alterations in the plasma concentrations of lysophosphatidylcholines (LPCs), including C18 species, in a range of diseases such as cancer, cardiovascular conditions, and neurodegenerative disorders. While much of the research has focused on the broader class of LPCs, the unique functions of plasmalogen species like this compound are beginning to be elucidated, suggesting their importance in maintaining cellular health and their dysregulation in disease.

Comparative Analysis of this compound Levels

The following table summarizes the observed changes in C18 LPC and related plasmalogen levels in various diseased states compared to healthy controls. It is important to note that many studies analyze a broader category of LPCs or total plasmalogens, and specific quantification of this compound is an evolving area of research.

Disease StateAnalyteObservation in Diseased State vs. Healthy ControlsReference
Common Cancers (Breast, Prostate, Colorectal) LysoPC a C18:0Higher plasma levels are associated with a lower risk of common cancers.[1][2]This suggests a potential protective role of this LPC species against tumorigenesis.
Colorectal Cancer 18:1-LPC and 18:2-LPCPlasma levels are significantly decreased in colorectal cancer patients.[3]The percentage of these LPCs relative to total saturated LPCs is being explored as a potential biomarker.[3]
Cancer (General) Total LPCDecreased plasma concentrations have been observed in patients with various cancers, often correlating with weight loss and inflammation.[4]This suggests a general alteration in phospholipid metabolism in malignancy.
Alzheimer's Disease LysoPC a C18:1 and LysoPC a C18:2Higher plasma levels are observed in individuals with Mild Cognitive Impairment (MCI) and Alzheimer's Disease (AD).[5]The ratio of certain phosphatidylcholines to these lysoPCs shows potential as a diagnostic marker.[5]
Alzheimer's Disease Total Lysophosphatidylcholine (B164491) & Choline (B1196258) PlasmalogenLevels increase significantly during normal aging, with more pronounced increases in individuals who develop probable AD.[6]This suggests that the development of AD may mimic an accelerated aging process in terms of choline phospholipid metabolism.[6]
Cardiovascular Disease (Atherosclerosis) LPC(18:0)Significantly elevated in advanced atherosclerotic plaques.[7]In contrast, plasma levels were found to be significantly reduced in subjects undergoing elective coronary artery bypass grafting.[7]
Cardiovascular Disease Lysoplasmanylcholine (18:0, 18:1)Associated with future cardiovascular events in patients with type 2 diabetes mellitus.[8]This highlights the potential of specific ether lipids as predictive biomarkers.

Experimental Protocols

The accurate quantification of this compound and other lysophospholipids is critical for comparative studies. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on methodologies described in the cited literature.

1. Sample Collection and Preparation:

  • Blood Collection: Whole blood is typically collected in EDTA or citrate-containing tubes.

  • Plasma Separation: Plasma is separated by centrifugation at a low temperature (e.g., 4°C).

  • Storage: Plasma samples are stored at -80°C until analysis to ensure lipid stability.

2. Lipid Extraction:

  • A common method is the Bligh and Dyer or a modified Folch extraction using a biphasic solvent system of chloroform, methanol (B129727), and water to separate lipids from other plasma components.

  • Alternatively, a single-phase extraction with a mixture of methanol and methyl-tert-butyl ether (MTBE) can be used.[9]

  • Internal standards, such as deuterated or odd-chain LPC species, are added during the extraction process for accurate quantification.[9]

3. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is most frequently used for the separation of lipid species.[9][10]

  • Mobile Phases: A gradient elution is typically employed using two mobile phases. For example:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40, v/v) with additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization.[10]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with similar additives.[10]

  • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

4. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for the detection of LPCs.

  • Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.

  • Quantification: Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for targeted quantification of specific LPC species. This involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

Signaling Pathways and Biological Relevance

Lysoplasmalogens, including this compound, are not merely metabolic intermediates but are also recognized as signaling molecules that can influence a variety of cellular processes. Their unique vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone confers distinct properties compared to their diacyl counterparts.

One of the key areas where lysoplasmalogens are implicated is in the modulation of inflammatory responses and membrane-associated signaling. They are precursors for the synthesis of platelet-activating factor (PAF), a potent pro-inflammatory mediator. Furthermore, the hydrolysis of plasmalogens by phospholipase A2 releases polyunsaturated fatty acids (PUFAs) from the sn-2 position, which are precursors for a wide range of lipid mediators involved in inflammation and cell signaling.

The diagram below illustrates a simplified overview of a signaling pathway involving plasmalogen metabolism and its downstream effects.

Plasmalogen_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Plasmalogen (PC-P) Plasmalogen (PC-P) This compound This compound Plasmalogen (PC-P)->this compound PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) Plasmalogen (PC-P)->PUFA PLA2 Phospholipase A2 PLA2->Plasmalogen (PC-P) Hydrolysis Membrane_Fluidity Membrane_Fluidity This compound->Membrane_Fluidity Modulation Lipid_Mediators Eicosanoids, Docosanoids PUFA->Lipid_Mediators Metabolism Inflammation Inflammation Lipid_Mediators->Inflammation Cellular_Stimulus Cellular_Stimulus Cellular_Stimulus->PLA2

References

Validating C18(Plasm) LPC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of C18(Plasm) LPC as a Clinical Biomarker in Oncology, Neurodegenerative Disorders, and Inflammatory Diseases.

The scientific community is increasingly focusing on lipidomics to uncover novel biomarkers for complex diseases. Among the promising candidates, 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, or this compound, a member of the plasmalogen family of lysophosphatidylcholines, has garnered significant attention. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its clinical utility.

Performance Comparison of this compound and Other Biomarkers

The diagnostic and prognostic potential of this compound has been investigated across various diseases. The following tables summarize quantitative data from multiple studies, offering a comparative overview of its performance against other relevant biomarkers.

Table 1: this compound in Cancer
Cancer TypeBiomarker PanelMethodSample TypeKey FindingsReference
Prostate CancerLPC(22:6) , PC(34:2), DSM(16:0)LC-MS/MSPlasmaLPC(22:6) showed the most significant difference between patient and control groups (p = 1.75x10-20). A panel of 15 lipids achieved a sensitivity of 93.6% and specificity of 90.1%.[1][1]
Breast CancerLPC 16:0 , PC O-42:5, PC 34:2LC-MS/MSPlasmaSignificantly lower levels of LPCs were found in breast cancer patients compared to healthy controls.[2][2]
Kidney, Breast, Prostate CancerCE 16:0, Cer 42:1, LPC 18:2 , PC 36:2, PC 36:3, SM 32:1, SM 41:1UHPSFC-MSPlasmaA panel of seven lipids, including LPC 18:2, showed high accuracy in differentiating cancer patients from healthy controls (Accuracy >92%).[3][3]
Pancreatic CancerlysoPC(18:2) , CA19-9LC-MS/MSSerumA panel of 18 fatty acid metabolites, including lysoPC(18:2), showed a 25% increase in discriminatory power compared to CA19-9 alone.[4][4]
Table 2: this compound in Neurodegenerative Diseases
DiseaseBiomarker PanelMethodSample TypeKey FindingsReference
Alzheimer's DiseaseLPC 16:0 , LPC 18:2 LC-MS/MSPlasmaA decrease in LPC 16:0 and 18:2 was reported in the plasma of Alzheimer's disease patients.[5][5]
Huntington's DiseaseNfL, t-tau, GFAP, YKL-40ElectrochemiluminescenceCSF, Plasma, SalivaSignificant positive correlations were observed between CSF and plasma levels for NfL and GFAP, while negative correlations were found between CSF and saliva levels.[6][6]
Frontotemporal DementiaGM3(d18:1_16:0), GlcSph(d18:1)LC-MS/MSPlasmaSpecific plasma lipid changes, particularly in sphingolipids, may serve as useful biomarkers for FTD.[7][7]
Table 3: this compound in Inflammatory and Other Diseases
Disease/ConditionBiomarker PanelMethodSample TypeKey FindingsReference
Insulin ResistanceLPC a C18:1 , PE ae C40:6, Leptin, CRP, TNF-αLC-MS/MSPlasmaDecreasing levels of LPC a C18:1 and PE ae C40:6 were associated with increased HOMA-IR scores. LPC a C18:1 and LPC a C18:2 showed strong negative associations with leptin and CRP.[8][8]
Experimental Cerebral MalariaLPC , LPE, TGLC-MS/MSPlasma-derived microvesiclesA 50% reduction in LPC content was observed in the microvesicles of mice with experimental cerebral malaria compared to controls.[9][9]

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its validation as a clinical biomarker. The following section details a standard methodology for its analysis in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction)

  • Objective: To efficiently extract lipids, including this compound, from plasma while minimizing degradation.

  • Method: A biphasic solvent extraction method using methanol (B129727), methyl-tert-butyl ether (MTBE), and water is commonly employed.[10]

    • To 10 µL of plasma, add 225 µL of cold methanol containing an appropriate internal standard (e.g., a deuterated LPC species).

    • Vortex for 10 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 10 seconds and shake for 6 minutes at 4°C.

    • Induce phase separation by adding 188 µL of water.

    • Centrifuge at 14,000 rpm for 2 minutes.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[10]

2. Liquid Chromatography (LC) Separation

  • Objective: To separate this compound from other lipid species to ensure accurate quantification.

  • Typical Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is commonly used for lipidomics.[10]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute lipids based on their hydrophobicity.

3. Mass Spectrometry (MS) Detection and Quantification

  • Objective: To detect and quantify this compound with high sensitivity and specificity.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for LPC analysis.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of this compound and a specific product ion for monitoring.

    • Precursor Ion (m/z): [M+H]⁺ of this compound.

    • Product Ion (m/z): A characteristic fragment ion, often corresponding to the phosphocholine (B91661) headgroup (m/z 184.1).

  • Data Analysis: The peak area of the this compound MRM transition is integrated and normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of a this compound standard to determine the absolute concentration in the plasma samples.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the process of biomarker validation, the following diagrams have been generated using the DOT language for Graphviz.

General Workflow for Lipid Biomarker Validation cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery_Start Sample Collection (e.g., Plasma from Case vs. Control) Lipid_Extraction Lipid Extraction Discovery_Start->Lipid_Extraction LCMS_Profiling Untargeted LC-MS/MS Profiling Lipid_Extraction->LCMS_Profiling Data_Analysis Bioinformatic & Statistical Analysis LCMS_Profiling->Data_Analysis Candidate_Selection Candidate Biomarker Selection (e.g., this compound) Data_Analysis->Candidate_Selection Targeted_Assay Targeted Assay Development (e.g., MRM for this compound) Candidate_Selection->Targeted_Assay Transition to Validation Independent_Cohort Analysis in Independent Cohort Targeted_Assay->Independent_Cohort Performance_Eval Performance Evaluation (Sensitivity, Specificity, ROC) Independent_Cohort->Performance_Eval Clinical_Utility Assessment of Clinical Utility Performance_Eval->Clinical_Utility

Caption: General workflow for lipid biomarker validation.

Simplified Signaling Pathway of LPC cluster_receptors Receptors cluster_downstream Downstream Effects LPC LPC (e.g., this compound) GPCR G-Protein Coupled Receptors (e.g., G2A, GPR4) LPC->GPCR TLR Toll-like Receptors (e.g., TLR2, TLR4) LPC->TLR PLC Phospholipase C Activation GPCR->PLC MAPK MAPK Pathway Activation (ERK, JNK, p38) GPCR->MAPK NFkB NF-κB Activation TLR->NFkB PLC->MAPK Inflammatory_Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) MAPK->Inflammatory_Cytokines Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress NFkB->Inflammatory_Cytokines NFkB->Oxidative_Stress

References

Head-to-head comparison of different C18(Plasm) LPC extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount. Among these, C18(Plasm) lysophosphatidylcholine (B164491) (LPC), a plasmalogen-containing lysophospholipid, is of growing interest due to its role in various physiological and pathological processes. The extraction of this specific lipid from complex biological matrices like plasma is a critical first step that significantly influences the reliability of downstream analysis. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique.

Data Presentation: Performance of Extraction Methods for Lysophosphatidylcholines

While specific quantitative data for the extraction of C18(Plasm) LPC is limited in publicly available literature, the following tables summarize the performance of different extraction methods for the broader class of lysophosphatidylcholines (LPCs). It is important to note that plasmalogens, with their acid-labile vinyl-ether bond, may exhibit different stability and recovery profiles than their acyl-ester counterparts under certain extraction conditions, particularly acidic ones.[1][2]

Table 1: Comparison of Liquid-Liquid Extraction (LLE) Methods for LPC Recovery

Extraction MethodPrincipleAverage LPC Recovery (%)Key AdvantagesKey DisadvantagesReferences
Bligh & Dyer Two-phase extraction with chloroform (B151607), methanol (B129727), and water.87.5Well-established, good for a wide range of lipids.Use of toxic chloroform, multi-step, time-consuming.[3]
Folch Similar to Bligh & Dyer, with different solvent ratios.Not explicitly stated for LPC, but comparable to Bligh & Dyer for many lipids.Widely used, effective for broad lipid extraction.Requires chloroform, can be laborious.[4]
Matyash Two-phase extraction using methyl-tert-butyl ether (MTBE), methanol, and water.Generally lower LPC detection compared to other methods in some studies.Avoids chloroform, less dense upper organic phase is easier to collect.May have lower recovery for some polar lipids like LPC.[5]
Single-Step Acetonitrile (B52724):Isopropanol Salt-assisted one-step extraction.93.2Chloroform-free, simple, rapid (18 minutes total process time).Newer method, may not be as extensively validated for all lipid classes.[3]
Methanol (MeOH) Precipitation Single-phase extraction where proteins are precipitated by methanol.Sufficient for polar lysophospholipids.Extremely simple, rapid, single-step centrifugation.Poor extraction of non-polar lipids, potential for co-precipitation of some lipids.[4]

Table 2: Overview of Solid-Phase Extraction (SPE) for LPCs

SPE SorbentPrincipleTypical Recovery (%)Key AdvantagesKey DisadvantagesReferences
C18 (Reversed-Phase) Non-polar stationary phase retains lipids based on hydrophobicity.Generally high for a broad range of lipids, but specific LPC data is sparse.High selectivity, amenable to automation, reduced solvent consumption compared to LLE.Can be more expensive, requires method development for optimal recovery.[6]

Table 3: Protein Precipitation (PPT) as a Standalone Method

Precipitating AgentPrincipleAnalyte RecoveryKey AdvantagesKey DisadvantagesReferences
Acetonitrile (ACN) Denatures and precipitates proteins.Generally good for small molecules, but some LPCs may co-precipitate.Simple, effective protein removal.Potential for analyte loss due to co-precipitation, may not remove all interferences.
Methanol (MeOH) Denatures and precipitates proteins.Good for polar lipids like LPCs.Simple, uses a common lab solvent.Less effective for precipitating proteins compared to ACN.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key extraction methods discussed.

Liquid-Liquid Extraction (Bligh & Dyer Method)

This protocol is a classic method for total lipid extraction.

  • To 1 mL of plasma, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly to form a single phase.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of water and vortex to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes to achieve clear phase separation.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol or isopropanol).

Solid-Phase Extraction (SPE) with C18 Cartridge

This method provides a cleaner extract than LLE.

  • Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not allow the sorbent to dry.[6]

  • Sample Loading: Load the plasma sample (previously subjected to protein precipitation and diluted in an appropriate loading buffer, e.g., water with a low percentage of organic solvent) onto the cartridge at a slow flow rate (approx. 1 drop/second).[6]

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar impurities.

  • Elution: Elute the retained lipids with 2 mL of a non-polar solvent like methanol, acetonitrile, or a mixture thereof.[6]

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for analysis.

Protein Precipitation (PPT) with Acetonitrile

This is a rapid method for removing the bulk of proteins.

  • Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted lipids for analysis.

Mandatory Visualization

Experimental Workflow for this compound Extraction

G General Experimental Workflow for LPC Extraction from Plasma cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Post-Extraction Processing cluster_3 Analysis start Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Add Solvent lle Liquid-Liquid Extraction (e.g., Bligh & Dyer) start->lle Add Solvents spe Solid-Phase Extraction (e.g., C18) start->spe Load onto Cartridge (after PPT) supernatant Collect Supernatant ppt->supernatant organic_phase Collect Organic Phase lle->organic_phase eluate Collect Eluate spe->eluate dry_down Dry Down Extract supernatant->dry_down organic_phase->dry_down eluate->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for the extraction of LPCs from plasma.

Signaling Pathway of Lysophosphatidylcholine

G Simplified Signaling Pathway of Lysophosphatidylcholine (LPC) cluster_receptors G Protein-Coupled Receptors (GPCRs) cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses lpc LPC (e.g., this compound) g2a G2A (GPR132) lpc->g2a gpr4 GPR4 lpc->gpr4 g_protein G-Protein Activation g2a->g_protein gpr4->g_protein plc Phospholipase C (PLC) g_protein->plc pi3k PI3K/Akt Pathway g_protein->pi3k rho Rho/ROCK Pathway g_protein->rho mapk MAPK/ERK Pathway g_protein->mapk inflammation Inflammation plc->inflammation proliferation Cell Proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibition of migration Cell Migration rho->migration mapk->inflammation mapk->proliferation

Caption: LPC signaling through GPCRs leading to diverse cellular responses.

References

The Elusive Correlation: A Comparative Guide to C18(Plasm) LPC Levels in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research reveals a complex and often discordant relationship between C18(Plasm) LPC levels in plasma and various tissues. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a nuanced understanding of this topic, moving beyond the search for a simple correlation to explore the tissue-specific and systemic factors at play.

While plasma lipidomics offers a minimally invasive window into systemic metabolism, the assumption that plasma lysophosphatidylcholine (B164491) (LPC) levels, including the plasmalogen species this compound, directly mirror those in specific tissues is not consistently supported by experimental data. The evidence points to a more intricate interplay where local tissue metabolism and systemic inflammatory and metabolic states dynamically regulate the levels of these bioactive lipids.

Quantitative Data Summary: Plasma vs. Tissue LPC Levels

The following table summarizes key findings from studies investigating LPC levels in both plasma and tissue samples under various physiological and pathological conditions. It is important to note that a direct correlation coefficient for this compound between plasma and a specific tissue is not prominently reported in the reviewed literature, suggesting that the relationship is not a simple linear one.

Condition/ModelTissue TypeObservation in TissueObservation in PlasmaImplication for CorrelationReference
Obesity & Type 2 Diabetes (High-Fat Diet Mouse Model) Liver, Skeletal Muscle, Adipose TissueModest changes in LPC levels.Significant reduction in various LPC species.Poor correlation; plasma levels do not reflect tissue levels.[1][2]
Atherosclerosis (Mouse and Human) Arterial Plaque (Atheroma)LPC(18:0) significantly elevated in advanced plaques.LPC(18:0) levels associated with cardiovascular risk (though levels were reduced in a patient cohort undergoing bypass grafting).A potential "translation" from pathological tissue to plasma risk biomarker, but not a direct concentration correlation.[3]
Tissue Injury (Burn Model) SkinSignificant and consistent increase in LPCs, including 18:0 LPC.Not measured in the study.Highlights local production at the site of injury, which may or may not be reflected systemically.

Experimental Protocols

The methodologies employed to quantify LPC species are critical for the accuracy and comparability of findings. Below are detailed protocols derived from the cited literature for the analysis of LPCs in plasma and tissue.

Protocol 1: Lipidomic Analysis of Plasma and Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a composite of methodologies frequently used in the field.

1. Sample Preparation:

  • Plasma: Blood is collected in EDTA-containing tubes and centrifuged at 2,000 x g for 15 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.

  • Tissue: Tissues (e.g., liver, muscle, adipose) are excised, immediately snap-frozen in liquid nitrogen, and stored at -80°C. Prior to extraction, a small piece of frozen tissue is weighed and homogenized in a suitable buffer.

2. Lipid Extraction (Folch Method or similar):

  • To a known volume of plasma or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727).

  • Internal standards (e.g., deuterated LPC species) are added at this stage to correct for extraction efficiency and instrument variability.

  • The mixture is vortexed vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 1,500 x g for 10 minutes to induce phase separation.

  • The lower organic phase, containing the lipids, is carefully collected and dried under a stream of nitrogen.

  • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of two solvents is commonly employed, such as:

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for targeted quantification. Specific precursor-to-product ion transitions for each LPC species, including this compound, are monitored.

  • Quantification: The concentration of each LPC species is determined by comparing the peak area to that of the corresponding internal standard and referencing a standard curve generated with synthetic standards.

Visualizing the Complexity: Plasma-Tissue LPC Interplay

The following diagram illustrates the multifaceted relationship between tissue and plasma this compound levels. It highlights that plasma concentrations are not solely dictated by a single tissue but are the net result of contributions from multiple tissues, systemic synthesis and degradation, and the overall metabolic and inflammatory state of the organism.

G cluster_tissue Tissue Microenvironment cluster_plasma Systemic Circulation (Plasma) T_LPC Tissue this compound Pool T_Deg Local Degradation/Remodeling T_LPC->T_Deg T_Release Release into Plasma T_LPC->T_Release T_Syn Local Synthesis T_Syn->T_LPC T_Uptake Uptake from Plasma T_Uptake->T_LPC P_LPC Plasma this compound Pool T_Release->P_LPC Transport Out T_Pathology Local Pathology (e.g., Inflammation, Injury) T_Pathology->T_Syn T_Pathology->T_Deg P_LPC->T_Uptake Transport In Liver Liver Metabolism (Synthesis/Catabolism) Liver->P_LPC Adipose Adipose Tissue Contribution Adipose->P_LPC Other Other Tissue Contributions (e.g., Muscle, Endothelium) Other->P_LPC Diet Dietary Influences Diet->P_LPC

Caption: Factors influencing this compound levels in tissue and plasma.

Conclusion

The existing body of research strongly indicates that a direct, simple correlation between plasma and tissue levels of this compound is unlikely to exist across all physiological states. Plasma LPC concentrations appear to be a systemic readout influenced by a multitude of factors, including diet, inflammation, and the metabolic activity of various organs, particularly the liver. While pathological changes in a specific tissue, such as an atherosclerotic plaque, can be "reflected" in plasma as a risk biomarker, this does not equate to a direct concentration correlation. Future research aimed at elucidating the transport mechanisms and tissue-specific contributions to the plasma LPC pool will be crucial for fully understanding the link between tissue and systemic levels of these important signaling lipids.

References

A Comparative Study of C18(Plasm) LPC Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid molecules across different species is paramount for translational research. This guide provides a comparative overview of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as C18(Plasm) LPC, a prominent lysophosphatidylcholine (B164491) plasmalogen. This document summarizes its known abundance, discusses its role in cellular signaling, and provides standardized experimental protocols for its analysis.

Introduction to this compound

This compound is a species of lysophosphatidylcholine (LPC) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, a feature that defines it as a plasmalogen. This structural distinction from the more common acyl-LPCs imparts unique chemical properties, including increased resistance to oxidative stress and altered membrane dynamics. Plasmalogens, as a class, are significant components of cellular membranes, particularly in the nervous system and cardiac tissue, and are implicated in a variety of cellular functions, including membrane fusion and signal transduction.

Comparative Abundance of this compound in Plasma

Quantitative analysis of specific lipid species is crucial for establishing baseline levels and identifying disease-related alterations. While comprehensive comparative data for this compound across multiple species is still an emerging area of research, existing lipidomics studies provide some insights into its concentration in plasma. The following table summarizes available quantitative data for this compound in human, mouse, and rat plasma. It is important to note that direct comparative studies are limited, and values can vary based on analytical methodology and experimental conditions.

SpeciesAnalyte NameConcentration (µM)MethodReference
Human LysoPC(P-18:0/0:0)Data not consistently available in absolute quantitative format. Studies show its presence and relative changes in disease states.UPLC-QTOF-MS[1]
Mouse LysoPC(P-18:0/0:0)Not explicitly quantified in healthy control plasma in the reviewed literature. Detected in spleen.UPLC-Orbitrap MS/MS[2][3]
Rat LysoPC(P-18:0/0:0)Detected in spleen of a blood deficiency model; absolute plasma concentration in healthy rats not specified.UPLC-QTOF-MS[2]

Note: The nomenclature for this compound can vary in literature, often appearing as LysoPC(P-18:0/0:0) or PC(P-18:0/0:0). The data presented here is based on available lipidomics studies and highlights a current gap in direct comparative quantitative analysis across these species.

Role in Cellular Signaling

Lysophosphatidylcholines, including the plasmalogen subclass, are recognized as important signaling molecules. While much of the research has focused on acyl-LPCs, the unique vinyl-ether bond in this compound suggests potentially distinct signaling roles.

Ether lipids, in general, are known to influence cellular signaling through several mechanisms:

  • Modulation of Membrane Dynamics: By altering membrane fluidity and contributing to the formation of lipid rafts, plasmalogens can influence the activity of membrane-bound receptors and signaling proteins.

  • Precursor for Bioactive Molecules: The release of the fatty acid at the sn-2 position can generate other signaling molecules.

  • Interaction with G-Protein Coupled Receptors (GPCRs): Lysophospholipids are known to act as ligands for a family of GPCRs, initiating downstream signaling cascades. While specific receptors for this compound have not been definitively identified, it is plausible that it interacts with known lysophospholipid receptors.

The following diagram illustrates a generalized signaling pathway for lysophospholipids, which may be applicable to this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis Start Plasma Sample Extraction Lipid Extraction (Modified Folch) Start->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data

References

The Functional-_-- of the Vinyl-Ether Bond: A Comparative Analysis of C18(Plasm) LPC and Ester-Linked LPCs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the intricate world of lipid signaling, the subtle structural differences between molecules can lead to profound functional divergences. This guide provides a detailed comparison of two closely related lysophosphatidylcholine (B164491) (LPC) species: C18(Plasm) LPC, a plasmalogen featuring a vinyl-ether bond at the sn-1 position, and its ester-linked counterpart, C18 ester LPC. Understanding these differences is crucial for elucidating their distinct roles in cellular processes and for the strategic development of lipid-based therapeutics.

Executive Summary

The presence of a vinyl-ether bond in this compound, as opposed to an ester bond, fundamentally alters its chemical properties and biological functions. This guide will explore these differences through the lens of susceptibility to enzymatic degradation, role in oxidative stress, and impact on cellular signaling pathways. Experimental data highlights that this compound is a preferred substrate for certain phospholipases, exhibits enhanced antioxidant properties, and may differentially modulate signaling cascades compared to ester-linked LPCs.

Structural Differences

At the heart of their functional distinctions lies the nature of the linkage at the sn-1 position of the glycerol (B35011) backbone.

  • This compound: Possesses a vinyl-ether bond (-O-CH=CH-R). This linkage is characteristic of plasmalogens.

  • C18 Ester LPC: Features an ester bond (-O-C(=O)-R).

This seemingly minor variation has significant implications for the molecule's conformation, stability, and reactivity.

Comparative Functional Analysis

Susceptibility to Enzymatic Degradation

The linkage at the sn-1 position influences the susceptibility of LPCs to hydrolysis by phospholipases, particularly phospholipase A2 (PLA2) isoforms which cleave the fatty acid at the sn-2 position. Different PLA2s exhibit distinct substrate preferences.

Key Findings:

  • Cytosolic PLA2 (cPLA2): Shows a preference for plasmalogens, including this compound, over ester-linked phospholipids (B1166683).

  • Secreted PLA2 (sPLA2): Preferentially hydrolyzes ester-linked phospholipids like C18 ester LPC.

  • Calcium-Independent PLA2 (iPLA2): Displays similar activity towards both vinyl-ether and ester-linked phospholipids.

Table 1: Comparative Susceptibility of C18 LPCs to PLA2 Isoforms

PLA2 IsoformPreferred SubstrateRelative Activity (Plasmalogen vs. Ester)Reference
Cytosolic PLA2 (cPLA2)This compound~2-fold higher for plasmalogen
Secreted PLA2 (sPLA2)C18 Ester LPC~7.5-fold higher for ester
Calcium-Independent PLA2 (iPLA2)No strong preferenceSimilar

This differential degradation can lead to the localized and context-specific release of fatty acids and lysophospholipids, thereby influencing downstream signaling events.

Role in Oxidative Stress

The vinyl-ether bond of plasmalogens is highly susceptible to oxidative cleavage by reactive oxygen species (ROS). This property positions this compound as a potential sacrificial antioxidant, protecting other cellular components from oxidative damage.

Key Concepts:

  • The double bond in the vinyl-ether linkage readily reacts with ROS, effectively neutralizing them.

  • Ester bonds are less prone to direct oxidative attack.

This suggests that in environments of high oxidative stress, this compound may be preferentially depleted, acting as a protective buffer.

Modulation of Cellular Signaling Pathways

Lysophosphatidylcholines are known signaling molecules that can influence a variety of cellular processes, including cell proliferation, migration, and inflammation. One of the key receptors for LPC is the G protein-coupled receptor G2A.

While direct comparative studies on G2A activation by this compound and C18 ester LPC are limited, the structural differences suggest potential variations in receptor binding and subsequent signaling. Both molecules are also implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and growth.

Signaling Pathway Overview

G2A_PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G2A G2A Receptor G_protein G Proteins G2A->G_protein Activates PI3K PI3K G_protein->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Activation Cellular_Response Cell Survival, Growth, Proliferation pAKT->Cellular_Response Promotes LPC This compound or C18 Ester LPC LPC->G2A Binds to

Caption: LPC-mediated activation of the G2A receptor can lead to the stimulation of the PI3K/AKT signaling pathway.

Experimental Protocols

Lipid Extraction from Biological Samples

Accurate quantification of this compound and C18 ester LPC requires efficient extraction from the biological matrix.

Methodology:

A modified Bligh-Dyer or Folch extraction method is commonly used.

  • Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis (e.g., methanol/toluene 9:1, v/v).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.

Workflow for Lipid Analysis

LCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC Separation of LPC species MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization and Fragmentation Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for the quantification of LPC species using LC-MS/MS.

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column provides good separation of different LPC species. A gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) is often employed to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and C18 ester LPC are monitored.

Western Blot Analysis of PI3K/AKT Pathway Activation

To compare the signaling effects of the two LPC species, the phosphorylation status of key downstream proteins like AKT can be assessed by Western blotting.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, immune cells) and treat with either this compound or C18 ester LPC at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of AKT (p-AKT).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total AKT to normalize for protein loading.

Conclusion

The vinyl-ether bond in this compound is not a mere structural nuance but a critical determinant of its biological function. Compared to its ester-linked counterpart, this compound exhibits distinct susceptibility to enzymatic degradation and a heightened role in mitigating oxidative stress. These differences likely translate to unique signaling properties, a promising area for future research. For professionals in drug development, a clear understanding of these functional distinctions is paramount for the design of targeted lipid-based therapies and for the interpretation of lipidomic data in various disease models. Further quantitative studies directly comparing the signaling potencies and metabolic fates of these two molecules will undoubtedly unveil new layers of complexity and opportunity in the field of lipid research.

A Comprehensive Guide to the Validation of a New Analytical Method for C18(Plasm) LPC Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly validated analytical method for the quantification of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) in human plasma using a certified reference material. The method is benchmarked against established alternatives, with supporting experimental data and detailed protocols to ensure reproducibility and accuracy in research and clinical settings.

Introduction

This compound is a lysoplasmalogen, a class of ether phospholipids (B1166683) that play significant roles in cellular signaling and membrane structure. Altered levels of plasmalogens have been implicated in various diseases, including neurodegenerative disorders, metabolic syndrome, and cancer, making their accurate quantification crucial for biomarker discovery and drug development. This guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, validated using a certified reference material, and compares its performance with other analytical techniques.

Comparison of Analytical Methods

The accurate quantification of this compound is essential for understanding its physiological and pathological roles. While several methods can be employed, LC-MS/MS offers superior sensitivity and specificity, particularly when a certified reference material and a stable isotope-labeled internal standard are used.

Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound

ParameterValidated LC-MS/MS Method (New) Alternative LC-MS/MS Method Enzymatic Assay
Linearity (r²) >0.998>0.99Not Applicable
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][2]5 ng/mL~1 µM
Intra-day Precision (%CV) < 9.14%[1]< 15%< 10%
Inter-day Precision (%CV) < 9.14%[1]< 15%< 15%
Accuracy (%RE) < 12.63%[1]± 15%± 20%
Recovery 85.40 - 112.50%[1]80 - 120%Not Applicable
Specificity High (Mass-based)High (Mass-based)Moderate to Low

Note: The data presented for the "Validated LC-MS/MS Method (New)" is representative of a successfully validated method based on typical performance characteristics reported for similar analytes.[1][2]

Experimental Protocols

A detailed methodology is critical for the replication and validation of this analytical method in other laboratories.

Sample Preparation (Protein Precipitation & Lipid Extraction)
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound-d9, 1 µg/mL).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Method Validation Protocol

The method was validated according to international guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 508.4 -> 184.1

      • This compound-d9 (IS): m/z 517.4 -> 184.1

  • Validation Parameters:

    • Linearity: A calibration curve was prepared by spiking blank plasma with the this compound certified reference material at concentrations ranging from 1 to 1000 ng/mL. The coefficient of determination (r²) should be >0.99.

    • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates on three different days. The coefficient of variation (%CV) for precision should be ≤15%, and the relative error (%RE) for accuracy should be within ±15%.

    • Recovery: The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

    • Stability: The stability of this compound in plasma was assessed under various conditions: short-term (room temperature), long-term (-80°C), and after multiple freeze-thaw cycles.

Signaling Pathway and Experimental Workflow

Understanding the biological context of this compound is crucial for interpreting quantitative data. Lysophosphatidylcholines, including plasmalogens, are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs) in immune cells like macrophages.

G_Protein_Coupled_Receptor_Signaling_of_LPC_in_Macrophages LPC Signaling in Macrophages LPC This compound GPCR G Protein-Coupled Receptor (e.g., G2A, GPR4) LPC->GPCR Binds to G_protein G Protein Activation GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates ERK ERK Activation PKC->ERK Phosphorylates Cellular_Response Cellular Response (Inflammation, Phagocytosis) ERK->Cellular_Response Leads to

Caption: this compound signaling cascade in macrophages.

The workflow for the validation of the analytical method is a systematic process ensuring the reliability of the results.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow Method_Development Method Development (LC-MS/MS Optimization) Validation_Protocol Validation Protocol Design Method_Development->Validation_Protocol Reference_Material Certified Reference Material (this compound) Reference_Material->Validation_Protocol Internal_Standard Internal Standard (this compound-d9) Internal_Standard->Validation_Protocol Sample_Analysis Sample Analysis (Calibration, QC) Validation_Protocol->Sample_Analysis Data_Evaluation Data Evaluation (Linearity, Precision, Accuracy) Sample_Analysis->Data_Evaluation Validation_Report Method Validation Report Data_Evaluation->Validation_Report

Caption: Workflow for validating the this compound analytical method.

References

A Guide to Inter-laboratory Comparison of C18(Plasm) LPC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) quantification. Given the absence of a standardized, publicly available inter-laboratory study for this specific lysoplasmalogen, this document outlines a proposed study design, detailed experimental protocols, and expected performance characteristics based on established lipidomics methodologies. The aim is to facilitate greater consistency and comparability of this compound measurements across different laboratories, which is crucial for its potential role as a biomarker in various disease states.

Proposed Inter-laboratory Study Design

An inter-laboratory comparison, also known as a ring trial, is essential for assessing the reproducibility and accuracy of an analytical method across multiple laboratories. This proposed study would involve the distribution of a set of standardized plasma samples to participating laboratories for the quantification of this compound.

The study materials would include:

  • Human Plasma Reference Material: A well-characterized, pooled human plasma, such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, should be used to assess accuracy.

  • Spiked Plasma Samples: Pooled human plasma spiked with known concentrations of a certified this compound standard at low, medium, and high physiological levels to evaluate linearity, precision, and recovery.

  • Quality Control (QC) Samples: Pooled plasma samples at low, medium, and high concentrations of endogenous this compound to be analyzed throughout the analytical run to monitor instrument performance and data quality.

Participating laboratories would be required to follow a standardized analytical protocol, as detailed below, and report their quantitative results for statistical analysis.

Experimental Protocols

A robust and reproducible analytical method is the cornerstone of any successful inter-laboratory comparison. The following is a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for lipid analysis due to its high sensitivity and selectivity.

Sample Preparation: Lipid Extraction

A modified Folch or methyl-tert-butyl ether (MTBE) extraction method is recommended for efficient lipid recovery from plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS): this compound-d9 (or other suitable stable isotope-labeled standard)

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

Procedure:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL this compound-d9 in methanol).

  • Add 200 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Add 188 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (approximately 700 µL) and transfer to a new tube.

  • Dry the extract under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate).

LC-MS/MS Analysis

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating lysophospholipids.[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Ramp to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 508.4 [M+H]⁺[2]

    • Product Ion (Q3): m/z 184.1 (Phosphocholine headgroup)[3]

  • MRM Transition for this compound-d9 (IS):

    • Precursor Ion (Q1): m/z 517.4 [M+H]⁺

    • Product Ion (Q3): m/z 184.1 (Phosphocholine headgroup)

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument used.

Quality Control

Stringent quality control measures are imperative for ensuring the reliability of the data.

  • System Suitability: Inject a standard mixture at the beginning of the run to verify system performance.

  • Blanks: Analyze extraction blanks and solvent blanks to monitor for contamination.

  • Calibration Curve: Prepare a calibration curve using a certified this compound standard spiked into a surrogate matrix (e.g., stripped plasma) over the expected physiological range.

  • QC Samples: Analyze low, medium, and high QC samples at regular intervals (e.g., every 10 injections) throughout the analytical batch. The results of the QC samples should fall within ±20% of their nominal values.

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance characteristics for the quantification of this compound based on a proposed inter-laboratory study. These values are derived from typical performance metrics reported for lipidomics assays.[3][4]

Performance MetricTarget Acceptance CriteriaExample Inter-laboratory Results (Hypothetical)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%0.5 - 5 ng/mL
Linearity (r²) ≥ 0.99> 0.995
Intra-laboratory Precision (%CV) ≤ 15%5 - 10%
Inter-laboratory Precision (%CV) ≤ 20%10 - 18%
Accuracy (% Bias) ± 15%-10% to +10%
Recovery (%) 80 - 120%85 - 110%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for the inter-laboratory comparison of this compound quantification.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plasma Sample Add_IS Add Internal Standard (this compound-d9) Sample->Add_IS Extraction Lipid Extraction (MTBE Method) Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation Reversed-Phase C18 Separation Reconstitution->LC_Separation MS_Detection ESI+ MRM Detection (m/z 508.4 -> 184.1) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for this compound quantification.

Lysoplasmalogen Signaling Pathway

Lysoplasmalogens, including this compound, are bioactive lipids that can act as signaling molecules. The following diagram depicts a generalized signaling pathway initiated by lysophospholipids. Lysoplasmalogens can be generated from plasmalogens through the action of phospholipase A2 (PLA2). These signaling lipids can then activate various downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like inflammation and cell proliferation.[5][6]

G cluster_membrane Cell Membrane Plasmalogen Plasmalogen C18PlasmLPC This compound Plasmalogen->C18PlasmLPC PLA2 LPC_Receptor GPCR/Receptor Downstream Downstream Signaling (e.g., MAPK Cascade) LPC_Receptor->Downstream activates PLA2 Phospholipase A2 (PLA2) C18PlasmLPC->LPC_Receptor binds Response Cellular Response (Inflammation, Proliferation) Downstream->Response

Caption: Generalized lysoplasmalogen signaling pathway.

References

Comparing the diagnostic accuracy of C18(Plasm) LPC with other established biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more accurate and reliable cancer biomarkers is a continuous endeavor. While established biomarkers like Prostate-Specific Antigen (PSA) for prostate cancer and Cancer Antigen 15-3 (CA 15-3) for breast cancer have long been clinical mainstays, their limitations in sensitivity and specificity have spurred the search for novel candidates. Among the emerging contenders is C18 plasma lysophosphatidylcholine (B164491) (C18(Plasm) LPC), a lipid molecule that has shown promise in recent metabolomic studies.

This guide provides a comparative analysis of the diagnostic accuracy of this compound and related lipid biomarkers against established protein-based markers for prostate and breast cancer. While direct head-to-head comparisons of this compound as a standalone marker are still emerging, this document synthesizes the available data from lipidomic panel studies and contrasts it with the performance of current standards.

Prostate Cancer: this compound vs. Prostate-Specific Antigen (PSA)

Prostate-Specific Antigen (PSA) has been the cornerstone of prostate cancer screening for decades. However, its utility is hampered by a high rate of false positives, leading to unnecessary biopsies and overdiagnosis of indolent tumors.[1][2] Lipidomics has emerged as a promising field for identifying new biomarkers with improved diagnostic accuracy.

Studies have identified panels of lipids, including various lysophosphatidylcholines, that can differentiate prostate cancer patients from healthy controls with high sensitivity and specificity. For instance, one study identified a panel of 15 lipid species that demonstrated a sensitivity of 93.6% and a specificity of 90.1% for prostate cancer detection.[1][3][4] Another study combining lipidomic and proteomic data identified biomarker signatures that yielded an area under the curve (AUC) of 0.955 for mild-stage and 0.966 for advanced-stage prostate cancer. While not isolating this compound, these findings highlight the potential of lipid-based biomarkers to outperform traditional markers.

A prospective metabolomics study found that higher plasma levels of C18:0 lysophosphatidylcholine were consistently related to a lower risk of prostate cancer, suggesting its involvement in the disease's metabolic landscape.[5][6]

Table 1: Comparison of Diagnostic Accuracy for Prostate Cancer Biomarkers

Biomarker/PanelSensitivitySpecificityArea Under the Curve (AUC)
Lipid Panel (15 species) [1][3][4]93.6%90.1%0.973
Lipid & Protein Panel (mild stage) --0.955
Lipid & Protein Panel (advanced stage) --0.966
Prostate-Specific Antigen (PSA) [3]20.5% - 83.4%38.9% - 93.8%0.682
Novel Neuroendocrine Marker (NEM) [7]98%97%0.99
Prostate Health Index (PHI) (for clinically significant PCa) [8][9]90% - 92%14% - 33%0.71 - 0.80

Note: Data for lipid panels are not specific to this compound alone but represent the performance of a panel of multiple lipid biomarkers. PSA values vary depending on the chosen cutoff.

Breast Cancer: this compound vs. Cancer Antigen 15-3 (CA 15-3)

Cancer Antigen 15-3 (CA 15-3) is a widely used biomarker for monitoring treatment response and recurrence in metastatic breast cancer. However, its sensitivity in early-stage disease is low, limiting its utility as a screening or diagnostic tool.[10] Metabolomic studies have identified lipid signatures with the potential for earlier and more accurate detection.

A study on plasma lipidomics discovered a 20-lipid biomarker signature that could distinguish healthy controls from breast cancer patients with an AUC of 0.95, a sensitivity of 91%, and a specificity of 79%.[11] Another large-scale study established a metabolite biomarker model that demonstrated significantly better diagnostic performance than CA 15-3 alone. The metabolite panel achieved an AUC of 0.954 with 87.1% sensitivity and 93.5% specificity, whereas CA 15-3 had an AUC of 0.604 with a much lower sensitivity of 6.2% and a specificity of 97.4%.[12]

Similar to prostate cancer, a prospective study indicated that higher plasma levels of C18:0 lysophosphatidylcholine are associated with a lower risk of breast cancer.[5][6]

Table 2: Comparison of Diagnostic Accuracy for Breast Cancer Biomarkers

Biomarker/PanelSensitivitySpecificityArea Under the Curve (AUC)
Metabolite Panel [12]87.1%93.5%0.954
Plasma 20-Lipid Signature [11]91%79%0.95
Cancer Antigen 15-3 (CA 15-3) [12]6.2%97.4%0.604
CA 15-3 (vs. healthy controls) [13]--0.67 - 0.75
Combined Metabolites and CA 15-3 [14]81.3% - 88.8%80.6% - 88.8%0.90 - 0.94

Note: Data for the metabolite and lipid panels are not specific to this compound alone but represent the performance of a panel of multiple biomarkers.

Experimental Protocols

Measurement of this compound (General Lipidomics Workflow)

The quantification of this compound and other lipids in plasma is typically performed using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Plasma samples are thawed and proteins are precipitated using a solvent like methanol (B129727) or isopropanol (B130326).

  • Internal standards (deuterated or odd-chain lipid species) are added to the sample for accurate quantification.

  • The supernatant containing the lipids is collected after centrifugation.

2. Liquid Chromatography (LC) Separation:

  • The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reversed-phase column is commonly used to separate the different lipid classes and species based on their hydrophobicity.

  • A gradient elution with two or more mobile phases (e.g., a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid) is employed to resolve the complex lipid mixture.

3. Mass Spectrometry (MS) Detection:

  • The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific lipid species, including this compound.

  • The precursor and product ion transitions specific to each lipid are monitored to ensure high selectivity and sensitivity.

  • The concentration of each lipid is calculated by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Lipid-containing Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition (MRM Mode) MS->Data Quantification Quantification vs. Internal Standards Data->Quantification Results This compound Concentration Quantification->Results

Experimental workflow for this compound measurement.
Measurement of Prostate-Specific Antigen (PSA) - ELISA

The concentration of PSA in serum is commonly determined using an enzyme-linked immunosorbent assay (ELISA).

1. Plate Coating: Microtiter wells are pre-coated with a capture antibody specific for PSA. 2. Sample Addition: Patient serum samples, standards, and controls are added to the wells. PSA present in the samples binds to the capture antibody. 3. Incubation: The plate is incubated to allow for antigen-antibody binding. 4. Washing: The wells are washed to remove any unbound substances. 5. Detection Antibody: A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to a different epitope on the captured PSA. 6. Second Incubation and Washing: The plate is incubated again, followed by another wash step to remove unbound enzyme-conjugated antibody. 7. Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. 8. Signal Detection: The intensity of the color, which is proportional to the amount of PSA, is measured using a microplate reader. 9. Calculation: The concentration of PSA in the patient samples is determined by comparing their absorbance to a standard curve.

G A 1. Plate coated with capture antibody B 2. Add sample (PSA binds) A->B C 3. Wash B->C D 4. Add enzyme-linked detection antibody C->D E 5. Wash D->E F 6. Add substrate E->F G 7. Measure color intensity F->G G cluster_cancer Cancer Cell Proliferation Increased Cell Proliferation Metabolism Altered Lipid Metabolism Proliferation->Metabolism Signaling Dysregulated Signaling Pathways Proliferation->Signaling LPC This compound (in plasma) Metabolism->LPC Influences/Reflects Signaling->LPC Influences/Reflects

References

Unraveling the Functional Dichotomy of Plasmalogen-Derived Lysophospholipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the functional distinctions between plasmalogen-derived lysophospholipids reveals critical insights for researchers in cellular signaling and drug development. This guide elucidates the nuanced roles of these bioactive lipids, addressing a common point of confusion in their nomenclature and presenting a side-by-side comparison with other key lysophospholipids.

In the intricate landscape of lipid signaling, plasmalogen-derived lysophospholipids have emerged as key players, though their specific functions have been a subject of ongoing investigation. A frequent ambiguity in the field revolves around the positional isomers of these molecules. It is crucial to clarify that the defining vinyl-ether bond of a plasmalogen is located at the sn-1 position of the glycerol (B35011) backbone. Consequently, the hydrolysis of the fatty acid at the sn-2 position by phospholipase A2 (PLA2) yields what is correctly termed a lysoplasmalogen , which is inherently an sn-1 plasmalogen lysophospholipid. The concept of an "sn-2 plasmalogen lysophospholipid," with a vinyl-ether linkage at the sn-2 position, is not a recognized structure in current lipid biochemistry.

This guide will, therefore, focus on the functional characteristics of the canonical lysoplasmalogen (1-O-(1Z-alkenyl)-2-lyso-sn-glycerophospholipid) and, for a functionally relevant comparison, will contrast its properties with those of the well-studied lysophosphatidylcholine (B164491) (LPC), which possesses an acyl group at the sn-1 position.

Comparative Analysis of Lysoplasmalogen and Lysophosphatidylcholine

The distinct structural features of lysoplasmalogens and LPCs translate into different metabolic fates and signaling functions. Lysoplasmalogens can be either reacylated to reform plasmalogens or be degraded by a specific enzyme, lysoplasmalogenase, which cleaves the vinyl-ether bond.[1] This process releases fatty aldehydes, which themselves are bioactive signaling molecules.[2] In contrast, LPC is primarily metabolized by lysophospholipase D (autotaxin) to produce lysophosphatidic acid (LPA), another potent signaling lipid, or reacylated by LPC acyltransferases (LPCATs).[3]

FeatureLysoplasmalogen (sn-1 vinyl-ether linkage)Lysophosphatidylcholine (LPC) (sn-1 acyl linkage)
Primary Precursor PlasmalogenPhosphatidylcholine
Key Generating Enzyme Phospholipase A2 (PLA2)Phospholipase A2 (PLA2), Lecithin-cholesterol acyltransferase (LCAT)[4]
Key Catabolizing Enzyme Lysoplasmalogenase (TMEM86A/B)Lysophospholipase D (Autotaxin), Lysophospholipase A1[3]
Primary Signaling Product of Catabolism Fatty AldehydesLysophosphatidic Acid (LPA)
Key Signaling Pathway Protein Kinase A (PKA) activation, increased intracellular cAMP[5][6]G-protein coupled receptors (e.g., G2A), Toll-like receptors (TLRs), Notch1, ERK1/2[4]
Reported Biological Functions Regulation of membrane fluidity, involvement in inflammatory responses, potential role in PKA-dependent energy metabolism.[2][7][8]Pro-inflammatory responses, monocyte activation, endothelial cell damage, demyelination.[3][4]

Signaling Pathways: A Visual Representation

The signaling cascades initiated by lysoplasmalogens are distinct from those of other lysophospholipids. A key pathway for lysoplasmalogens involves the activation of Protein Kinase A (PKA).

Lysoplasmalogen_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lysoplasmalogen Lysoplasmalogen AC Adenylyl Cyclase Lysoplasmalogen->AC Activates PDE Phosphodiesterase 3B (PDE3B) Lysoplasmalogen->PDE Inhibits cAMP cAMP AC->cAMP Generates PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets (e.g., CREB, HSL) PKA_active->Downstream Phosphorylates PDE->cAMP Degrades

Caption: Lysoplasmalogen Signaling Pathway via PKA Activation.

Experimental Protocols

Determination of Lysoplasmalogenase Activity

This protocol is adapted from a method used to characterize the kinetic properties of lysoplasmalogenase.[1]

Objective: To measure the rate of hydrolysis of the vinyl-ether bond of a lysoplasmalogen substrate by lysoplasmalogenase.

Materials:

  • Purified or microsomal preparation of lysoplasmalogenase (e.g., from rat liver or transfected cells).

  • Lysoplasmalogen substrate (e.g., lysoplasmenylcholine).

  • Reaction buffer: 70 mM glycylglycine-NaOH, pH 7.1, 1 mM DTT.

  • Coupling enzyme system: 0.20 mM NADH, 0.35 mg/mL fatty acid-free bovine serum albumin, 1 mg/mL yeast alcohol dehydrogenase.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and the coupling enzyme system in a cuvette.

  • Add the lysoplasmalogenase enzyme preparation to the cuvette.

  • Initiate the reaction by adding the lysoplasmalogen substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is stoichiometric with the rate of fatty aldehyde production from the hydrolysis of the lysoplasmalogen.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the lysoplasmalogen substrate and analyze the data using Michaelis-Menten kinetics.[1]

Lipidomics Analysis of Lysophospholipids by LC-MS/MS

This protocol provides a general workflow for the quantification of lysophospholipids, including lysoplasmalogens, from biological samples, with considerations for the acid-labile nature of the vinyl-ether bond.[9]

Objective: To extract and quantify lysophospholipid species from a biological matrix (e.g., plasma, cell lysates).

Materials:

  • Biological sample.

  • Internal standards (e.g., perdeuterated lysophospholipid species).

  • Solvents: Chloroform, Methanol, Water (HPLC grade).

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Sample Homogenization and Spiking: Homogenize the biological sample in an appropriate buffer. Add a known amount of the internal standard mixture.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method, avoiding acidic conditions to prevent the degradation of plasmalogens. A neutral extraction is recommended.[9] For example, use a two-phase extraction with chloroform/methanol/water.

  • Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step can be used to enrich for the lysophospholipid fraction.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for injection.

    • Separate the lipid species using a suitable liquid chromatography method (e.g., normal-phase or reversed-phase HPLC).

    • Detect and quantify the lysophospholipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis: Quantify the endogenous lysophospholipid species by comparing their peak areas to those of the corresponding internal standards.

Experimental Workflow Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Extract Neutral Lipid Extraction (Modified Bligh-Dyer) Homogenize->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification (vs. Internal Standards) MS->Quant Result Lysophospholipid Profile Quant->Result

Caption: Workflow for Lipidomics Analysis of Lysophospholipids.

References

A Meta-Analysis of C18(Plasm) LPC and its Acyl-Counterpart as Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C18 plasmalogen lysophosphatidylcholine (B164491) (C18(Plasm) LPC) and its more extensively studied acyl-ester counterpart, C18:0 lysophosphatidylcholine (LPC(18:0)), as potential disease biomarkers. While direct quantitative data for this compound is limited, this guide summarizes the available information and leverages data from LPC(18:0) to provide a broader context for its potential diagnostic and prognostic applications across various diseases, including cancer and cardiovascular conditions.

Quantitative Data Summary

Direct quantitative biomarker data for this compound is sparse in the current body of peer-reviewed literature. However, a patent application has identified it as a potential biomarker for non-alcoholic fatty liver disease (NAFLD), specifically in differentiating non-alcoholic steatohepatitis (NASH).

Table 1: this compound as a Biomarker for Non-Alcoholic Steatohepatitis (NASH)

Biomarker NameDiseaseMatrixFold Change (NASH vs. Control)
PC(P-18:0/0:0)NASHPlasma1.22

Note: Data is derived from a patent application and not a peer-reviewed publication.[1]

Given the limited data on this compound, the following tables summarize the quantitative biomarker performance of its acyl-ester counterpart, LPC(18:0), which has been more widely studied. This information can serve as a valuable reference for assessing the potential of related lysophosphatidylcholine species as biomarkers.

Table 2: LPC(18:0) as a Cancer Biomarker

Cancer TypeMatrixBiomarker ChangeHazard Ratio (95% CI)p-valueReference
Breast CancerPlasmaDecreased0.29 (0.18–0.47) (Highest vs. Lowest Quartile)<0.00421[2][3]
Prostate CancerPlasmaDecreasedNot explicitly stated for 18:0 alone-[2][3]
Colorectal CancerPlasmaDecreasedNot explicitly stated for 18:0 alone-[2][3]
Overall Cancer RiskPlasmaDecreased0.37 (0.27–0.51)<0.0001[2]

Table 3: LPC(18:0) as a Cardiovascular Disease Biomarker

Disease/ConditionMatrixBiomarker ChangeOdds Ratio (95% CI)AUC (95% CI)p-valueReference
Cardiovascular RiskPlasmaReduced in subjects with elective coronary artery bypass grafting0.479 (0.225–0.883)0.778 (0.638–0.917)0.032[4][5]

Experimental Protocols

The quantification of this compound and other lysophosphatidylcholines in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on common methodologies.

Generalized Protocol for LPC Quantification in Plasma by LC-MS/MS

  • Sample Preparation (Protein Precipitation and Lipid Extraction):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing internal standards such as LPC 17:0).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the lipid extract.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 50-55°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of LPCs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion (the m/z of the specific LPC) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For phosphocholine-containing lipids, a characteristic product ion at m/z 184.1 is often monitored.

    • Data Analysis: The peak areas of the analyte are normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak area to a standard curve generated with known concentrations of the analyte.

Signaling Pathways and Experimental Workflows

The role of plasmalogens and their lysophospholipid derivatives in cellular signaling is an active area of research. The following diagrams illustrate the biosynthesis of plasmalogens, leading to the formation of this compound, and a general experimental workflow for its analysis.

Plasmalogen_Biosynthesis_and_LPC_Formation cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_membrane Cell Membrane DHAP DHAP Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Alkyl_Acyl_G3P 1-Alkyl-2-Acyl-G3P Alkyl_G3P->Alkyl_Acyl_G3P AGPAT Alkyl_Acyl_G 1-Alkyl-2-Acyl-Glycerol Alkyl_Acyl_G3P->Alkyl_Acyl_G Phosphatase Plasmalogen_PC Choline (B1196258) Plasmalogen (PC plasmalogen) Alkyl_Acyl_G->Plasmalogen_PC Cholinephospho- transferase Membrane_Plasmalogen Membrane-Bound Choline Plasmalogen Plasmalogen_PC->Membrane_Plasmalogen C18_Plasm_LPC This compound Membrane_Plasmalogen->C18_Plasm_LPC PLA2 PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) Membrane_Plasmalogen->PUFA PLA2 Signaling Downstream Signaling (e.g., Eicosanoid Synthesis) PUFA->Signaling

Caption: Biosynthesis of choline plasmalogens and formation of this compound.

Experimental_Workflow Sample Plasma Sample Collection Extraction Lipid Extraction (Protein Precipitation) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Integration, Normalization) Analysis->Data Quant Quantification (Standard Curve) Data->Quant Stats Statistical Analysis (Biomarker Evaluation) Quant->Stats

Caption: Experimental workflow for this compound biomarker analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of C18(Plasm) LPC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling C18(Plasm) LPC [1-(1-enyl-18:1)-2-lyso-sn-glycero-3-phosphocholine] must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific institutional and local regulations are paramount, this guide provides a comprehensive framework for the proper disposal of this lysophosphatidylcholine.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) and your institution's specific safety guidelines. When handling this compound, especially when dissolved in solvents like chloroform, appropriate personal protective equipment (PPE) is mandatory.[1]

Essential PPE includes:

  • Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles should be worn to protect from splashes.[2]

  • Lab Coat: A lab coat is required to protect clothing and skin.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation and containment.

  • Segregation: Isolate this compound waste from other laboratory waste streams.[3] This includes separating it from solid waste, non-hazardous aqueous waste, and other chemical waste unless otherwise directed by your institution's waste management plan.

  • Waste Categorization: Determine the appropriate waste category.

    • Pure this compound (Solid/Powder): If in its solid form, it should be treated as chemical waste.

    • This compound in Solution: If dissolved in a hazardous solvent such as chloroform, the entire solution is considered hazardous chemical waste. The solvent dictates the primary hazard.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, or absorbent paper, should be disposed of as contaminated solid waste.

  • Containment:

    • Liquid Waste: Store liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container must be compatible with the solvent used.

    • Solid Waste: Place contaminated solid waste in a designated, labeled hazardous waste bag or container.

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound" or "1-(1-enyl-18:1)-2-lyso-sn-glycero-3-phosphocholine"), the solvent if applicable (e.g., "in Chloroform"), and the appropriate hazard symbols.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area for hazardous waste until they are collected by your institution's environmental health and safety (EHS) department.

  • Disposal: The final disposal must be conducted by a licensed hazardous waste disposal company arranged by your institution.[3] Depending on the composition and concentration, methods like incineration may be used.[3]

III. Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated waste.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type is_solution Is it in a solvent? waste_type->is_solution is_solid Pure solid/powder? waste_type->is_solid is_contaminated Contaminated materials? waste_type->is_contaminated liquid_waste Treat as Hazardous Liquid Chemical Waste is_solution->liquid_waste Yes solid_waste Treat as Hazardous Solid Chemical Waste is_solid->solid_waste Yes contaminated_waste Treat as Contaminated Solid Waste is_contaminated->contaminated_waste Yes contain Segregate and Contain in Labeled, Leak-Proof Container liquid_waste->contain solid_waste->contain contaminated_waste->contain store Store in Designated Hazardous Waste Area contain->store dispose Arrange for Professional Disposal via EHS store->dispose end End of Procedure dispose->end

Caption: Decision workflow for this compound waste disposal.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal. The specific procedures may vary based on location and the nature of the research.

References

Essential Safety and Operational Guide for Handling C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets and standard laboratory practices.

Immediate Safety Information

This compound is a lysoplasmalogen that may be provided as a powder or in a solution. The hazard profile can vary significantly based on the physical form and the solvent used. The deuterated form, this compound-d9, when in a flammable solvent, is classified as hazardous.

Key Hazards:

  • Powder form: May be a combustible solid.

  • In solution (e.g., with a flammable solvent): Can be a flammable liquid and may have acute toxicity (oral, dermal, inhalation), skin and eye irritation, and may be suspected of causing cancer.[1]

  • Target Organs: Central nervous system.[1]

Signal Word: Danger (for solutions in hazardous solvents).[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo minimize inhalation of dust or vapors from solutions.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific product you are using (powder or solution).

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before starting.

2. Handling the Compound:

  • Powder:

    • If weighing the powder, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

    • Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust.

    • Close the container tightly after use to prevent moisture absorption as the compound may be hygroscopic.[2]

  • Solution:

    • If the solvent is flammable, avoid open flames, sparks, and hot surfaces in the vicinity.

    • Use a calibrated pipette or syringe for transferring the solution to prevent spills.

3. Storage:

  • Store this compound at -20°C in a tightly sealed container.[2][3]

  • It is typically shipped on dry ice and should be stored at the recommended temperature immediately upon receipt.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered chemical waste.

    • Segregate this waste into a designated, clearly labeled, and sealed waste container.

  • Disposal of Unused Product:

    • Unused this compound should be disposed of as chemical waste.

    • Do not dispose of it down the drain or in the regular trash.

  • Institutional Guidelines:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the handling workflow for this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing (Powder) or Transferring (Solution) prep_workspace->handling_weigh Proceed to handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Workspace handling_exp->cleanup_decon After experiment cleanup_storage Store at -20°C cleanup_decon->cleanup_storage disp_waste Segregate Contaminated Waste cleanup_storage->disp_waste For waste materials disp_ehs Consult EHS for Disposal disp_waste->disp_ehs safety_icon1 ⚠️ safety_icon2 🧤 safety_icon3 🔬 safety_icon4 🗑️

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C18(Plasm) LPC
Reactant of Route 2
Reactant of Route 2
C18(Plasm) LPC

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。